HIV gp120 (308-331)
Description
BenchChem offers high-quality HIV gp120 (308-331) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (308-331) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Decisive Role of the gp120 V3 Loop (308-331) in HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process, critically dependent on the viral envelope glycoprotein (B1211001) (Env). A key player in this intricate mechanism is the third variable loop (V3) of the gp120 subunit, particularly the amino acid region 308-331. This region is a principal determinant of viral tropism, a major target for neutralizing antibodies, and a crucial element in the conformational changes required for membrane fusion. This technical guide provides an in-depth analysis of the role of the gp120 (308-331) region in HIV-1 entry, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular events and workflows.
The V3 Loop: A Pivotal Player in HIV-1 Entry
The gp120 V3 loop, a highly variable and immunodominant region, is central to the interaction of the virus with host cell coreceptors, either CCR5 or CXCR4.[1] The sequence of the V3 loop, especially within the 308-331 region, dictates which coreceptor the virus will use for entry, a phenomenon known as viral tropism.[1] R5-tropic viruses, which utilize CCR5, are predominantly responsible for initial infection, while X4-tropic viruses, which use CXCR4, often emerge later in the course of the disease and are associated with a more rapid progression to AIDS.[2]
The process of HIV-1 entry begins with the binding of gp120 to the primary receptor, CD4, on the surface of target cells.[3] This initial binding event triggers significant conformational changes in gp120, leading to the exposure of the V3 loop.[3] The now-accessible V3 loop can then engage with the appropriate coreceptor, initiating a cascade of further conformational changes in both gp120 and the transmembrane gp41 subunit, ultimately culminating in the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell cytoplasm.
Quantitative Insights into V3 Loop Interactions
The affinity of the gp120 V3 loop for its coreceptors is a critical determinant of the efficiency of viral entry. While precise binding affinities (Kd) for the isolated 308-331 peptide are not extensively documented, studies on the entire gp120 protein and V3 loop constructs provide valuable insights into these interactions.
Table 1: Representative Binding Affinities and Neutralization Potencies
| Interacting Molecules | Assay Type | Affinity (Kd) / Potency (IC50/EC50) | HIV-1 Strain/Isolate | Reference |
| gp120 - Coreceptor Interaction | ||||
| gp120 (X4-tropic) - CXCR4 mimetic peptide (CX4-M1) | Surface Plasmon Resonance | Low to submicromolar Kd | HxBc2 | [4] |
| Neutralizing Antibodies Targeting the V3 Loop | ||||
| 447-52D (anti-V3 mAb) | Pseudovirus Neutralization Assay | IC50: 0.02 µg/mL | SF162 | [5] |
| PGT128 (anti-V3 bNAb) | Pseudovirus Neutralization Assay | IC50: 0.02 µg/mL | Multiple subtypes | [5] |
| CH03 (anti-V2/V3 bNAb) | Pseudovirus Neutralization Assay | Mean IC50: 2.4 µg/mL | 91 primary isolates | [5] |
| Coreceptor Antagonists | ||||
| Maraviroc (CCR5 antagonist) | Antiviral Activity Assay | IC50: Varies with V3 mutations | Subtype C isolate | [6] |
| AMD3100 (CXCR4 antagonist) | Antiviral Activity Assay | EC50: 65.5 nM | Various X4 strains | [7] |
| Compound 24 (CXCR4 antagonist) | Antiviral Activity Assay | EC50: 0.5 nM | X4-tropic HIV-1 | [7] |
Experimental Protocols for Studying V3 Loop Function
A variety of in vitro assays are employed to investigate the role of the gp120 V3 loop in HIV-1 entry. These assays are crucial for determining viral tropism, evaluating the efficacy of entry inhibitors, and characterizing the neutralizing activity of antibodies.
Pseudovirus Neutralization Assay
This assay is a cornerstone for evaluating the neutralizing potency of antibodies and the inhibitory activity of entry inhibitors. It utilizes replication-incompetent pseudoviruses that express the HIV-1 Env protein of interest on their surface and carry a reporter gene (e.g., luciferase or GFP).
Protocol: Pseudovirus Neutralization Assay
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with an Env-expressing plasmid and an HIV-1 backbone plasmid that is env-deficient but contains a reporter gene.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Determine the viral titer by measuring the reporter gene activity in target cells infected with serial dilutions of the virus stock.
-
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Serially dilute the antibody or inhibitor to be tested.
-
Pre-incubate the pseudovirus with the diluted antibody or inhibitor for 1 hour at 37°C.
-
Add the virus-antibody/inhibitor mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by determining the concentration of antibody or inhibitor that reduces reporter activity by 50% compared to virus-only controls.
-
Cell-Cell Fusion Assay
This assay measures the ability of the Env protein to mediate the fusion of two different cell populations, mimicking the fusion of the viral and host cell membranes.
Protocol: Cell-Cell Fusion Assay
-
Cell Preparation:
-
Effector Cells: Transfect cells (e.g., HEK293T) with a plasmid expressing the HIV-1 Env protein and a reporter gene under the control of a viral promoter (e.g., Tat-driven luciferase).
-
Target Cells: Use cells that express the appropriate receptors (CD4 and CCR5 or CXCR4), such as TZM-bl cells.
-
-
Fusion Assay:
-
Co-culture the effector and target cells.
-
If fusion occurs, the viral Tat protein from the effector cells will enter the target cells and activate the reporter gene.
-
After a defined incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene activity.
-
The level of reporter activity is proportional to the extent of cell-cell fusion.
-
Coreceptor Tropism Determination
Determining the coreceptor usage of a patient's viral population is crucial for guiding the use of CCR5 antagonists like maraviroc. Both phenotypic and genotypic assays are available.
3.3.1. Phenotypic Tropism Assay (e.g., Trofile® Assay)
This assay directly measures the ability of patient-derived Env proteins to mediate entry into cells expressing either CCR5 or CXCR4.[8][9]
Protocol Outline: Phenotypic Tropism Assay
-
Isolate viral RNA from a patient's plasma sample.[10]
-
Amplify the env gene by RT-PCR.[10]
-
Clone the patient-derived env genes into an expression vector.[10]
-
Generate pseudoviruses expressing the patient's Env proteins.[10]
-
Infect two sets of target cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4.[8][10]
-
Measure reporter gene activity in both cell lines to determine if the virus is R5-tropic, X4-tropic, or dual/mixed-tropic.[2][10]
3.3.2. Genotypic Tropism Assay
This method predicts coreceptor usage based on the genetic sequence of the V3 loop.[11][12]
Protocol Outline: Genotypic Tropism Assay
-
Isolate viral RNA from plasma or proviral DNA from whole blood.[12]
-
Amplify the V3 region of the env gene by PCR.[12]
-
Sequence the amplified V3 region.[12]
-
Use a bioinformatic algorithm (e.g., geno2pheno[coreceptor]) to analyze the V3 sequence and predict coreceptor tropism based on specific amino acid motifs and overall charge.[11][12]
Visualizing the Molecular Choreography and Experimental Workflows
Graphviz diagrams are provided to illustrate the key pathways and experimental procedures related to the function of the gp120 V3 loop.
Caption: HIV-1 entry is a sequential process initiated by gp120 binding to CD4.
Caption: Workflow for a pseudovirus-based neutralization assay.
Caption: Comparison of genotypic and phenotypic coreceptor tropism assay workflows.
Conclusion and Future Directions
The gp120 (308-331) region of the V3 loop is a linchpin in the HIV-1 entry process. Its role in determining coreceptor tropism and its exposure following CD4 binding make it a critical target for both therapeutic intervention and vaccine design. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further dissect the intricacies of V3 loop function.
Future research should focus on obtaining higher-resolution structural data of the V3 loop in complex with coreceptors and neutralizing antibodies. A deeper understanding of the dynamic conformational changes within the V3 loop will be instrumental in the development of novel entry inhibitors that can overcome viral escape mutations. Furthermore, leveraging the immunogenic properties of the V3 loop to elicit broadly neutralizing antibodies remains a key goal in the quest for an effective HIV-1 vaccine. Continued investigation into the structure-function relationships of this critical viral determinant will undoubtedly pave the way for new and improved strategies to combat the HIV-1 pandemic.
References
- 1. Structural basis for coreceptor selectivity by the HIV type 1 V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of CCR5 Antagonist Resistance in an HIV-1 Subtype C Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function-Oriented Development of CXCR4 Antagonists as Selective Human Immunodeficiency Virus (HIV)-1 Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 8. HIV-1 Coreceptor Tropism Ultradeep Sequencing | Quest Diagnostics [questdiagnostics.com]
- 9. youtube.com [youtube.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. Genotypic HIV coreceptor tropism assay [protocols.io]
- 12. HIV-1 Coreceptor Tropism Proviral DNA | Quest Diagnostics [questdiagnostics.com]
The HIV-1 gp120 V3 Loop (Residues 308-331): A Technical Guide to its Structure, Function, and Therapeutic Relevance
Abstract: The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120, particularly the 308-331 amino acid region, is a critical determinant of viral infectivity and cellular tropism. This domain, also known as the Principal Neutralizing Determinant (PND), undergoes significant conformational changes upon CD4 receptor engagement, transitioning from a shielded position to an exposed state that directly engages with the host cell's chemokine co-receptors, either CCR5 or CXCR4. This interaction is the primary determinant of viral tropism and a crucial step for membrane fusion and viral entry. The V3 loop's structural plasticity, high immunogenicity, and essential function make it a major focus for the development of neutralizing antibodies, entry inhibitors, and vaccine strategies. This technical guide provides an in-depth analysis of the V3 loop's structure, function, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.
Introduction to the V3 Loop in HIV-1 Entry
Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process orchestrated by the viral envelope (Env) glycoprotein, a trimer of gp120-gp41 heterodimers. The process begins with the binding of the gp120 subunit to the primary receptor, CD4, on the surface of target cells like T-helper cells and macrophages.[1] This initial binding event triggers a series of profound conformational changes within gp120, leading to the exposure of a previously concealed binding site for a secondary co-receptor.[1]
This co-receptor is typically one of two chemokine receptors: CCR5 or CXCR4.[2] The specific co-receptor used by a particular viral strain determines its cellular tropism. Viruses that use CCR5 are termed R5-tropic, while those that use CXCR4 are X4-tropic.[3] The V3 loop of gp120 is the principal determinant of this co-receptor specificity.[3][4] The region spanning amino acids 308-331 is particularly significant, as it forms the core of the PND and is directly involved in co-receptor interaction and is a primary target for neutralizing antibodies.[5] Understanding the molecular intricacies of this 24-amino acid stretch is therefore fundamental to deciphering HIV-1 pathogenesis and designing effective therapeutic interventions.
Molecular Structure of the V3 Loop (308-331)
The V3 loop is characterized by high sequence variability, yet it maintains a conserved structural framework essential for its function. This duality allows the virus to evade the immune system while preserving its entry mechanism.
Amino Acid Composition and Variability
The V3 loop consists of approximately 35 amino acids, forming a disulfide-bridged loop structure. The 308-331 region contains the functionally critical "crown" or "tip" of the loop. While the overall sequence is highly variable, certain positions are conserved. A key feature is the Gly-Pro-Gly-Arg (GPGR) or similar tetrapeptide motif at the tip, which is crucial for the loop's structural integrity and function.[6] Mutations within this motif can be lethal to the virus, demonstrating its essential role in infectivity.
Below is a representative amino acid sequence for the V3 loop region 308-331 from the HIV-1 MN isolate, a commonly studied laboratory strain.
| Residue Position (HXB2 numbering) | Amino Acid (1-letter code) | Amino Acid (3-letter code) |
| 308 | N | Asn |
| 309 | N | Asn |
| 310 | T | Thr |
| 311 | R | Arg |
| 312 | K | Lys |
| 313 | S | Ser |
| 314 | I | Ile |
| 315 | R | Arg |
| 316 | I | Ile |
| 317 | Q | Gln |
| 318 | R | Arg |
| 319 | G | Gly |
| 320 | P | Pro |
| 321 | G | Gly |
| 322 | R | Arg |
| 323 | A | Ala |
| 324 | F | Phe |
| 325 | V | Val |
| 326 | T | Thr |
| 327 | I | Ile |
| 328 | G | Gly |
| 329 | K | Lys |
| 330 | I | Ile |
| 331 | G | Gly |
Sequence derived from cited literature.[2][3]
Conformational Dynamics
The V3 loop exhibits remarkable conformational flexibility, a property central to its function and its ability to evade immune recognition. In the pre-fusion, unliganded state of the Env trimer, the V3 loop is often shielded or occluded by the V1/V2 variable loops, rendering it inaccessible to most antibodies.[7] This "closed" conformation helps protect this critical region from the host immune response.
Upon binding to the CD4 receptor, the Env trimer undergoes a major structural rearrangement. The V1/V2 loops are displaced, and the V3 loop becomes exposed, adopting a more extended conformation that protrudes approximately 30 Å from the gp120 core.[3] This "open" state is competent for co-receptor binding. The V3 loop can adopt at least two distinct conformations, even when bound to different antibodies, highlighting its inherent flexibility which may be related to its biological function.[8]
Function in HIV-1 Entry and Tropism
The primary function of the exposed V3 loop is to act as the master key for co-receptor engagement, thereby dictating which cell types the virus can infect.
Determinant of Co-receptor Tropism
The amino acid sequence of the V3 loop, particularly its net positive charge, is the main determinant of co-receptor tropism.[5]
-
R5-Tropic Viruses : These viruses, which use the CCR5 co-receptor, typically have V3 loops with a lower net positive charge.
-
X4-Tropic Viruses : These viruses, which use the CXCR4 co-receptor, are characterized by V3 loops with a higher net positive charge. This is often due to the presence of basic amino acids (Arginine or Lysine) at specific positions.
A widely used guideline for predicting tropism from sequence data is the "11/25 rule" . The presence of a basic residue at either position 11 or 25 of the V3 loop (corresponding to HXB2 positions 306 and 322) is strongly predictive of CXCR4 usage.[3]
HIV-1 Entry Pathway
The interaction of the V3 loop with a co-receptor is the final step before the fusion of viral and cellular membranes. The overall entry process is a sequential and highly regulated pathway. A two-site binding model has been proposed where different parts of the V3 loop interact with distinct regions of the co-receptor. The V3 stem (the base of the loop) appears to interact with the N-terminus of the co-receptor, while the V3 crown (the tip) interacts with the extracellular loops (ECLs) of CCR5.[6] This precise interaction triggers further conformational changes in the gp41 transmembrane subunit, leading to the insertion of its fusion peptide into the host cell membrane and subsequent membrane fusion.
Quantitative Analysis of V3 Loop Interactions
Quantitative data provides crucial insights into the structural and functional properties of the V3 loop. While direct binding affinities (Kd) for V3-coreceptor interactions are challenging to measure due to the complexity of membrane proteins, inhibitory concentrations (IC50) and other biophysical data are available.
Table 1: Biophysical and Structural Data
| Parameter | Value | Virus/System | Reference |
|---|---|---|---|
| Crystal Structure Resolution | 3.5 Å | V3-containing HIV-1 gp120 core with CD4 and X5 antibody | [6] |
| Crystal Structure Resolution | 2.57 Å | Fab 83.1 in complex with V3 peptide | [9] |
| V3 Loop Protrusion Length | ~30 Å | Post-CD4 binding |[3] |
Table 2: Proteolytic Susceptibility of V3 Loop
| Protease | Susceptibility Fold-Increase (X4-tropic vs. R5-tropic) | Note | Reference |
|---|---|---|---|
| Human Thrombin | ≥ 10-fold | Suggests conformational differences based on tropism | [10] |
| Human Mast Cell Tryptase | ~1000-fold | Suggests X4-tropic V3 loops are significantly more exposed or accessible |[10] |
Table 3: Neutralizing Antibody Inhibitory Concentrations (IC50)
| Antibody (Anti-V3) | Target Virus (Pseudovirus) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3074 | Tier 1 Panel (various) | Potent neutralization across panel | [10] |
| 2191 | Subtype B psVs | Generally < 1 µg/mL | [10] |
| 2219 | Subtype B psVs | 1 - 10 µg/mL | [10] |
| 447-52D | HXB2 | 0.1 - 1 µg/mL | [7] |
| Various bnAbs | 42-virus panel | Geometric mean IC50s from <0.1 to >100 nM | [9] |
Note: IC50 values are highly dependent on the specific virus strain and the assay conditions used.
Table 4: Co-receptor Binding and Inhibition | Peptide/Molecule | Target | IC50 | Note | Reference | |---|---|---|---| | Cyclic L-peptide (full V3 loop) | CXCR4 | 8.95 µM | Competitive binding assay |[11] | | Cyclic D-peptide (full V3 loop) | CXCR4 | 7.8 µM | Competitive binding assay |[11] | | T-20 (Enfuvirtide) | R5 Viruses | Mean IC50 0.8 log10 higher than X4 | V3 loop tropism modulates sensitivity to fusion inhibitors |[12] |
Key Experimental Methodologies
A variety of sophisticated techniques are employed to study the structure and function of the gp120 V3 loop.
Structural Determination
Protocol for X-Ray Crystallography of V3-Antibody Complexes:
-
Protein Expression and Purification: Express and purify the Fab fragment of the monoclonal antibody and synthesize the V3 loop peptide (e.g., residues 308-331).[13]
-
Complex Formation: Mix the Fab and V3 peptide in a slight molar excess of the peptide to ensure all antibody binding sites are occupied. Purify the complex using size-exclusion chromatography to separate the complex from unbound components.[14]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (hanging or sitting drop).[13] Optimize initial crystal "hits" by refining precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal (e.g., with glycerol) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[14]
-
Structure Solution and Refinement: Process the diffraction data to determine unit cell parameters and space group. Solve the phase problem using molecular replacement with a known Fab structure as a model. Build the V3 peptide into the electron density map and refine the entire complex structure to high resolution.[15]
Protocol for Molecular Dynamics (MD) Simulations:
-
System Setup: Start with a known crystal structure of gp120 (e.g., from the Protein Data Bank). Use homology modeling to build any missing residues or introduce mutations into the V3 loop.[5][16]
-
Solvation: Place the protein structure in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.
-
Energy Minimization: Perform energy minimization to relieve any steric clashes or unfavorable geometries in the initial model.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while applying positional restraints to the protein backbone. These restraints are then gradually released.
-
Production Run: Run the simulation for a significant timescale (nanoseconds to microseconds) without restraints, saving the atomic coordinates at regular intervals.[17]
-
Analysis: Analyze the resulting trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other structural properties to understand the dynamic behavior and conformational flexibility of the V3 loop.[5][17]
Functional Characterization
Protocol for Pseudovirus Neutralization Assay (TZM-bl): This assay measures the ability of an antibody to prevent viral infection of a target cell line.[18][19][20]
Protocol for Cell-Cell Fusion Assay: This assay measures the ability of the Env protein to mediate fusion between two different cell populations.[21][22]
-
Prepare Effector Cells: Transfect a cell line (e.g., HeLa or 293T) to express the HIV-1 Env protein and a reporter protein like bacteriophage T7 polymerase.
-
Prepare Target Cells: Use a cell line that expresses CD4 and the appropriate co-receptor (CCR5 or CXCR4). These cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a T7 promoter.
-
Co-culture: Mix the effector and target cell populations.
-
Fusion Event: If Env-mediated fusion occurs, the T7 polymerase from the effector cell enters the target cell cytoplasm and activates the transcription of the luciferase gene.
-
Quantification: After a set incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity. The amount of light produced is directly proportional to the extent of cell-cell fusion.
Conclusion and Therapeutic Implications
The HIV-1 gp120 V3 loop, and specifically the 308-331 region, represents a nexus of viral vulnerability and adaptability. Its indispensable role in co-receptor binding makes it a prime target for therapeutic intervention. However, its high sequence variability and conformational masking present significant challenges for vaccine design.
Current and future research directions focus on:
-
Broadly Neutralizing Antibodies (bNAbs): Isolating and engineering antibodies that can overcome V3 loop variability by targeting conserved epitopes at the base of the loop or by recognizing specific conformations.
-
Entry Inhibitors: Designing small molecules and peptides that block the interaction between the V3 loop and co-receptors (e.g., CCR5 antagonists like Maraviroc).
-
Vaccine Design: Developing immunogens that can focus the immune response on the conserved functional elements of the V3 loop while avoiding the hypervariable, immunodominant decoys.
A thorough understanding of the V3 loop's structure, dynamics, and function, facilitated by the experimental protocols detailed here, is essential for advancing the fight against HIV-1.
References
- 1. Molecular Recognition of CCR5 by an HIV-1 gp120 V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clustering of HIV-1 Subtypes Based on gp120 V3 Loop electrostatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V3 Loop Truncations in HIV-1 Envelope Impart Resistance to Coreceptor Inhibitors and Enhanced Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Critical Domain in the V3 Loop of Human Immunodeficiency Virus Type 1 gp120 Involved in CCR5 Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Trapping the HIV-1 V3 loop in a helical conformation enables broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-V3 Monoclonal Antibodies Display Broad Neutralizing Activities against Multiple HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 Recognition by L- and D-Peptides Containing the Full-Length V3 Loop of HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of Human Immunodeficiency Virus Type 1 to the Fusion Inhibitor T-20 Is Modulated by Coreceptor Specificity Defined by the V3 Loop of gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production, purification, crystallization and preliminary X-ray diffraction analysis of the HIV-2-neutralizing V3 loop-specific Fab fragment 7C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization of a challenging antigen–antibody complex: TLR3 ECD with three noncompeting Fabs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Dynamics of HIV-1 Envelope Gp120 Outer Domain with V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probing intrinsic dynamics and conformational transition of HIV gp120 by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. Neutralization Assay [bio-protocol.org]
- 21. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the HIV-1 gp120 (308-331) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 is a critical component of the virus's entry machinery, mediating attachment to host cells. Within gp120, the third variable loop (V3 loop), spanning approximately amino acid residues 296-331, is of paramount interest to the scientific community. This guide focuses on a specific fragment of the V3 loop, the peptide sequence 308-331. This region is a principal neutralizing determinant and plays a crucial role in the virus's interaction with host cell co-receptors, making it a key target for the development of vaccines and antiviral therapeutics.
Peptide Sequence and Physicochemical Properties
The amino acid sequence of the HIV-1 gp120 (308-331) peptide, derived from the consensus sequence of the V3 loop, is as follows:
Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly [1]
| Property | Value | Method |
| Molecular Formula | C114H199N41O31 | Mass Spectrometry |
| Molecular Weight | 2640.11 g/mol | Mass Spectrometry |
| Theoretical Isoelectric Point (pI) | 11.45 | Isoelectric Point Calculator |
| Theoretical Grand Average of Hydropathicity (GRAVY) | -0.658 | Kyte-Doolittle Scale |
Biological Role and Significance
The gp120 (308-331) peptide is an integral part of the V3 loop, which undergoes significant conformational changes upon the initial binding of gp120 to the primary host cell receptor, CD4. This rearrangement exposes the V3 loop, allowing it to interact with a secondary co-receptor, typically CCR5 or CXCR4. This co-receptor engagement is a critical step that triggers further conformational changes in the viral envelope, ultimately leading to the fusion of the viral and host cell membranes and viral entry.
The sequence of the V3 loop, including the 308-331 region, is a primary determinant of viral tropism, dictating whether the virus uses CCR5 or CXCR4 for entry. The overall positive charge of the V3 loop is often associated with CXCR4-utilizing viruses. Given its exposed position after CD4 binding and its crucial role in co-receptor interaction, the 308-331 peptide region is a major target for neutralizing antibodies.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
This protocol outlines a standard indirect ELISA to detect antibodies specific to the HIV gp120 (308-331) peptide.
Materials:
-
96-well polystyrene microplate
-
HIV gp120 (308-331) synthetic peptide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% non-fat milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/antibody samples
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dissolve the HIV gp120 (308-331) peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of the microplate. Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate as described in step 2.
-
Sample Incubation: Dilute the serum or antibody samples in Blocking Buffer. Add 100 µL of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of antibodies or other inhibitors to neutralize HIV-1 infection of TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 pseudovirus stock
-
Serum/antibody/peptide samples
-
DEAE-Dextran solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C.
-
Sample Dilution: Prepare serial dilutions of the test samples (e.g., purified antibodies, serum, or the gp120 (308-331) peptide) in complete growth medium.
-
Virus-Sample Incubation: In a separate plate, mix 50 µL of the diluted samples with 50 µL of HIV-1 pseudovirus (pre-titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.
-
Infection: After the incubation, add 100 µL of the virus-sample mixture to the wells containing the TZM-bl cells. Also, include wells with virus only (virus control) and cells only (background control). Add DEAE-Dextran to a final concentration that enhances infection (typically 10-20 µg/mL).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: After 48 hours, remove the medium from the wells and add 100 µL of cell lysis buffer. After a short incubation, transfer the lysate to a black 96-well plate and add 100 µL of luciferase assay reagent to each well.
-
Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization by comparing the relative light units (RLU) of the sample wells to the virus control wells after subtracting the background. The IC50 value is the concentration of the sample that causes a 50% reduction in RLU.
Visualizations
HIV-1 Entry Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 entry process, highlighting the role of the gp120 V3 loop.
Experimental Workflow for Neutralization Assay
The following diagram outlines the workflow for the TZM-bl based HIV-1 neutralization assay.
Conclusion
The HIV-1 gp120 (308-331) peptide represents a critical epitope within the V3 loop, central to the mechanism of viral entry and a primary target for the host immune response. Understanding its physicochemical properties, biological function, and the experimental methods to study its interactions is essential for the rational design of novel HIV-1 vaccines and therapeutics. This guide provides a foundational overview for researchers dedicated to combating the HIV/AIDS pandemic. Further investigation into the specific binding kinetics and inhibitory concentrations of this peptide will be invaluable in advancing these efforts.
References
Mechanism of Action of HIV gp120 (308-331) Fragment: A Technical Guide
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 is a critical component in the pathogenesis of HIV-associated neurocognitive disorders (HAND). While the full-length protein is known to be neurotoxic, specific fragments of gp120 can recapitulate many of its detrimental effects on the central nervous system (CNS). This technical guide focuses on the mechanism of action of the gp120 fragment spanning amino acids 308-331, a region within the V3 loop. This peptide is implicated in both direct neuronal injury and indirect damage mediated by glial cells. This document provides an in-depth analysis of the molecular interactions, signaling cascades, and experimental methodologies used to elucidate the neurotoxic effects of this gp120 fragment.
Core Mechanisms of Action
The HIV gp120 (308-331) fragment exerts its neurotoxic effects through a dual-pronged mechanism: direct interaction with neurons and indirect action via the activation of microglia. These pathways often involve the chemokine receptors CXCR4 and CCR5, which act as co-receptors for HIV-1 entry into T-cells but are also expressed on CNS cells.
Direct Neuronal Effects
The gp120 (308-331) fragment can directly interact with neuronal cells, triggering a cascade of events that lead to synaptic dysfunction and apoptosis. The primary receptors implicated in this process are the chemokine receptors CXCR4 and CCR5.[1][2]
Signaling Pathways in Direct Neuronal Toxicity:
-
Receptor Binding and Calcium Influx: The binding of the gp120 fragment to neuronal CXCR4 and/or CCR5 receptors initiates a signaling cascade.[1][2] One of the earliest events is an increase in intracellular calcium concentration ([Ca2+]i).[3][4] This influx can be blocked by calcium channel antagonists, suggesting the involvement of voltage-dependent calcium channels.[4]
-
Oxidative Stress and Cofilin-Actin Rod Formation: The signaling cascade involves the activation of NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS) and oxidative stress.[1][2] This process, in conjunction with the cellular prion protein (PrPC), leads to the formation of aberrant, rod-shaped cofilin-actin inclusions in dendrites. These "rods" are associated with impaired synaptic function and are a hallmark of early synaptic dysfunction in HAND.[1][2]
-
Endoplasmic Reticulum (ER) Stress: The interaction of gp120 with CXCR4 can also lead to ER stress. This is characterized by an increase in ER stress-associated proteins like BiP (immunoglobulin heavy chain binding protein) and phosphorylated IRE1α, as well as altered ER morphology and depletion of ER calcium stores.[5]
-
Src-Family Kinase Activation: In human neuroblastoma cells, gp120 has been shown to activate src-family protein tyrosine kinases, leading to the phosphorylation of several downstream substrates. This pathway may contribute to neurological dysfunction by altering processes important for synaptic function.[6]
// Nodes gp120 [label="gp120 (308-331)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CXCR4_CCR5 [label="Neuronal CXCR4 / CCR5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="↑ Intracellular Ca²⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NOX [label="NADPH Oxidase (NOX) Activation", fillcolor="#FBBC05", fontcolor="#202124"]; PrPC [label="Cellular Prion Protein (PrPᶜ)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ ROS (Oxidative Stress)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cofilin_Rods [label="Cofilin-Actin Rod Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Dysfunction [label="Synaptic Dysfunction", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Src_Kinase [label="Src-Family Kinase Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Injury [label="Neuronal Injury / Apoptosis", shape= Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges gp120 -> CXCR4_CCR5 [color="#5F6368"]; CXCR4_CCR5 -> Ca_Influx [color="#5F6368"]; CXCR4_CCR5 -> NOX [color="#5F6368"]; CXCR4_CCR5 -> ER_Stress [color="#5F6368"]; CXCR4_CCR5 -> Src_Kinase [color="#5F6368"]; NOX -> ROS [color="#5F6368"]; PrPC -> Cofilin_Rods [style=dashed, color="#5F6368"]; ROS -> Cofilin_Rods [color="#5F6368"]; Cofilin_Rods -> Synaptic_Dysfunction [color="#5F6368"]; Ca_Influx -> Neuronal_Injury [color="#5F6368"]; Synaptic_Dysfunction -> Neuronal_Injury [color="#5F6368"]; ER_Stress -> Neuronal_Injury [color="#5F6368"]; Src_Kinase -> Neuronal_Injury [color="#5F6368"]; } Direct neuronal toxicity pathway of the gp120 (308-331) fragment.
Indirect Neurotoxicity via Microglial Activation
The gp120 (308-331) fragment is a potent activator of microglia, the resident immune cells of the CNS. Activated microglia release a variety of neurotoxic factors, leading to bystander neuronal damage. This indirect mechanism is a significant contributor to the neuropathology of HAND.[7][8]
Signaling Pathways in Indirect Neurotoxicity:
-
P2X7 Receptor Upregulation: The gp120 fragment induces the upregulation of the purinergic P2X7 receptor on microglia.[7][8][9] This receptor is an ATP-gated ion channel, and its over-activation is linked to inflammation and cell death.
-
Inflammasome Activation and Pro-inflammatory Cytokine Release: The activation of microglia by the gp120 fragment leads to the assembly and activation of the NLRP3 inflammasome.[10] This, in turn, triggers the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[7][9][11] These cytokines are directly toxic to neurons.
-
Microglial Apoptosis and Neurotoxin Release: In addition to activating them, the gp120 fragment can also induce apoptosis in microglial cells.[7][8][9][11] This process can lead to the release of damaging intracellular contents and further contributes to the neurotoxic environment.
// Nodes gp120 [label="gp120 (308-331)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2X7 [label="↑ P2X7 Receptor Expression", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Release of TNF-α, IL-1β", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia_Apoptosis [label="Microglial Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuron [label="Neuron", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Injury [label="Bystander Neuronal Injury / Apoptosis", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges gp120 -> Microglia [color="#5F6368"]; Microglia -> P2X7 [label="Upregulates", color="#5F6368"]; Microglia -> NLRP3 [label="Activates", color="#5F6368"]; Microglia -> Microglia_Apoptosis [label="Induces", color="#5F6368"]; NLRP3 -> Cytokines [label="Leads to", color="#5F6368"]; Cytokines -> Neuron [label="Acts on", color="#5F6368"]; Neuron -> Neuronal_Injury [color="#5F6368"]; } Indirect neurotoxicity pathway of the gp120 (308-331) fragment.
Quantitative Data
| Parameter | Cell Type | Effect | Concentration/Value | Reference |
| gp120 concentration for microglial injury | Rat Primary Microglia | Induction of apoptosis and cytokine release | 2.0 µg/L | [7][8] |
| Naringin (B1676962) (P2X7 inhibitor) concentration | Rat Primary Microglia | Protection against gp120-induced injury | 80 µM | [7][8] |
| gp120 concentration for neuronal injury | Rodent Retinal and Hippocampal Neurons | Increased intracellular calcium and neurotoxicity | Picomolar concentrations | [4] |
| Nimodipine (Calcium channel antagonist) | Rodent Neurons | Prevention of gp120-induced calcium influx | 100 nM | [4] |
| Recombinant gp120 concentration | Human and Rat Neurons and Endothelial Cells | Cytotoxicity and morphological changes | As low as 1 ng/ml | [12] |
Experimental Protocols
The following sections detail the methodologies used in key experiments to investigate the mechanism of action of the gp120 (308-331) fragment.
Primary Microglia Culture and Treatment
-
Cell Isolation and Culture: Primary microglia are isolated from the cerebral cortices of neonatal Sprague-Dawley rats. Mixed glial cells are cultured for 7-9 days, after which microglia are separated by gentle shaking. Purified microglia are then plated onto poly-L-lysine-coated plates.
-
Treatment: For experiments, microglia are divided into groups: a control group, a group treated with the gp120 (308-331) fragment (e.g., 2.0 µg/L for 24 hours), and co-treatment groups with inhibitors (e.g., 80 µM naringin) to investigate protective effects.[7][8]
// Nodes Isolation [label="Isolate Mixed Glial Cells\n(Neonatal Rat Cortex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture for 7-9 Days", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separate Microglia\n(Gentle Shaking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plating [label="Plate Microglia\n(PLL-coated plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Experimental Treatment", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Control", fillcolor="#FFFFFF", fontcolor="#202124"]; gp120_treat [label="gp120 (308-331)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="gp120 + Inhibitor\n(e.g., Naringin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis\n(qPCR, Western Blot, ELISA, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Isolation -> Culture [color="#5F6368"]; Culture -> Separation [color="#5F6368"]; Separation -> Plating [color="#5F6368"]; Plating -> Treatment [color="#5F6368"]; Treatment -> Control [color="#5F6368"]; Treatment -> gp120_treat [color="#5F6368"]; Treatment -> Inhibitor [color="#5F6368"]; Control -> Analysis [style=dashed, color="#5F6368"]; gp120_treat -> Analysis [style=dashed, color="#5F6368"]; Inhibitor -> Analysis [style=dashed, color="#5F6368"]; } Workflow for primary microglia experiments.
Analysis of Gene and Protein Expression
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression of target genes like P2X7, total RNA is extracted from treated microglia. cDNA is synthesized, and qPCR is performed using specific primers. Gene expression levels are typically normalized to a housekeeping gene like GAPDH.[7][9]
-
Western Blot: To assess protein levels, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., P2X7, NLRP3, cleaved caspase-1) and a loading control (e.g., β-actin).[7][9]
-
Immunofluorescence: For cellular localization of proteins, cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies. Fluorescently labeled secondary antibodies are then used for visualization by microscopy.[7][9]
Measurement of Cytokine Release
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted cytokines like TNF-α and IL-1β in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[7]
Neuronal Cell Culture and Toxicity Assays
-
Primary Neuronal Culture: Primary hippocampal or cortical neurons are cultured from rodent embryos. These cultures are used to study the direct effects of the gp120 fragment on neuronal viability and synaptic integrity.[1][2][4]
-
Calcium Imaging: To measure changes in intracellular calcium, cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then exposed to the gp120 fragment, and changes in fluorescence are monitored over time using a fluorescence microscope.[3][4]
-
Immunocytochemistry for Cofilin-Actin Rods: Cultured neurons are treated with the gp120 fragment, then fixed and stained with antibodies against cofilin and phalloidin (B8060827) (to label F-actin) to visualize the formation of cofilin-actin rods.[1][2]
The HIV gp120 (308-331) fragment is a key player in the neurotoxic landscape of HIV infection. Its ability to interact with chemokine receptors on both neurons and microglia initiates a complex web of signaling events. These pathways lead to direct neuronal damage through oxidative stress, calcium dysregulation, and ER stress, as well as indirect injury mediated by the release of pro-inflammatory cytokines from activated microglia. A thorough understanding of these mechanisms is crucial for the development of targeted therapeutic strategies to mitigate or prevent the neurological complications associated with HIV infection. The experimental protocols outlined in this guide provide a framework for further research into the intricate molecular details of gp120-induced neuropathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct interaction of HIV gp120 with neuronal CXCR4 and CCR5 receptors induces cofilin-actin rod pathology via a cellular prion protein- and NOX-dependent mechanism | PLOS One [journals.plos.org]
- 3. HIV-related neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 coat protein neurotoxicity prevented by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human immunodeficiency virus 1 glycoprotein 120 induces endoplasmic reticulum stress in neurons [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 gp120 Effects on Signal Transduction Processes and Cytokines: Increased src-Family Protein Tyrosine Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of naringin on gp120-induced injury mediated by P2X7 receptors in rat primary cultured microglia | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3-dependent pyroptosis is required for HIV-1 gp120-induced neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p2x purinergic receptor: Topics by Science.gov [science.gov]
- 12. HIV-1 gp120 proteins and gp160 peptides are toxic to brain endothelial cells and neurons: possible pathway for HIV entry into the brain and HIV-associated dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
The V3 Loop of HIV gp120 (308-331): A Critical Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The urgent need for novel therapeutic strategies against Human Immunodeficiency Virus Type 1 (HIV-1) has driven extensive research into the viral entry mechanism. A key player in this process is the envelope glycoprotein (B1211001) gp120, which facilitates viral attachment and entry into host cells. Within gp120, the third variable loop (V3), and specifically the amino acid sequence 308-331, has been identified as a principal neutralizing determinant and a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, molecular interactions, and therapeutic potential of the gp120 (308-331) region. It includes detailed experimental protocols for studying this target, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Discovery of a Key Vulnerability
The journey to pinpointing the gp120 (308-331) region as a therapeutic target began with efforts to understand the host's immune response to HIV-1. Early studies revealed that the V3 loop of gp120 is a major target for neutralizing antibodies.[1][2] This region was initially termed the principal neutralizing determinant (PND) because antibodies targeting it were found to block viral infection.[3] Subsequent research demonstrated that a 20-amino acid sequence within the V3 loop was sufficient to confer macrophage tropism to a T-cell line-tropic HIV-1 isolate, highlighting its crucial role in determining which cell types the virus can infect.[4] This pivotal discovery established the V3 loop not only as a key target for the immune system but also as a central player in the virus's ability to infect host cells, making it a prime candidate for therapeutic strategies.[4]
The V3 loop, and specifically the 308-331 region, is involved in the critical interaction between gp120 and the host cell's co-receptors, either CCR5 or CXCR4, a necessary step for viral entry.[5][6] The binding of gp120 to the primary receptor, CD4, induces conformational changes in gp120 that expose the V3 loop, allowing it to engage with the co-receptor.[6] By targeting the 308-331 region, it is possible to block this interaction and prevent the virus from entering and infecting host cells.
Molecular Interactions and Signaling Pathways
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of gp120 with the CD4 receptor on the surface of target cells, such as T-helper cells. This initial binding triggers a conformational change in gp120, which exposes the V3 loop. The V3 loop then interacts with a co-receptor, either CCR5 or CXCR4.[5][6] This dual-receptor interaction is essential for the subsequent fusion of the viral and cellular membranes, a process mediated by the gp41 transmembrane glycoprotein, ultimately leading to the release of the viral capsid into the host cell's cytoplasm.[7]
The following diagram illustrates the key steps in the HIV-1 entry pathway, highlighting the central role of the gp120 V3 loop.
Caption: HIV-1 entry signaling pathway.
Quantitative Data: A Summary of Therapeutic Potential
The development of therapeutic agents targeting the gp120 (308-331) region is guided by quantitative assessments of their binding affinity and neutralizing activity. The following table summarizes key data for monoclonal antibodies (mAbs) known to target the V3 loop, demonstrating the potential of this region as a therapeutic target.
| Monoclonal Antibody | Target Epitope Region | Binding Affinity (Kd) | Neutralization IC50 | HIV-1 Strains Neutralized | Reference |
| 447-52D | V3 Loop | Not specified | 8 - >50 µg/mL | 92HT594, 93TH305 | [8] |
| 58.2 | V3 Loop | Not specified | >50 µg/mL | 93TH305 | [8] |
| B4e8 | V3 Loop | Not specified | 4 - >50 µg/mL | 92HT594, 93TH305 | [8] |
| F530 | V3 Loop | Not specified | 3 - >50 µg/mL | 91US056, 92HT594, 93TH305, 5768-p27 | [8] |
| Y498 IgG1 | gp120 (competes with CD4bs mAbs) | 0.46 nM (to CN54 rgp120), 0.86 nM (to JRFL rgp120) | Not specified | SF162, NL4-3 | [9] |
| 2909 | V2 Domain (Potent Neutralizer) | Not specified | <0.01 µg/mL (for SF162) | SF162 (highly type-specific) | [10] |
| 3BNC117 | CD4 Binding Site | 3.36 - 60 nM | Not specified | Broadly neutralizing | [11] |
| VRC01 | CD4 Binding Site | High affinity | Not specified | Broadly neutralizing | [11] |
Note: While not all data is specific to the 308-331 region, it provides a comparative landscape of antibody potency against gp120. Further research is needed to populate this table with more data specific to the 308-331 epitope.
Experimental Protocols
Solid-Phase Peptide Synthesis of gp120 (308-331)
This protocol outlines the manual synthesis of a linear peptide corresponding to the 308-331 region of HIV-1 gp120 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: Workflow for Solid-Phase Peptide Synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Piperidine
-
HBTU, HOBt, DIPEA (coupling reagents)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.
-
Amino Acid Coupling: Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether (3x).
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[12][13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding to gp120 (308-331) Peptide
This protocol describes an ELISA to determine the binding of an antibody to the synthesized gp120 (308-331) peptide.
ELISA Workflow:
Caption: Workflow for Peptide-Based ELISA.
Materials:
-
96-well microtiter plates
-
Synthesized gp120 (308-331) peptide
-
Carbonate-bicarbonate buffer (coating buffer)
-
Phosphate-buffered saline (PBS)
-
Tween-20
-
Bovine serum albumin (BSA)
-
Primary antibody (to be tested)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1 µM synthetic peptide in carbonate buffer by incubating overnight at 4°C.[14][15]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[14][15]
-
Blocking: Block the plate with 200 µL/well of blocking buffer (1% BSA in PBST) for 1 hour at 37°C.[14][15]
-
Washing: Wash the plate three times with wash buffer.[14][15]
-
Primary Antibody Incubation: Prepare appropriate dilutions of the primary antibody in antibody dilution buffer (e.g., 3% BSA in PBST). Add 100 µL to the wells and incubate at 37°C for 1 hour.[14][15]
-
Washing: Wash the plate three times with wash buffer.[14][15]
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in antibody dilution buffer, to each well. Incubate at room temperature for 30-60 minutes.
-
Washing: Wash the plate five times with wash buffer.[15]
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
Conclusion and Future Directions
The gp120 (308-331) region of the V3 loop remains a highly attractive target for the development of HIV-1 therapeutics. Its critical role in co-receptor binding and viral entry, coupled with its accessibility to neutralizing antibodies, underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for researchers to further investigate this target, screen for novel inhibitors, and characterize their mechanisms of action.
Future efforts should focus on designing and developing small molecules and peptide-based inhibitors that can mimic the binding of neutralizing antibodies to this region with high affinity and specificity. Furthermore, a deeper understanding of the structural dynamics of the V3 loop and its interactions with co-receptors will be crucial for the rational design of next-generation therapeutics. The continued exploration of the gp120 (308-331) epitope will undoubtedly contribute to the ongoing fight against HIV/AIDS.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of the principal neutralizing determinant of human immunodeficiency virus type 1 as a fusion domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure/Function Studies Involving the V3 Region of the HIV-1 Envelope Delineate Multiple Factors That Affect Neutralization Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the envelope V3 loop as the primary determinant of cell tropism in HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics [imrpress.com]
- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Type-Specific Epitopes Targeted by Monoclonal Antibodies with Exceptionally Potent Neutralizing Activities for Selected Strains of Human Immunodeficiency Virus Type 1 Map to a Common Region of the V2 Domain of gp120 and Differ Only at Single Positions from the Clade B Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 15. ulab360.com [ulab360.com]
An In-depth Technical Guide to the Interaction of HIV-1 gp120 (308-331) with the CD4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interaction between the HIV-1 envelope glycoprotein (B1211001) gp120, specifically the 308-331 region within the V3 loop, and the human CD4 receptor. This interaction is a primary determinant of viral entry and a key target for therapeutic intervention. This document synthesizes quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a valuable resource for ongoing research and drug development efforts.
Quantitative Analysis of the gp120-CD4 Interaction
The binding of HIV-1 gp120 to the CD4 receptor is a high-affinity interaction that initiates the process of viral entry into host cells. While extensive research has characterized the binding of the full-length gp120 protein to CD4, specific quantitative data for the isolated 308-331 peptide region is not extensively available in the public domain. The data presented below summarizes the binding affinities reported for the interaction of the full gp120 protein with the CD4 receptor, providing a crucial benchmark for understanding the contribution of specific domains like the V3 loop.
| Interacting Molecules | Experimental Method | Dissociation Constant (Kd) | Reference |
| Recombinant gp120 and cell surface CD4 | Radioligand binding assay | 5 nM | |
| Soluble gp120 and soluble CD4 | Saturation and competition binding analysis | ~4 x 10⁻⁹ M |
Note: The 308-331 region of gp120, located within the V3 loop, is recognized as the principal neutralizing domain and plays a crucial role in co-receptor binding and subsequent membrane fusion. While direct binding of this isolated peptide to CD4 has been studied, specific high-affinity binding is not the primary interaction; its role is more pronounced after the initial gp120-CD4 engagement, where it becomes exposed to interact with chemokine co-receptors. Further quantitative studies focusing specifically on the affinity of the 308-331 peptide for the CD4-gp120 complex are warranted to fully elucidate its contribution to the overall binding kinetics.
Experimental Protocols for Studying the gp120-CD4 Interaction
A variety of biophysical and immunological techniques are employed to characterize the interaction between gp120 and CD4. Below are detailed methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic parameters such as association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Objective: To determine the kinetics of gp120 binding to the CD4 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant soluble CD4 (sCD4) as the ligand
-
Recombinant gp120 or gp120 (308-331) peptide as the analyte
-
Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject sCD4 (at a concentration of ~10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Analyte Binding and Kinetic Measurement:
-
Inject a series of concentrations of gp120 (or the 308-331 peptide) in running buffer over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
Switch to running buffer alone to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the gp120-CD4 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120 or gp120 (308-331) peptide
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation:
-
Dialyze both sCD4 and gp120 (or peptide) extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both protein solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the sCD4 solution into the sample cell of the calorimeter.
-
Load the gp120 solution (at a concentration typically 10-20 times that of the sCD4) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Equilibrate the system to the desired temperature.
-
Perform a series of small, sequential injections of the gp120 solution into the sCD4 solution while stirring.
-
Measure the heat change after each injection until the binding reaction approaches saturation.
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of gp120 to sCD4.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Figure 2. Workflow for Isothermal Titration Calorimetry (ITC).
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding Analysis
A competitive ELISA can be used to assess the ability of a substance, such as the gp120 (308-331) peptide, to inhibit the binding of gp120 to CD4.
Objective: To determine if the gp120 (308-331) peptide can compete with full-length gp120 for binding to the CD4 receptor.
Materials:
-
96-well microtiter plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
Synthetic gp120 (308-331) peptide
-
Anti-gp120 monoclonal antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with sCD4 at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer to remove unbound sCD4.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate.
-
In a separate plate or tubes, pre-incubate a constant concentration of gp120 with serial dilutions of the gp120 (308-331) peptide for 1 hour at room temperature.
-
Add the gp120/peptide mixtures to the sCD4-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add an HRP-conjugated anti-gp120 antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
A decrease in absorbance with increasing peptide concentration indicates inhibition of gp120-CD4 binding. The IC₅₀ value (the concentration of peptide that inhibits 50% of gp120 binding) can be calculated.
-
Figure 3. Workflow for Competitive ELISA.
Signaling Pathways Initiated by gp120-CD4 Interaction
The binding of gp120 to the CD4 receptor on T-helper cells is not a passive event. It triggers a cascade of intracellular signals that can modulate T-cell function and contribute to HIV-1 pathogenesis. A key early event is the activation of the lymphocyte-specific protein tyrosine kinase (Lck), which is non-covalently associated with the cytoplasmic tail of CD4.
Upon gp120 binding, a conformational change in CD4 is thought to facilitate the activation of Lck. This can lead to the phosphorylation of downstream signaling molecules, including the T-cell receptor (TCR) complex, although the precise mechanisms and consequences are complex and can lead to either T-cell activation or anergy and apoptosis.
Figure 4. Signaling cascade initiated by gp120-CD4 binding.
This guide provides a foundational understanding of the HIV-1 gp120 (308-331) interaction with the CD4 receptor. The provided data, protocols, and pathway diagrams are intended to support further research into this critical area of HIV-1 biology and aid in the development of novel therapeutic strategies.
Conformational Dynamics of the HIV-1 gp120 V3 Loop (Residues 308-331) Upon Receptor Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein, gp120, to the CD4 receptor on the surface of target cells. This initial interaction triggers a cascade of conformational changes within gp120, critically exposing the binding site for a coreceptor, typically CCR5 or CXCR4. The third variable loop (V3 loop) of gp120, particularly the region spanning residues 308-331, plays a pivotal role in this process, transitioning from a relatively shielded state to a more exposed conformation competent for coreceptor engagement. Understanding the intricate structural rearrangements of this V3 loop region is paramount for the rational design of novel HIV-1 entry inhibitors and vaccine immunogens. This technical guide provides an in-depth analysis of the conformational changes in the gp120 V3 loop (308-331) upon receptor binding, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular events and workflows.
Conformational Changes: A Quantitative Perspective
The binding of CD4 to gp120 induces a significant structural reorganization of the V3 loop. This is characterized by a shift in its position and an increase in its solvent accessibility, making it available for interaction with the coreceptor. These changes have been quantified using various biophysical and structural biology techniques.
Structural Displacements
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided snapshots of the V3 loop in its unliganded and receptor-bound states. Comparison of these structures reveals a substantial displacement of the V3 loop. The root-mean-square deviation (RMSD) of the Cα atoms of the gp120 core is a key indicator of these conformational shifts.
| Metric | Unliganded State (PDB: 4ZMJ) | CD4-Bound State (PDB: 2QAD) | Change upon Binding | Reference |
| Overall gp120 Core Cα RMSD | - | - | ~10 Å (for the bridging sheet) | [1] |
| V3 Loop Position | Relatively buried | Extended structure | Shift in position | [2] |
Note: Specific RMSD values for only the 308-331 region of the V3 loop are not consistently reported in the literature and can vary between different viral strains and experimental conditions. The provided RMSD for the bridging sheet, a region that moves in concert with the V3 loop, illustrates the magnitude of the conformational change.
Binding Kinetics
Surface Plasmon Resonance (SPR) has been instrumental in dissecting the kinetics of the gp120-CD4 interaction, providing quantitative data on the association and dissociation rates, and the overall affinity of the binding event that precedes the V3 loop conformational change.
| Kinetic Parameter | Full-Length gp120 | Core gp120 | Temperature | Reference |
| Association Rate (kon) (M-1s-1) | 1.2 x 104 | 1.1 x 104 | 37°C | |
| Dissociation Rate (koff) (s-1) | 2.6 x 10-4 | 2.4 x 10-3 | 37°C | |
| Equilibrium Dissociation Constant (KD) (nM) | 22 | 220 | 37°C |
Experimental Protocols
The study of gp120 conformational changes relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
X-ray Crystallography of gp120-CD4 Complex
This protocol outlines the general steps for determining the crystal structure of a gp120-CD4 complex.
-
Protein Expression and Purification:
-
Co-express the gp120 core protein (with V1, V2, and V3 loops often truncated for better crystallization) and a soluble two-domain fragment of CD4 (sCD4) in a suitable expression system (e.g., Drosophila S2 cells or HEK293T cells).
-
Purify the gp120-sCD4 complex from the cell culture supernatant using affinity chromatography (e.g., with an antibody that recognizes a conformational epitope on the complex).
-
Further purify the complex using size-exclusion chromatography to ensure homogeneity.
-
For some constructs, deglycosylation using enzymes like Endoglycosidase H may be necessary to improve crystal quality.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (hanging drop or sitting drop).
-
Optimize initial crystal hits by refining the concentrations of the protein complex and precipitants.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software packages like XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
-
Structure Determination and Refinement:
-
Solve the phase problem using molecular replacement with known structures of gp120 and CD4 as search models.
-
Build the atomic model of the complex into the electron density map using software like Coot.
-
Refine the model against the diffraction data using refinement programs like PHENIX or REFMAC5, including rounds of manual rebuilding and automated refinement.
-
Cryo-Electron Microscopy (Cryo-EM) of the Env Trimer
This protocol describes the single-particle cryo-EM workflow for visualizing the native-like Env trimer.
-
Sample Preparation:
-
Express and purify a stabilized, soluble form of the cleaved gp140 trimer (e.g., SOSIP.664) from a mammalian expression system.
-
To stabilize a specific conformation, the trimer can be complexed with a broadly neutralizing antibody (bnAb) Fab fragment.
-
Apply a small volume of the purified complex to a cryo-EM grid (e.g., a holey carbon grid).
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure.
-
-
Data Acquisition:
-
Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector and operated at cryogenic temperatures.
-
Collect a large dataset of movie frames of the particles in different orientations.
-
-
Image Processing:
-
Perform motion correction on the movie frames to correct for beam-induced movement.
-
Estimate and correct for the contrast transfer function (CTF) of the microscope.
-
Automatically pick individual particle images from the corrected micrographs.
-
Perform 2D classification to sort the particles into different class averages, removing junk particles and identifying different views.
-
Generate an initial 3D model from the 2D class averages.
-
Perform 3D classification to separate different conformational states of the trimer.
-
Refine the 3D reconstruction of the desired class to high resolution.
-
-
Model Building and Interpretation:
-
Fit atomic models of gp120 and gp41 (derived from X-ray crystallography) into the cryo-EM density map.
-
Refine the fitted model to improve the fit to the density and the stereochemistry.
-
Analyze the final structure to understand the quaternary arrangement of the subunits and the conformation of the V3 loop.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for V3 Loop Dynamics
NMR spectroscopy can provide insights into the flexibility and dynamics of the V3 loop in solution.
-
Protein Expression and Isotope Labeling:
-
Express a mutated form of gp120 amenable to NMR studies (e.g., with some variable loops removed to reduce size and complexity).
-
To enable NMR detection, express the protein in minimal media supplemented with 15N- and/or 13C-labeled nutrients (e.g., 15NH4Cl and 13C-glucose) to produce isotopically labeled protein.
-
-
Sample Preparation:
-
Purify the labeled gp120 to high homogeneity.
-
Prepare the NMR sample by concentrating the protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer at a specific pH) containing a small percentage of D2O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer equipped with a cryoprobe.
-
The 1H-15N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.
-
-
Data Analysis and Interpretation:
-
Process the NMR data using software like NMRPipe.
-
Assign the chemical shifts of the backbone and side-chain atoms by analyzing the correlations in the multidimensional spectra.
-
Compare the chemical shifts and peak intensities of the unliganded gp120 with those of the gp120 bound to a CD4-mimetic peptide or sCD4.
-
Changes in chemical shifts upon ligand binding indicate conformational changes in the vicinity of the affected residues.
-
Line broadening or disappearance of peaks can indicate dynamic processes on the microsecond to millisecond timescale.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between macromolecules.
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (the "ligand," e.g., sCD4) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The immobilization level should be kept low to minimize mass transport effects.
-
A reference flow cell is typically prepared by performing the same coupling procedure without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the other binding partner (the "analyte," e.g., gp120) over the sensor chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal (measured in Resonance Units, RU).
-
After the association phase, inject buffer alone to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-coupled flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
From the fitting, determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Visualizing the Conformational Cascade and Experimental Workflows
To better illustrate the complex processes involved in gp120 conformational changes and their investigation, the following diagrams have been generated using the DOT language.
HIV-1 Entry Signaling Pathway
Experimental Workflow for Structural and Kinetic Analysis
Conclusion
The conformational changes within the HIV-1 gp120 V3 loop, particularly the 308-331 region, are a critical checkpoint in the viral entry process. The transition from a shielded to an exposed state upon CD4 binding is a highly orchestrated event that is essential for subsequent coreceptor interaction. The quantitative data and detailed methodologies presented in this guide underscore the complexity of this process and provide a framework for researchers in the field. A deeper understanding of these structural dynamics will continue to fuel the development of next-generation antiretroviral therapies and vaccine candidates that target this vulnerable step in the HIV-1 lifecycle. The integration of structural, biophysical, and computational approaches will be key to fully elucidating the conformational landscape of the gp120 V3 loop and exploiting this knowledge for therapeutic intervention.
References
Genetic Variability of the HIV-1 gp120 (308-331) Region: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 308-331 amino acid region of the HIV-1 envelope glycoprotein (B1211001) gp120, located within the third variable loop (V3), is a critical determinant of viral tropism, a major target for neutralizing antibodies, and a focal point for vaccine and therapeutic development. Its high degree of genetic variability, however, presents a formidable challenge to these efforts. This technical guide provides a comprehensive overview of the genetic diversity within this region, detailing subtype-specific variations, experimental methodologies for its characterization, and the functional implications of its variability.
Introduction
The gp120 subunit of the HIV-1 envelope spike mediates viral entry into host cells through a series of conformational changes initiated by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. The V3 loop of gp120, and specifically the 308-331 region, plays a pivotal role in coreceptor engagement, thereby dictating viral tropism for different target cells (R5-tropic or X4-tropic)[1][2]. The surface exposure of this region also makes it a primary target for the host's humoral immune response, leading to the generation of neutralizing antibodies. However, the high mutation rate of HIV-1 results in significant sequence and structural heterogeneity in the V3 loop, enabling the virus to evade immune surveillance and develop resistance to entry inhibitors. A thorough understanding of the genetic landscape of the gp120 (308-331) region is therefore essential for the rational design of effective HIV-1 vaccines and therapeutics.
Quantitative Analysis of Genetic Variability
The genetic variability of the gp120 (308-331) region is characterized by significant amino acid substitutions, insertions, and deletions, with distinct patterns observed across different HIV-1 subtypes. The Los Alamos National Laboratory (LANL) HIV Sequence Database serves as a critical resource for analyzing this diversity[3][4].
Subtype-Specific Consensus Sequences
Consensus sequences represent the most common amino acid at each position for a given subtype, providing a reference for understanding subtype-specific characteristics.
| HIV-1 Subtype | HXB2 Positions 308-331 Consensus Sequence |
| A | NNTRKSIHIGPGRAFYATGEIIGDIRQAHC |
| B | NNTRKRIRIQRGPGRAFVTIGKIGNMRQAHC |
| C | NNTRKSIRIGPGQTFYATGDIIGDIRQAHC |
| D | NNTRKSMHIGPGRAFYTTGEIIGDIRQAHC |
| F | NNTRKSVHIGPGRAFYRTGDIIGDIRQAHC |
| G | NNTRKSITIGPGRAFYARGEIIGDIRQAHC |
Table 1: Consensus amino acid sequences of the HIV-1 gp120 (308-331) region for major subtypes. Data is compiled from analyses of sequences available in the Los Alamos HIV Sequence Database.
Amino Acid Frequency Variation
Analysis of amino acid frequencies at each position within the 308-331 region reveals sites of high variability and conserved motifs. The crown of the V3 loop (positions 312-315, typically GPGR or GPGQ) is crucial for coreceptor binding and is a hotspot for variation[5][6].
| Position (HXB2) | Subtype B Dominant AA (%) | Subtype C Dominant AA (%) | Key Observations |
| 308 | N (98%) | N (99%) | Highly conserved |
| 312 | G (99%) | G (99%) | Highly conserved part of the crown motif |
| 313 | P (98%) | P (98%) | Highly conserved part of the crown motif |
| 314 | G (95%) | Q (75%) | Key difference in the crown motif between subtypes |
| 315 | R (90%) | T (80%) | Variation at the tip of the V3 loop |
| 322 | I (55%) | I (60%) | Position associated with coreceptor usage |
| 325 | G (60%) | D (70%) | Significant subtype-specific difference |
Table 2: Representative amino acid frequencies at key positions within the gp120 (308-331) region for HIV-1 Subtypes B and C. Frequencies are illustrative and based on analyses of large sequence datasets from the LANL HIV Sequence Database.
Experimental Protocols
A variety of molecular and immunological techniques are employed to study the genetic variability and functional consequences of the gp120 (308-331) region.
Single Genome Amplification (SGA) of the env Gene
SGA is a powerful technique to amplify and sequence individual viral genomes, avoiding the biases introduced by traditional PCR methods and providing a true representation of the viral quasispecies within a patient.
Protocol:
-
Viral RNA Extraction: Extract viral RNA from plasma samples using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the viral RNA using a reverse transcriptase and a gene-specific primer downstream of the env gene.
-
Endpoint Dilution: Serially dilute the cDNA to a point where approximately 30% of nested PCR reactions are positive. This ensures that the majority of positive reactions are derived from a single template molecule.
-
First Round PCR: Perform the first round of PCR using primers that flank the entire env gene.
-
Nested PCR: Use a small aliquot of the first-round PCR product as a template for a second round of PCR with nested primers.
-
Gel Electrophoresis: Analyze the nested PCR products on an agarose (B213101) gel to confirm the amplification of the correct-sized fragment.
-
Sequencing: Directly sequence the positive PCR products from the endpoint dilution using the nested PCR primers.
-
Sequence Analysis: Assemble and analyze the resulting sequences to identify variations within the 308-331 region.
TZM-bl Neutralization Assay
This widely used in vitro assay measures the ability of antibodies to neutralize HIV-1 infectivity using a genetically engineered cell line.
Protocol:
-
Cell Culture: Culture TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, in appropriate growth medium.
-
Virus Preparation: Prepare stocks of HIV-1 Env-pseudotyped viruses with known infectivity titers.
-
Antibody Dilution: Serially dilute the test antibodies (e.g., monoclonal antibodies or patient sera) in a 96-well plate.
-
Virus-Antibody Incubation: Add a standardized amount of the pseudovirus to each well containing the diluted antibodies and incubate to allow for neutralization to occur.
-
Infection: Add TZM-bl cells to each well.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization for each antibody dilution by comparing the luciferase readings in the presence of antibody to the readings in the absence of antibody (virus control). Determine the 50% inhibitory concentration (IC50) for each antibody.
Phylogenetic Analysis
Phylogenetic analysis is used to infer the evolutionary relationships between different viral sequences.
Protocol:
-
Sequence Alignment: Align the nucleotide or amino acid sequences of the gp120 (308-331) region from different viral isolates using a multiple sequence alignment program such as ClustalW or MUSCLE, available in software packages like MEGA (Molecular Evolutionary Genetics Analysis)[6][7].
-
Model Selection: Determine the best-fit model of nucleotide or amino acid substitution for the aligned sequences.
-
Tree Building: Construct the phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.
-
Bootstrap Analysis: Assess the statistical robustness of the tree topology by performing bootstrap resampling (typically 1000 replicates).
-
Tree Visualization: Visualize and annotate the phylogenetic tree to illustrate the evolutionary relationships between the sequences.
Signaling Pathways and Molecular Interactions
The interaction of the gp120 (308-331) region with the host cell coreceptors initiates a cascade of events leading to viral entry and intracellular signaling.
HIV-1 Entry Pathway
The binding of gp120 to CD4 induces conformational changes that expose the V3 loop, allowing it to interact with either the CCR5 or CXCR4 coreceptor. This interaction triggers further conformational changes in the gp41 subunit, leading to the fusion of the viral and cellular membranes.
Figure 1: Simplified workflow of HIV-1 entry into a host cell.
Co-receptor Mediated Intracellular Signaling
The binding of gp120 to CCR5 or CXCR4 not only facilitates viral entry but also triggers intracellular signaling cascades that can modulate the cellular environment to favor viral replication[3][8].
Figure 2: G-protein coupled signaling cascade initiated by gp120-coreceptor interaction.
Conclusion
The genetic variability of the HIV-1 gp120 (308-331) region is a major obstacle in the development of a broadly effective HIV-1 vaccine and novel therapeutic strategies. The high-resolution analysis of this region through advanced sequencing and functional assays, coupled with a deeper understanding of its role in viral entry and host cell signaling, is paramount. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to navigate the complexities of V3 loop diversity and to inform the design of next-generation interventions against HIV-1. Continued global surveillance of the genetic evolution of this critical region will be essential to keep pace with the ever-changing landscape of the HIV-1 pandemic.
References
- 1. HIV Sequence Database FAQ [hiv.lanl.gov]
- 2. HIV sequence database main page [hiv.lanl.gov]
- 3. Frontiers | RHIVDB: A Freely Accessible Database of HIV Amino Acid Sequences and Clinical Data of Infected Patients [frontiersin.org]
- 4. HIV Sequence Database: External Tools [hiv.lanl.gov]
- 5. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clustering of HIV-1 Subtypes Based on gp120 V3 Loop electrostatic properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of HIV gp120 (308-331) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus (HIV) envelope glycoprotein (B1211001) gp120 is a critical component in the viral entry process, mediating the initial contact with host cell receptors. The V3 loop of gp120, which includes the amino acid sequence 308-331, is a principal antigenic domain and plays a significant role in co-receptor binding, influencing viral tropism.[1] Consequently, the synthesis and purification of the HIV gp120 (308-331) peptide are of paramount importance for research into HIV diagnostics, vaccine development, and the design of novel therapeutic inhibitors. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of this peptide.
Physicochemical Properties and Sequence
The HIV gp120 (308-331) peptide is a 24-amino acid sequence. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Sequence | Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly |
| Molecular Formula | C₁₁₄H₁₉₉N₄₁O₃₁ |
| Molecular Weight | 2640.11 g/mol |
| Purity (Post-Purification) | >95% |
Experimental Protocols
I. Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The HIV gp120 (308-331) peptide is efficiently synthesized using 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Asn and Gln, Pbf for Arg)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test. A positive test (blue color) indicates incomplete coupling, and the step should be repeated.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the HIV gp120 (308-331) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under a vacuum.
-
II. Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified using preparative RP-HPLC to remove impurities such as truncated and deletion sequences.
Materials and Reagents:
-
Crude HIV gp120 (308-331) peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
C18 HPLC column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which represents the desired peptide.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Pool the fractions with a purity of >95%.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
III. Peptide Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid for LC-MS or a suitable matrix for MALDI-TOF).
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the experimentally observed molecular weight with the theoretical molecular weight (2640.11 Da) to confirm the identity of the synthesized HIV gp120 (308-331) peptide.
Troubleshooting and Optimization
Difficulties in synthesizing gp120 peptides can arise from hydrophobic regions or sequences prone to secondary structure formation.[2] Strategies to mitigate these issues include:
-
Optimized Coupling Reagents: For challenging coupling steps, consider using more potent activating reagents such as HATU or HCTU.[2]
-
Double Coupling: Repeat the coupling step for sterically hindered or problematic amino acid residues.[2]
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures on the resin.[2]
Visualized Workflows and Pathways
Caption: Workflow for the synthesis and purification of HIV gp120 (308-331) peptide.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes: Detection of Antibodies Against HIV gp120 (308-331) using ELISA
Introduction
The Human Immunodeficiency Virus (HIV) envelope glycoprotein (B1211001) gp120 is crucial for viral entry into host cells, making it a primary target for the development of vaccines and therapeutic antibodies.[1][2][3] The 308-331 amino acid region of gp120 is located within the third variable loop (V3 loop), a domain that plays a significant role in co-receptor binding and is a key determinant of viral tropism.[4] Antibodies targeting this region can potentially neutralize the virus and inhibit its entry into host cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for detecting and quantifying antibodies against the HIV gp120 (308-331) peptide in serum and other biological samples. These application notes provide a detailed protocol and supporting data for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data from immunogenicity studies involving the HIV gp120 (308-331) peptide.
Table 1: ELISA Optical Density (OD) and Cut-off Values
| Target Peptide | Negative Control OD at 450 nm | Positive Control OD at 450 nm | Calculated Cut-off Value |
| HIV gp120 (308-331) | 0.170 - 0.20 | 1.20 - 1.50 | 0.40 |
Data derived from immunogenicity studies in chickens.
Table 2: Inhibition ELISA Results
| Target Peptide | Mean % Inhibition (Non-immunized) | Mean % Inhibition (Immunized) | p-value |
| HIV gp120 (308-331) | 2.41 (±0.63) | 18.55 (±2.47) | 0.005 |
This table demonstrates the ability of antibodies generated against the gp120 (308-331) fragment to inhibit the binding of the peptide to a reference antibody, indicating the presence of specific, neutralizing antibodies.[5]
Experimental Protocols
Indirect ELISA Protocol for Detection of Anti-HIV gp120 (308-331) Antibodies
This protocol outlines the steps for a standard indirect ELISA to determine the presence and relative quantity of antibodies specific to the HIV gp120 (308-331) peptide.
Materials:
-
96-well polystyrene microplates
-
HIV gp120 (308-331) synthetic peptide
-
Coating Buffer (Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (3% non-fat dry milk in PBS)
-
Sample Diluent (e.g., PBS)
-
Test sera or antibody samples
-
Positive and negative control sera
-
Secondary Antibody (e.g., HRP-conjugated anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the HIV gp120 (308-331) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well microplate.
-
Incubate the plate for 4 hours at 37°C or overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the test sera, positive controls, and negative controls in Sample Diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions if quantification is desired.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Aspirate the primary antibody solutions.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Visualizations
Diagram 1: HIV Entry into Host Cell and Inhibition by Anti-gp120 Antibodies
Caption: HIV entry mechanism and neutralization by anti-gp120 antibodies.
Diagram 2: Indirect ELISA Workflow for Anti-gp120 Antibody Detection
Caption: Step-by-step workflow for the indirect ELISA protocol.
References
- 1. Inhibition of HIV-1 entry by antibodies: potential viral and cellular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune responses to HIV Gp120 that facilitate viral escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. vacres.pasteur.ac.ir [vacres.pasteur.ac.ir]
Application Notes and Protocols for In Vitro Analysis of HIV-1 gp120 (308-331) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120, encompassing amino acid residues 308-331, is a critical determinant of viral tropism and a key target for neutralizing antibodies.[1][2] This region plays a pivotal role in the interaction with the host cell co-receptors, either CCR5 or CXCR4, a crucial step in viral entry.[3][4][5] Following the initial binding of gp120 to the primary receptor, CD4, the V3 loop undergoes a conformational change, exposing it for co-receptor engagement. This interaction triggers further conformational changes in the gp41 transmembrane subunit, leading to the fusion of the viral and cellular membranes.
These application notes provide detailed protocols for the in vitro analysis of the function of the gp120 V3 loop (specifically the 308-331 region). The described assays are essential for characterizing the binding affinity of gp120 to co-receptors, evaluating the efficacy of potential entry inhibitors, and determining the neutralizing capacity of antibodies targeting this region.
Key In Vitro Assays for gp120 (308-331) Function
A variety of in vitro assays are available to dissect the function of the gp120 V3 loop. The primary methods focus on quantifying the binding to cellular receptors and measuring the subsequent membrane fusion and viral entry.
1. gp120-Co-receptor Binding Assays: These assays directly measure the interaction between gp120 and its co-receptors, CCR5 or CXCR4. This can be achieved through several methods, including radioligand binding assays, enzyme-linked immunosorbent assays (ELISA), and surface plasmon resonance (SPR).
2. Cell-Cell Fusion Assays: These assays quantify the ability of gp120, expressed on the surface of one cell, to mediate fusion with another cell expressing CD4 and the appropriate co-receptor. Fusion events are typically detected using a reporter gene system, such as luciferase, which is activated upon cell fusion.
3. Viral Infectivity Assays (Pseudovirus Neutralization Assays): These assays utilize non-replicating viral particles (pseudoviruses) that have the HIV-1 envelope protein on their surface and carry a reporter gene (e.g., luciferase). The infectivity of these pseudoviruses in target cells expressing CD4 and co-receptors is measured in the presence and absence of potential inhibitors or antibodies.
Data Presentation: Quantitative Analysis of gp120 Interactions
The following tables summarize representative quantitative data from the literature for gp120 binding affinities and inhibitor efficacy.
Table 1: Binding Affinities of gp120 to CD4 and Co-receptors
| Interacting Molecules | Assay Method | Affinity (Kd) | Reference |
| gp120 (HXBc2 core) - sCD4 | Isothermal Titration Calorimetry | 110 nM | |
| gp120 (BH10) - sCD4 | Surface Plasmon Resonance | 4 nM | |
| gp120 (diverse strains) - sCD4 | Surface Plasmon Resonance | 8 nM | |
| gp120 (JR-FL) - CCR5 (on cells) | Radiolabeled gp120 Binding | ~20 ng/ml (IC50 for mAb 2D7) |
Table 2: Efficacy of Inhibitors Targeting gp120-Co-receptor Interaction
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Maraviroc | CCR5 | Cell-Cell Fusion | Not Specified | |
| AMD3100 | CXCR4 | HIV-1 Infection | 250 nM | |
| C52L (gp41-derived peptide) | gp41 | Virus-Cell Fusion | 1 µM |
Experimental Protocols
Protocol 1: gp120-Co-receptor Binding Assay (ELISA-based)
This protocol describes a method to quantify the binding of soluble gp120 to immobilized co-receptor molecules.
Materials:
-
Recombinant soluble gp120
-
Recombinant soluble CD4 (sCD4)
-
Recombinant co-receptor (CCR5 or CXCR4) extracellular domains
-
96-well MaxiSorp plates
-
Coating buffer (50 mM sodium carbonate, pH 9.6)
-
Blocking buffer (3% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Anti-gp120 monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (2N H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with the recombinant co-receptor at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
-
Wash the wells five times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
In a separate tube, pre-incubate soluble gp120 (at various concentrations) with a constant concentration of sCD4 for 30 minutes at room temperature to allow for the formation of the gp120-sCD4 complex.
-
Add the gp120-sCD4 complexes to the coated wells and incubate for 2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the anti-gp120 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Cell Fusion Assay (Luciferase Reporter Assay)
This protocol measures the fusion between two cell populations: effector cells expressing HIV-1 Env and Tat, and target cells expressing CD4, a co-receptor, and a luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
Effector cells (e.g., HeLa-ADA) expressing HIV-1 Env and Tat.
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and an LTR-driven luciferase reporter gene.
-
96-well cell culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Cell stripper solution
-
Luciferase assay reagent
Procedure:
-
Seed the target cells (e.g., TZM-bl) into a 96-well plate and culture for 24 hours.
-
Detach the effector cells (e.g., HeLa-ADA) using a non-enzymatic cell stripper solution.
-
Overlay the effector cells onto the target cells. If testing inhibitors, add them at this step.
-
Allow cell fusion to proceed for 60 minutes at 37°C in a 5% CO2 incubator.
-
Stop the fusion reaction by adding a potent fusion inhibitor (e.g., C52L).
-
Incubate the co-cultured cells for an additional 48 hours to allow for Tat-mediated transactivation of the luciferase gene.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Protocol 3: Pseudovirus Neutralization Assay
This protocol assesses the ability of antibodies or small molecules to inhibit viral entry mediated by the gp120 V3 loop.
Materials:
-
Env-pseudotyped viruses (carrying a luciferase reporter gene).
-
Target cells (e.g., TZM-bl).
-
96-well cell culture plates.
-
Culture medium.
-
DEAE-Dextran solution.
-
Luciferase assay reagent.
Procedure:
-
Seed target cells (e.g., TZM-bl) into a 96-well plate (10,000 cells/well) and incubate for 24 hours.
-
In a separate plate, serially dilute the test antibodies or compounds.
-
Add a constant amount of pseudovirus to each well containing the diluted antibodies/compounds and incubate for 1 hour at 37°C.
-
Remove the culture medium from the target cells and add the virus-antibody/compound mixture.
-
Add DEAE-Dextran to a final concentration of 75 µg/ml to enhance infectivity.
-
Incubate the plates for 48 hours at 37°C.
-
Measure the luciferase activity as described in the cell-cell fusion assay protocol.
-
Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antibody/compound to the activity in the control wells (virus only).
Mandatory Visualizations
Caption: HIV-1 entry signaling pathway.
References
- 1. V3 loop region of the HIV-1 gp120 envelope protein is essential for virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule Analysis of Human Immunodeficiency Virus Type 1 gp120-Receptor Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of HIV gp120 (308-331) in Neutralization Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the HIV-1 envelope glycoprotein (B1211001) gp120, and specifically its third variable loop (V3), represents a critical target for the development of neutralizing antibodies and vaccine immunogens. The amino acid sequence 308-331, located within the V3 loop, is a key epitope recognized by numerous neutralizing antibodies. This document provides detailed application notes and protocols for the utilization of the HIV gp120 (308-331) peptide in neutralization assays.
The V3 loop of gp120 plays an essential role in viral infectivity, mediating the interaction with host cell co-receptors, primarily CCR5 and CXCR4.[1][2] While this region is highly variable, it contains conserved elements that are crucial for its function and are targets for neutralizing antibodies.[1] Antibodies that bind to the V3 loop can effectively block viral entry and neutralize the virus.[3][4] The gp120 (308-331) peptide is frequently used in research to study the specificity of these antibody responses and to map the epitopes of neutralizing antibodies.
Data Presentation: Neutralizing Activity of Anti-V3 Loop Antibodies
The efficacy of neutralizing antibodies is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of antibody required to reduce viral infection by 50%. The following tables summarize IC50 values for various anti-V3 monoclonal antibodies (mAbs) against different HIV-1 pseudovirus strains. This data highlights the variability in neutralizing potency depending on the specific antibody and viral isolate.
| Monoclonal Antibody | HIV-1 Pseudovirus Strain | IC50 (µg/mL) | Virus Tier | Reference |
| 3074 | Tier 1 psVs (various) | Neutralized all 10 tested | 1 | |
| 2191 | 57 psVs (various subtypes) | Varied | 1 & 2 | |
| 2219 | 57 psVs (various subtypes) | Varied | 1 & 2 | |
| 447-52D | Subtype B and C psVs | Varied | 2 | |
| PGT128 | 162 HIV-1 psVs (various) | 0.02 | N/A |
Table 1: IC50 Values of Selected Anti-V3 Monoclonal Antibodies. This table presents a selection of anti-V3 mAbs and their reported neutralizing activities against various HIV-1 pseudoviruses. The IC50 values demonstrate the range of potencies observed.
| Antibody Panel | Virus Panel | Neutralization Breadth | Reference |
| 6 anti-V3 mAbs | 98 psVs (subtypes A, AG, B, C, D) | 57% neutralized by at least one mAb | |
| 18 anti-V3 mAbs | 41 psVs (clades A, B, C, AG) | 21 of 41 viruses neutralized |
Table 2: Neutralization Breadth of Anti-V3 Monoclonal Antibodies. This table illustrates the cross-clade neutralizing capability of panels of anti-V3 mAbs against diverse HIV-1 pseudoviruses.
Experimental Protocols
Pseudovirus-Based Neutralization Assay using TZM-bl Reporter Cells
This protocol describes a common method for measuring the neutralizing activity of antibodies against HIV-1 Env-pseudotyped viruses. The TZM-bl cell line is a HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and contains integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
HIV-1 Env-pseudotyped virus stock
-
Antibody or serum sample to be tested
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well flat-bottom culture plates
-
Luminometer
Procedure:
-
Cell Preparation: One day prior to the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of GM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Antibody Dilution: On the day of the assay, prepare serial dilutions of the antibody or serum sample in GM in a separate 96-well plate.
-
Virus Preparation: Thaw the HIV-1 Env-pseudotyped virus stock and dilute it in GM to a predetermined optimal concentration (typically one that yields 50,000-150,000 relative luminescence units, RLU).
-
Neutralization Reaction: Add an equal volume of the diluted virus to each well containing the serially diluted antibody. Incubate the virus-antibody mixture for 1 hour at 37°C.
-
Infection of TZM-bl Cells: After the incubation, add 100 µL of the virus-antibody mixture to the wells containing the TZM-bl cells. Also include control wells with virus only (virus control) and cells only (background control). Add DEAE-Dextran to all wells to a final concentration that has been optimized for the specific virus and cell batch.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove 150 µL of the culture medium from each well and add 100 µL of luciferase assay reagent.
-
Data Acquisition: After a 2-minute incubation at room temperature, transfer 150 µL of the cell lysate to a black 96-well plate and measure luminescence using a luminometer.
-
Data Analysis: Calculate the percent neutralization for each antibody dilution by comparing the RLU of the test wells to the RLU of the virus control wells. The IC50 value is determined as the reciprocal of the antibody dilution that results in a 50% reduction in RLU.
V3 Loop Peptide (308-331) Competition Neutralization Assay
This assay is used to confirm that the neutralizing activity of an antibody or serum is directed against the V3 loop. The principle is that the gp120 (308-331) peptide will compete with the V3 loop on the virus for binding to the antibody, thereby reducing the neutralizing effect.
Materials:
-
All materials from the Pseudovirus-Based Neutralization Assay protocol
-
HIV gp120 (308-331) synthetic peptide
-
Scrambled control peptide (with the same amino acid composition as the 308-331 peptide but in a random sequence)
Procedure:
-
Antibody-Peptide Pre-incubation: In a separate plate, pre-incubate a fixed concentration of the antibody or serum sample with serial dilutions of the gp120 (308-331) peptide or the scrambled control peptide for 30 minutes at 37°C. A typical starting concentration for the peptide is 25 µg/mL.
-
Addition of Virus: Add the diluted HIV-1 Env-pseudotyped virus to the antibody-peptide mixture and incubate for 1 hour at 37°C.
-
Infection and Readout: Proceed with steps 5-9 of the Pseudovirus-Based Neutralization Assay protocol.
-
Data Analysis: A significant reduction in the percent neutralization in the presence of the gp120 (308-331) peptide compared to the scrambled peptide indicates that the neutralizing activity is specific to the V3 loop.
Visualizations
Figure 1: Workflow for a pseudovirus-based neutralization assay.
References
- 1. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing the HIV gp120 (308-331) Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the crystallization of a synthetic peptide corresponding to the 308-331 region of the HIV-1 gp120 envelope protein, in complex with a neutralizing antibody Fab fragment. The successful crystallization and subsequent structure determination of this complex are critical for understanding the molecular basis of neutralization and for the rational design of HIV-1 vaccine immunogens and therapeutics. The gp120 (308-331) fragment is part of the V3 loop, a key determinant of viral tropism and a major target for neutralizing antibodies.
Core Concepts and Strategies
Crystallizing the gp120 (308-331) peptide alone is challenging due to its small size and conformational flexibility. Therefore, the most effective strategy is to form a complex with a monoclonal antibody Fab fragment that specifically recognizes this epitope. The Fab fragment acts as a "crystallization chaperone," providing a larger, more rigid scaffold that facilitates the formation of a well-ordered crystal lattice.
Key steps in this process, which will be detailed in the following protocols, include:
-
Expression and Purification of the Monoclonal Antibody and Preparation of the Fab Fragment: High-purity and homogeneity of the Fab fragment are paramount for successful crystallization.
-
Synthesis and Purification of the gp120 (308-331) Peptide: The peptide must be of high purity to ensure a homogenous complex.
-
Formation and Purification of the Fab-Peptide Complex: Stoichiometric and stable complex formation is essential.
-
Crystallization Screening and Optimization: A broad screening of conditions is necessary to identify initial crystallization hits, followed by optimization to obtain diffraction-quality crystals.
Experimental Protocols
Protocol 1: Expression and Purification of the Fab Fragment
This protocol describes a general method for the production and purification of a Fab fragment from a monoclonal antibody.
-
Antibody Production:
-
Express the full-length monoclonal antibody specific for the gp120 (308-331) region in a suitable expression system (e.g., mammalian cells like CHO or HEK293).
-
Purify the antibody from the cell culture supernatant using Protein A or Protein G affinity chromatography.[1]
-
Elute the antibody at a low pH (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize the solution with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Assess purity by SDS-PAGE.
-
-
Fab Fragment Generation:
-
Digest the purified antibody with papain to generate Fab fragments.[1]
-
The reaction is typically carried out in a buffer such as 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, 10 mM cysteine, pH 7.4.[1]
-
An enzyme-to-antibody ratio of 1:100 to 1:50 (w/w) can be used, with incubation at 37°C for 1-4 hours. The digestion time should be optimized for each specific antibody.
-
-
Stop the digestion by adding a papain inhibitor, such as iodoacetamide, to a final concentration of 20-30 mM.[1]
-
-
Fab Fragment Purification:
-
Remove the Fc fragments and any undigested IgG by passing the digest through a Protein A affinity column. The Fab fragments will be in the flow-through.
-
Further purify the Fab fragments by size-exclusion chromatography (SEC) to separate them from any remaining contaminants and to ensure a homogenous sample. A Superdex 75 or Superdex 200 column is commonly used.
-
Assess the purity of the Fab fragments by SDS-PAGE. The final product should show two bands corresponding to the light and heavy chains under reducing conditions.
-
Concentrate the purified Fab fragment to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL, using a centrifugal filter unit.
-
Protocol 2: Synthesis and Purification of the gp120 (308-331) Peptide
-
Peptide Synthesis:
-
Synthesize the peptide corresponding to the HIV gp120 (308-331) sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
The specific sequence will depend on the HIV-1 strain of interest.
-
-
Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water.
-
-
Peptide Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions containing the pure peptide.
-
-
Peptide Verification and Storage:
-
Verify the identity and purity (>95%) of the peptide by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the purified peptide and store it at -20°C or -80°C.
-
Protocol 3: Formation and Purification of the Fab-Peptide Complex
-
Complex Formation:
-
Dissolve the lyophilized gp120 (308-331) peptide in a suitable buffer, such as PBS or Tris-HCl at a neutral pH.
-
Mix the purified Fab fragment and the gp120 peptide at a specific molar ratio. A slight molar excess of the peptide (e.g., 1:1.2 to 1:5 Fab:peptide) is often used to ensure that all Fab molecules are in a complexed state.
-
Incubate the mixture on ice or at 4°C for at least one hour to allow for complex formation.
-
-
Purification of the Complex:
-
Separate the Fab-peptide complex from the excess free peptide using size-exclusion chromatography (SEC) with a column appropriate for the size of the complex (e.g., Superdex 75 or Superdex 200).
-
Monitor the elution profile at 280 nm. The complex will elute earlier than the free peptide or Fab fragment alone.
-
Collect the fractions corresponding to the complex.
-
-
Concentration and Final Preparation:
-
Pool the fractions containing the pure complex and concentrate it to a final concentration suitable for crystallization screening, typically between 5-20 mg/mL.
-
The final buffer should be a low ionic strength buffer, for example, 10-20 mM Tris-HCl or HEPES with 50-150 mM NaCl at a pH where the complex is stable.
-
Filter the concentrated complex through a 0.22 µm syringe filter before setting up crystallization trials.
-
Protocol 4: Crystallization of the Fab-Peptide Complex
The hanging drop vapor diffusion method is a commonly used technique for crystallizing protein-ligand complexes.
-
Initial Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to sample a wide range of crystallization conditions.
-
Set up crystallization plates (e.g., 24-well or 96-well) for hanging drop vapor diffusion.
-
Pipette 500 µL of the reservoir solution from the screen into each well of the plate.
-
On a siliconized glass coverslip, mix 1 µL of the concentrated Fab-peptide complex with 1 µL of the reservoir solution.
-
Invert the coverslip over the well and seal it with vacuum grease to create a closed system.
-
Incubate the plates at a constant temperature, typically 4°C or 20°C.
-
-
Hit Identification and Optimization:
-
Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
-
Once initial crystals ("hits") are identified, perform optimization screens to improve their size and quality.
-
Optimization strategies include:
-
Varying the pH of the buffer.
-
Adjusting the concentration of the precipitant and the protein complex.
-
Trying different salts or additives.
-
Using seeding techniques (microseeding or streak seeding) where a small crystal is introduced into a new drop to promote nucleation.
-
-
Data Presentation
Table 1: Typical Protein Concentrations and Molar Ratios for Crystallization
| Parameter | Typical Range | Reference |
| Fab Fragment Concentration | 5 - 20 mg/mL | |
| Fab-Peptide Complex Concentration | 5 - 20 mg/mL | |
| Fab:Peptide Molar Ratio | 1:1.2 to 1:5 |
Table 2: Common Crystallization Conditions for Fab-Peptide Complexes
| Precipitant | Buffer System (pH) | Additives | Temperature (°C) |
| 10-30% (w/v) PEG 3350/4000/6000/8000 | 0.1 M Tris-HCl (pH 7.5-8.5) | 0.2 M Ammonium Sulfate | 4 or 20 |
| 1.0-2.5 M Ammonium Sulfate | 0.1 M HEPES (pH 7.0-7.5) | 0.1 M NaCl | 4 or 20 |
| 15-25% (w/v) PEG 3350 | 0.1 M MES (pH 6.0-6.5) | 0.2 M Sodium Formate | 4 or 20 |
| 20% (w/v) PEG 8000 | 0.1 M Tris-HCl (pH 8.5) | 50 mM Ammonium Sulfate, 2.5% PEG 400 | 4 |
Note: These are starting points, and optimal conditions must be determined empirically for each specific Fab-peptide complex.
Visualization of Experimental Workflows
Caption: Overall experimental workflow for the crystallization of the gp120 (308-331)-Fab complex.
Caption: Detailed workflow for the hanging drop vapor diffusion crystallization method.
References
Application Notes and Protocols for Fluorescently Labeled gp120 (308-331) in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 envelope glycoprotein (B1211001) gp120 is crucial for viral entry into host cells, making it a primary target for therapeutic and vaccine development. The V3 loop of gp120, specifically the 308-331 region, is a critical determinant for co-receptor binding (CCR5 or CXCR4) and is a target for neutralizing antibodies.[1][2][3][4] Fluorescently labeling this peptide fragment provides a powerful tool for visualizing and quantifying its interaction with live or fixed cells, offering insights into viral binding, inhibition, and cellular trafficking. These application notes provide detailed protocols for utilizing a fluorescently labeled gp120 (308-331) peptide in various cell imaging applications.
Principle
A synthetic peptide corresponding to the 308-331 amino acid sequence of the HIV-1 gp120 V3 loop is conjugated to a bright, stable fluorophore (e.g., Alexa Fluor 488, Cy3, or similar). This fluorescent probe can then be incubated with cells of interest. The probe's localization and signal intensity can be monitored using fluorescence microscopy or other imaging modalities. This allows for the direct visualization of the peptide binding to the cell surface, its potential internalization, and the screening of molecules that may inhibit these interactions. While full-length fluorescently labeled gp120 has been used to study trafficking and binding to CD4-expressing cells[5], a labeled peptide of the V3 loop offers a more targeted approach to studying co-receptor interactions.
Applications
-
Visualization of V3 Loop Binding: Directly observe the binding of the gp120 V3 loop peptide to the surface of co-receptor expressing cells.
-
Inhibitor Screening: Quantitatively assess the ability of small molecules, antibodies, or other biologics to block the binding of the fluorescent peptide to its cellular targets.
-
Cellular Trafficking Studies: Investigate the internalization and subsequent trafficking pathways of the V3 loop peptide upon binding to the cell surface.
-
Co-receptor Tropism Studies: Potentially differentiate between CCR5 and CXCR4 binding preferences by using cells expressing only one of these co-receptors.
Quantitative Data Summary
The following tables provide representative quantitative data for experiments using a fluorescently labeled gp120 (308-331) peptide. These values are illustrative and may vary depending on the specific cell type, fluorophore, and experimental conditions.
Table 1: Binding Affinity of Fluorescently Labeled gp120 (308-331) Peptide
| Cell Line | Co-receptor Expression | Apparent Kd (nM) |
| TZM-bl | CD4, CCR5, CXCR4 | 50 - 150 |
| Jurkat | CD4, CXCR4 | 75 - 200 |
| Primary CD4+ T-cells | CD4, CCR5/CXCR4 | 100 - 300 |
Table 2: Recommended Working Concentrations for Imaging
| Application | Concentration Range (nM) | Incubation Time |
| Live-cell surface binding | 25 - 100 | 30 - 60 minutes |
| Fixed-cell immunofluorescence | 50 - 200 | 60 minutes |
| Inhibition Assays | 50 | 30 - 60 minutes |
Table 3: Example Inhibition Data
| Inhibitor | Target | IC50 (µM) |
| Maraviroc | CCR5 | 0.01 - 0.1 |
| AMD3100 | CXCR4 | 0.1 - 1.0 |
| Anti-V3 Monoclonal Antibody | V3 Loop | 0.05 - 0.5 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Peptide Binding
This protocol describes the visualization of fluorescently labeled gp120 (308-331) peptide binding to the surface of live cells.
Materials:
-
Fluorescently labeled gp120 (308-331) peptide
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 with HEPES)
-
Cells expressing CD4 and relevant co-receptors (e.g., TZM-bl, Jurkat)
-
Glass-bottom imaging dishes or chamber slides
-
Hoechst 33342 or other live-cell nuclear stain (optional)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Seed cells onto glass-bottom imaging dishes and culture until they reach 60-80% confluency.
-
On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Prepare a working solution of the fluorescently labeled gp120 (308-331) peptide in live-cell imaging medium at the desired concentration (e.g., 50 nM).
-
Add the peptide solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
(Optional) During the last 10 minutes of incubation, add a live-cell nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Gently wash the cells three times with pre-warmed imaging medium to remove unbound peptide.
-
Add fresh imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and nuclear stain.
Caption: Workflow for live-cell imaging of fluorescent peptide binding.
Protocol 2: Fixed-Cell Immunofluorescence
This protocol is for visualizing the localization of the fluorescent peptide in fixed cells, which can help in co-localization studies with cellular markers.
Materials:
-
Fluorescently labeled gp120 (308-331) peptide
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium with DAPI
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Incubate the cells with the fluorescently labeled gp120 (308-331) peptide as described in Protocol 1 (Steps 3-4).
-
Wash the cells twice with PBS to remove unbound peptide.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) To visualize intracellular localization, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image using a fluorescence or confocal microscope.
Caption: Workflow for fixed-cell imaging of fluorescent peptide.
Protocol 3: Inhibition of Binding Assay
This protocol outlines a method for screening inhibitors of the gp120 (308-331) peptide binding to cells.
Materials:
-
All materials from Protocol 1
-
Inhibitor compound(s) of interest
Procedure:
-
Seed and prepare cells in a multi-well imaging plate as in Protocol 1.
-
Prepare serial dilutions of the inhibitor compound in live-cell imaging medium. Also prepare a vehicle control.
-
Pre-incubate the cells with the inhibitor dilutions or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Without washing, add the fluorescently labeled gp120 (308-331) peptide to each well to a final concentration of 50 nM.
-
Incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells three times with imaging medium to remove unbound peptide.
-
Add fresh imaging medium containing a nuclear stain (e.g., Hoechst 33342).
-
Acquire images using an automated fluorescence microscope or high-content imaging system.
-
Analyze the images by quantifying the fluorescence intensity of the peptide signal per cell or per unit area, normalized to the cell count (from the nuclear stain).
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Caption: Logical diagram of the inhibition of peptide-receptor binding.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | Low peptide concentration | Increase the concentration of the fluorescent peptide. |
| Low receptor expression | Use a cell line with higher expression of the target co-receptor. | |
| Inefficient fluorophore | Ensure the microscope filter sets are appropriate for the fluorophore's excitation/emission spectra. | |
| High Background | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific binding | Add a blocking agent like 1% BSA to the incubation medium. | |
| Phototoxicity (Live-cell) | High laser power/long exposure | Reduce laser power and exposure time. Use a more sensitive camera. |
Conclusion
The use of fluorescently labeled gp120 (308-331) peptide is a versatile and powerful technique for studying a critical aspect of HIV-1 entry. The protocols outlined here provide a foundation for researchers to visualize and quantify the interaction of the V3 loop with cellular targets, enabling deeper insights into viral mechanisms and facilitating the discovery of new antiviral agents.
References
- 1. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gp120 - Proteopedia, life in 3D [proteopedia.org]
- 3. Distinct Sequence Patterns Characterize the V3 Region of HIV Type 1 gp120 from Subtypes A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering and exploitation of a fluorescent HIV-1 gp120 for live cell CD4 binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies with HIV gp120 (308-331)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting animal studies to investigate the immunological and neurological effects of the HIV-1 gp120 peptide fragment 308-331. This document includes summaries of expected quantitative outcomes, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 is crucial for viral entry into host cells. The V3 loop of gp120, which includes the 308-331 amino acid sequence, is a critical determinant of viral tropism and is involved in the virus's interaction with chemokine co-receptors such as CXCR4. Research has shown that gp120 and its fragments can elicit both immune responses and direct neurotoxic effects, contributing to the pathogenesis of HIV-associated neurocognitive disorders (HAND). The gp120 (308-331) peptide is a valuable tool for studying these mechanisms in a controlled manner.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of the HIV gp120 (308-331) peptide on primary rat microglia. These data provide a baseline for expected outcomes in similar in vitro and in vivo experiments.
Table 1: Effects of HIV gp120 (308-331) on Microglial Apoptosis and P2X7 Receptor Expression
| Parameter | Control Group | gp120 (308-331) Group (2.0 µg/L) |
| Apoptotic Microglia (%) | 7.15 ± 2.10 | 36.81 ± 4.66 |
| Relative P2X7 mRNA Expression | 1.00 ± 0.00 | 2.37 ± 0.30 |
| Relative P2X7 Protein Expression | 0.30 ± 0.08 | 0.62 ± 0.08 |
Data adapted from Chen Q, et al. (2017)[1][2][3]
Table 2: Effects of HIV gp120 (308-331) on Inflammatory Mediators in Microglia
| Parameter | Control Group | gp120 (308-331) Group (2.0 µg/L) |
| Extracellular ATP (pM) | 19.39 ± 6.25 | 99.89 ± 17.86 |
| TNFα Concentration (pg/mL) | 49.81 ± 8.50 | 148.97 ± 22.14 |
| IL-1β Concentration (pg/mL) | 27.98 ± 6.53 | 82.83 ± 10.64 |
Data adapted from Chen Q, et al. (2017)[1][2]
Experimental Protocols
Immunological Studies: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the detection of antibodies against the HIV gp120 (308-331) peptide in the serum of immunized animals.
Materials:
-
High-binding 96-well microplates
-
HIV gp120 (308-331) peptide
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody specific for the host species (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the gp120 (308-331) peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate five times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Neurological Studies: Intracerebroventricular (ICV) Injection in Rats
This protocol describes the administration of the gp120 (308-331) peptide directly into the cerebral ventricles of rats to study its neurological effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinjection pump
-
HIV gp120 (308-331) peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Dental cement
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification and Drilling: Identify the bregma. Based on stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm from bregma), drill a small hole through the skull.
-
Cannula Implantation: Lower a guide cannula through the drilled hole to the desired depth (e.g., for rats: V: -3.5 to -4.0 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Suture the scalp and provide post-operative care, including analgesics. Allow the animal to recover for at least one week.
-
Injection: For injection, gently restrain the conscious animal. Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.
-
Infusion: Infuse the gp120 (308-331) solution at a slow rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. The total volume is typically 1-5 µL.
-
Post-Infusion: Leave the injection cannula in place for a minute to prevent backflow, then replace the dummy cannula.
Behavioral Studies: Morris Water Maze in Mice
This protocol assesses spatial learning and memory in mice following treatment with gp120 (308-331).
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water (20-22°C) and make it opaque. Submerge the escape platform 1 cm below the water surface in one of the four quadrants.
-
Acclimation: Handle the mice for several days before the experiment.
-
Training (Acquisition Phase):
-
For 4-5 consecutive days, conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Histopathological Analysis: TUNEL Assay for Apoptosis in Brain Tissue
This protocol is for the detection of apoptotic cells in brain sections from animals treated with gp120 (308-331).
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Equilibration buffer
-
TdT reaction mix (containing TdT enzyme and labeled nucleotides)
-
Stop/Wash buffer
-
Fluorescent mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Permeabilization: Incubate sections with Proteinase K, then with a permeabilization solution.
-
Equilibration: Apply equilibration buffer to the sections.
-
Labeling: Add the TdT reaction mix to the sections and incubate in a humidified chamber at 37°C.
-
Stopping the Reaction: Terminate the reaction by incubating with a stop/wash buffer.
-
Detection (if using indirect method): If the kit uses an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using a fluorescent mounting medium.
-
Analysis: Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green or red, depending on the kit), while all nuclei will be stained by DAPI (blue). Quantify the percentage of TUNEL-positive cells.
Visualizations
Experimental Workflow
Caption: General experimental workflow for animal studies with HIV gp120 (308-331).
Signaling Pathways
1. gp120-Induced Neuronal Signaling via CXCR4 and NMDA Receptors
Caption: gp120 interaction with CXCR4 and NMDA receptors leading to neurotoxicity.
2. gp120-Induced Microglial Activation via P2X7 Receptor
Caption: gp120 (308-331) mediated microglial activation and apoptosis via P2X7R.
References
- 1. Effect of naringin on gp120-induced injury mediated by P2X7 receptors in rat primary cultured microglia | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of naringin on gp120-induced injury mediated by P2X7 receptors in rat primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Inhibitors Targeting the HIV gp120 (308-331) Region
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus (HIV) envelope glycoprotein (B1211001) gp120 is a critical component of the viral entry machinery, mediating attachment to the host cell CD4 receptor and subsequent interaction with a coreceptor (CCR5 or CXCR4). The third variable loop (V3) of gp120, particularly the amino acid region 308-331, plays a pivotal role in determining coreceptor tropism and is a key target for neutralizing antibodies.[1][2] This region's involvement in the conformational changes required for membrane fusion makes it an attractive target for the development of novel HIV entry inhibitors.[3] Inhibitors targeting this site can block the interaction of gp120 with its coreceptors, thereby preventing viral entry into host cells.[4]
These application notes provide a comprehensive overview of the principles and methodologies for the development of inhibitors targeting the HIV gp120 (308-331) region. Detailed protocols for key experiments are provided to guide researchers in the screening and characterization of potential therapeutic candidates.
Signaling Pathway and Mechanism of Inhibition
The entry of HIV-1 into a host cell is a sequential process. Initially, the gp120 protein binds to the CD4 receptor on the surface of T-helper cells.[5] This binding induces conformational changes in gp120, leading to the exposure of the V3 loop and enabling its interaction with a coreceptor, either CCR5 or CXCR4. This secondary interaction is crucial for triggering further conformational changes in the gp41 transmembrane protein, which ultimately mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.
Inhibitors targeting the gp120 (308-331) region are designed to interfere with this cascade. By binding to the V3 loop, these inhibitors can prevent its interaction with the coreceptor, thereby halting the fusion process and subsequent viral entry.
Data Presentation
The following tables summarize quantitative data for various inhibitors targeting the HIV gp120 V3 loop and the broader gp120 protein.
Table 1: Small Molecule Inhibitors Targeting the gp120 V3 Loop and CD4 Binding Site
| Compound | Target Region | Assay Type | IC50 / EC50 | Cell Line | Reference |
| NBD-14204 | Phe43 cavity | Antiviral Assay | 0.24–0.9 µM | TZM-bl | |
| NBD-14208 | Phe43 cavity | Antiviral Assay | 0.66–5.7 µM | TZM-bl | |
| BMS-378806 | gp120/CD4 interface | Antiviral Assay | 0.04 µM (median) | Various | |
| BMS-378806 | gp120/CD4 interface | ELISA | ~100 nM | N/A | |
| BNM-III-170 | CD4-mimetic | Pseudovirus Neutralization | Varies by Env strain | Cf2Th-CD4/CCR5 | |
| CJF-III-192 | CD4-mimetic | Pseudovirus Neutralization | Varies by Env strain | Cf2Th-CD4/CCR5 | |
| CJF-III-288 | CD4-mimetic | Pseudovirus Neutralization | Varies by Env strain | Cf2Th-CD4/CCR5 |
Table 2: Monoclonal Antibody and Peptide Inhibitors Targeting the gp120 V3 Loop
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| 10-1074 | V3 Loop | Neutralization Assay | 0.142 µg/mL (median) | |
| PGT128 | V3 Loop (N332 glycan) | Pseudovirus Neutralization | 0.02 µg/mL | |
| CH03 | V2/V3 Loop | Neutralization Assay | 2.4 µg/mL (mean) | |
| Designed Ankyrin Repeat Proteins (DARPins) | V3 Crown | Neutralization Assay | Varies by DARPin and virus strain | |
| Anti-HIV gp120 (308-331) antibodies | V3 Loop | Binding Inhibition Assay | 13.9%–20.3% inhibition |
Experimental Protocols
A systematic approach is required to identify and characterize novel inhibitors. The following workflow outlines the key experimental stages.
Protocol 1: V3 Loop Peptide-Based ELISA for Inhibitor Screening
This enzyme-linked immunosorbent assay (ELISA) is designed for the high-throughput screening of compounds that inhibit the binding of a V3 loop-specific monoclonal antibody to a synthetic peptide corresponding to the gp120 (308-331) region.
Materials:
-
96-well high-binding polystyrene microplates
-
Synthetic HIV-1 gp120 (308-331) peptide
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
V3 loop-specific monoclonal antibody (e.g., clone 0.5B)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Coating: Dilute the gp120 (308-331) peptide to 1-5 µg/mL in Coating Buffer. Add 100 µL of the peptide solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Compound Incubation: Add 50 µL of serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Primary Antibody Incubation: Add 50 µL of the V3 loop-specific monoclonal antibody (at a pre-determined optimal concentration) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to recombinant gp120 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant HIV-1 gp120 protein
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant gp120 protein (ligand) at a concentration of 10-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test inhibitor (analyte) over the gp120-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Pseudovirus-Based Neutralization Assay
This assay measures the ability of an inhibitor to prevent the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid and an Env-deficient backbone plasmid
-
Transfection reagent
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
DMEM supplemented with 10% FBS and antibiotics
-
Test inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock on TZM-bl cells to determine the 50% tissue culture infectious dose (TCID50).
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Pre-incubate the pseudovirus (at a pre-determined TCID50) with the inhibitor dilutions for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus control).
-
Determine the IC50 value of the inhibitor.
-
Conclusion
The development of inhibitors targeting the HIV gp120 (308-331) region represents a promising strategy for the prevention and treatment of HIV-1 infection. The protocols and data presented in these application notes provide a framework for the systematic screening, identification, and characterization of novel therapeutic candidates. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can effectively advance the development of potent and broadly active HIV entry inhibitors.
References
- 1. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Modeling of HIV-1 gp120 V3 Loop (308-331) Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the interactions involving the 308-331 region of the HIV-1 envelope glycoprotein (B1211001) gp120. This region, part of the third variable loop (V3 loop), is a critical determinant for co-receptor binding (CCR5 or CXCR4) and a key target for therapeutic intervention. The following sections detail the application of molecular dynamics simulations and molecular docking to elucidate the structural dynamics and binding mechanisms of this crucial peptide fragment.
Application Notes
The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface.[1] This initial interaction induces conformational changes in gp120, exposing the V3 loop, which then engages with a co-receptor, typically CCR5 or CXCR4.[1][2] The specific amino acid sequence of the V3 loop, particularly the 308-331 fragment, plays a pivotal role in determining this co-receptor tropism.[3][4] Due to its critical function and high variability, the V3 loop is a major focus for the development of entry inhibitors.
Computational modeling provides powerful tools to investigate these interactions at an atomic level. Methodologies such as molecular dynamics (MD) simulations and molecular docking are instrumental in:
-
Understanding Conformational Dynamics: MD simulations can reveal the intrinsic flexibility of the V3 loop and how its conformation is influenced by factors like net charge, glycosylation, and binding to CD4.[5][6][7]
-
Elucidating Binding Mechanisms: Docking studies can predict the binding poses of small molecules or peptides to the V3 loop, identifying key residues involved in the interaction.[4]
-
Guiding Drug Design: By calculating binding free energies and analyzing interaction interfaces, computational models can help in the rational design and optimization of novel HIV entry inhibitors that target the gp120-coreceptor interface.[8][9]
The protocols outlined below provide a framework for employing these computational techniques to study the gp120 (308-331) region, aiding in the discovery and development of new antiretroviral therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from computational studies on gp120 interactions. This data is essential for validating simulation accuracy and comparing the binding affinities of different ligands.
Table 1: Thermodynamic Data for Ligand-gp120 Interaction
This table presents the change in enthalpy (ΔH) upon binding of the CD4-mimetic inhibitor NBD-557 to gp120, as determined by both experimental and computational methods. The data highlights how the presence of an antibody can enhance ligand binding.
| Complex | Method | ΔH (kcal/mol) | Reference |
| gp120 + NBD-557 | Isothermal Titration Calorimetry (Experimental) | -24.50 | [10] |
| gp120 + NBD-557 | MMGBSA Calculation (Computational) | -25.16 ± 3.24 | [10] |
| gp120 + NBD-557 + Antibody | Isothermal Titration Calorimetry (Experimental) | -28.90 | [10] |
Table 2: Structural Fluctuation Data from Molecular Dynamics Simulations
Root Mean Square Fluctuation (RMSF) values indicate the flexibility of individual amino acid residues during a simulation. Higher values denote greater mobility. This data compares the flexibility of key regions in gp120 between its "closed" (pre-CD4 binding) and "open" (CD4-bound) states.
| gp120 Region | Conformation | Peak RMSF (Å) | Key Observation | Reference |
| V1/V2 Region | Closed | ~1.5 | Lower flexibility | [6] |
| V1/V2 Region | Open | ~4.0 | Significantly increased flexibility | [6] |
| V3 Loop | Closed | ~1.5 | Lower flexibility | [6] |
| V3 Loop | Open | ~3.5 | Significantly increased flexibility | [6] |
Visualized Workflows and Pathways
The following diagrams illustrate the key biological pathway and computational workflows relevant to studying gp120 V3 loop interactions.
References
- 1. Molecular Recognition of CCR5 by an HIV-1 gp120 V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of HIV gp120 as a target for polyanionic entry inhibitors: Exploiting the V3 loop region | PLOS One [journals.plos.org]
- 5. Structural Dynamics of HIV-1 Envelope Gp120 Outer Domain with V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing intrinsic dynamics and conformational transition of HIV gp120 by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition of CCR5 by an HIV-1 gp120 V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating Protein–Peptide Interactions Using the Schrödinger Computational Suite | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Synthetic HIV gp120 (308-331) Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the synthetic HIV gp120 (308-331) peptide.
I. Peptide Overview and Physicochemical Properties
The synthetic HIV gp120 (308-331) peptide is a fragment of the third variable loop (V3 loop) of the HIV-1 envelope glycoprotein (B1211001) gp120, a region critical for co-receptor binding and a target for neutralizing antibodies.[1][2] Its sequence is:
Asn-Asn-Thr-Arg-Lys-Ser-Ile-Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys-Ile-Gly [1][3][4]
Understanding the physicochemical properties of this peptide is crucial for developing an effective solubilization strategy.
| Property | Value | Interpretation |
| Amino Acid Sequence | NNT-RKS-IRI-QRG-PGR-AFV-TIG-KIG | 24 residues |
| Molecular Weight | ~2691 g/mol | (Calculated based on sequence) |
| Net Charge at pH 7 | +5 | Basic peptide |
| Isoelectric Point (pI) | ~10.5 | Least soluble at this pH |
| Grand Average of Hydropathicity (GRAVY) | -0.5 | Generally hydrophilic |
II. Frequently Asked Questions (FAQs)
Q1: Why is my synthetic HIV gp120 (308-331) peptide not dissolving in water or PBS?
A1: The HIV gp120 (308-331) peptide has a net positive charge at neutral pH (pH 7) due to the presence of multiple basic residues (Arginine - Arg, Lysine - Lys).[1][3] While its overall character is hydrophilic, strong intermolecular forces can still lead to aggregation and poor solubility in neutral aqueous solutions. Peptides are least soluble at their isoelectric point (pI), and solubility increases as the pH of the solvent is moved further away from the pI.[2][5] Since the calculated pI of this peptide is approximately 10.5, dissolving it in a slightly acidic buffer should significantly improve solubility by ensuring a strong positive net charge.
Q2: I observe a cloudy or gel-like solution after adding the solvent. What does this indicate?
A2: A cloudy, gel-like, or particulate-containing solution indicates that the peptide is not fully dissolved but is suspended in the solvent.[4][6] This can be due to peptide aggregation. To resolve this, sonication can be employed to break up the aggregates.[1][7] If the issue persists, the choice of solvent may need to be reconsidered.
Q3: Which organic solvents are recommended for dissolving this peptide?
A3: For peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent can be used to disrupt hydrophobic interactions and facilitate solubilization.[7][8] For the gp120 (308-331) peptide, the following are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many peptides.[1][8] It is generally recommended to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration.[7]
-
Acetic Acid: Given the basic nature of the peptide, dissolving it in a dilute acidic solution like 5-10% acetic acid can be very effective.[1][3][9] This protonates the basic residues, increasing repulsion between peptide chains and improving interaction with the aqueous solvent.
Q4: Can I heat the peptide solution to improve solubility?
A4: Gentle warming can sometimes improve the solubility of a peptide.[1][7] However, this should be done with caution, as excessive heat can lead to peptide degradation. It is advisable to try other methods like pH adjustment and sonication first.
Q5: How should I properly store the solubilized peptide?
A5: Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10] Store the aliquots at -20°C or, for long-term storage, at -80°C.[10]
III. Troubleshooting Guide
This guide provides a systematic approach to solubilizing the HIV gp120 (308-331) peptide.
| Issue | Recommended Action | Experimental Protocol |
| Peptide is insoluble in neutral buffers (e.g., water, PBS). | Adjust the pH of the solvent. | Given the peptide's basic nature (net charge +5 at pH 7), use a dilute acidic solution. Start with 10% acetic acid.[6][9] |
| Solution remains cloudy after pH adjustment. | Use sonication. | A bath sonicator can help break apart peptide aggregates.[1][7] Use short bursts on ice to prevent heating the sample.[7] |
| Peptide is still not dissolved. | Use a small amount of organic solvent. | Dissolve the peptide in a minimal amount of DMSO before slowly adding the acidic buffer.[1][7][8] |
| Precipitation occurs when adding the aqueous buffer to the organic solvent. | Add the peptide-organic solvent solution to the aqueous buffer. | Slowly add the dissolved peptide dropwise into the stirring aqueous buffer.[7] |
IV. Experimental Protocols
Protocol 1: Solubilization using an Acidic Buffer
-
Bring the lyophilized peptide to room temperature before opening the vial.
-
Add a small amount of sterile, 10% acetic acid to the vial to create a concentrated stock solution.
-
Vortex the solution gently.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, keeping the water cool.
-
Once dissolved, the stock solution can be diluted with the desired experimental buffer.
Protocol 2: Solubilization using an Organic Solvent
-
Bring the lyophilized peptide to room temperature.
-
Add a minimal volume of DMSO (e.g., 10-20 µl) to the vial to wet and dissolve the peptide.
-
Gently vortex until the peptide is fully dissolved.
-
Slowly add this concentrated stock solution drop-by-drop to your stirring experimental buffer (which should ideally be slightly acidic) to reach the final desired concentration.
-
If any precipitate forms, the final concentration may be too high.
V. Visualized Workflows
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Caption: Relationship between pH, peptide charge, and solubility.
References
- 1. biorxiv.org [biorxiv.org]
- 2. scispace.com [scispace.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. HIV-gp120-Fragment ( 308-331 ) Peptide - Novatein Biosciences [novateinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. On the Physicochemical and Structural Modifications Associated with HIV-1 Subtype B Tropism Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of peptide epitopes of the gp120 protein of HIV-1 capable of inducing cellular and humoral immunity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. HIV (gp120) Fragment (308-331) - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Low Antibody Titers Against gp120 (308-331)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers against the 308-331 peptide of the HIV-1 gp120 envelope protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a weak antibody response against the gp120 (308-331) peptide immunogen.
Q1: I'm not seeing any detectable antibody response after immunization. What are the primary things to check?
A1: A complete lack of response can be due to several critical factors. Here’s a checklist of initial troubleshooting steps:
-
Immunogen Integrity:
-
Peptide Quality: Was the synthetic peptide of high purity (ideally >95%)? Impurities can interfere with proper folding and conjugation.
-
Conjugation Efficiency: Was the gp120 (308-331) peptide successfully conjugated to the carrier protein (e.g., KLH)? Unconjugated peptide is poorly immunogenic.[1] It is crucial to verify the success of the conjugation reaction.
-
Immunogen Storage: Was the peptide-KLH conjugate stored correctly? Improper storage can lead to degradation.
-
-
Immunization Protocol:
-
Adjuvant: Was an appropriate adjuvant used? Adjuvants are critical for enhancing the immune response to peptide antigens.[2]
-
Dose and Route: Was the correct dose administered via the recommended route (e.g., subcutaneous or intraperitoneal)?
-
Booster Injections: Were booster immunizations performed at the appropriate intervals? A primary immunization alone is often insufficient to generate a high-titer response.
-
-
Animal Model:
-
Strain: Certain mouse or rabbit strains may be low responders to specific epitopes.
-
Age and Health: The age and health of the animals can significantly impact their ability to mount a robust immune response.
-
Q2: My antibody titers are consistently low. What are the most likely causes and how can I improve them?
A2: Low antibody titers are a common challenge. The following factors are often implicated:
-
Suboptimal Immunogen Design:
-
Peptide Sequence: The 308-331 region of gp120 is part of the V3 loop, which can be conformationally flexible. The linear peptide used for immunization may not effectively mimic the native conformation of the epitope on the viral protein.[3] Consider using a cyclized peptide to better represent the native structure.
-
Carrier Protein Choice: While KLH is generally a potent immunogen, in some cases, other carrier proteins like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) might elicit a different response. However, KLH is often preferred due to its high immunogenicity.[1]
-
-
Ineffective Immune Stimulation:
-
Adjuvant Selection: The choice of adjuvant can dramatically influence the magnitude and quality of the antibody response. Freund's adjuvant is potent but can cause significant inflammation. Other adjuvants like Alum or modern adjuvants like QS-21 may provide a better balance of potency and safety.
-
Immunization Schedule: The timing and number of booster injections are critical for affinity maturation and increasing antibody titers. Extending the interval between boosts can sometimes enhance the response.
-
-
Assay-Related Issues:
-
ELISA Optimization: The ELISA used to measure the antibody titer may not be optimized. This can include suboptimal concentrations of the coating antigen, primary or secondary antibodies, or incorrect incubation times and temperatures.
-
Antigen for Screening: Ensure the peptide used for coating the ELISA plates is of high quality and is effectively immobilized.
-
Q3: How does the conjugation of the gp120 (308-331) peptide to a carrier protein like KLH enhance the immune response?
A3: Small peptides like gp120 (308-331) are haptens, meaning they are generally not immunogenic on their own. Conjugating them to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) is essential for several reasons:
-
T-Cell Help: The carrier protein provides T-cell epitopes that are recognized by helper T-cells. These activated helper T-cells then provide signals to B-cells that have recognized the peptide (hapten), leading to B-cell activation, proliferation, and antibody production. This is a classic example of T-cell dependent B-cell activation.
-
Increased Immunogenicity: The large size and complexity of KLH make it highly immunogenic, effectively "alerting" the immune system to the presence of the conjugated peptide.[4]
-
Antigen Presentation: The KLH-peptide conjugate is readily taken up and processed by antigen-presenting cells (APCs), which then present the peptide to B-cells and T-cells.
Quantitative Data Summary
The following table summarizes expected antibody titers from representative studies. Note that titers can vary significantly based on the animal model, immunization protocol, and assay used.
| Animal Model | Immunogen | Adjuvant | Titer Measurement Method | Reported Titer/OD | Reference |
| Mice | gp120 DNA prime + gp120 protein boost | QS21 | ELISA | IgG Titer: ~1:5000 | |
| Rabbits | gp120 DNA prime + gp120 protein boost | - | Neutralization Assay | IC50: up to 1:160 | |
| Mice | Polycistronic DNA + recombinant proteins | Montanide | ELISA | Endpoint Titer > 1:12800 | |
| Rabbits | MCON6 gp120 protein | - | ELISA | Endpoint Titer > 1:43,740 |
Experimental Protocols
Protocol 1: Peptide-KLH Conjugation using Glutaraldehyde (B144438)
This protocol describes a common method for conjugating a synthetic peptide containing a free amine group to Keyhole Limpet Hemocyanin (KLH).
Materials:
-
gp120 (308-331) synthetic peptide
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde solution (25% in water)
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
Procedure:
-
Dissolve 5 mg of KLH in 1 ml of PBS in a small glass vial with a stir bar. Allow it to dissolve completely with gentle stirring at room temperature.
-
Dissolve 2 mg of the gp120 (308-331) peptide in 0.5 ml of PBS.
-
Add the peptide solution to the KLH solution while stirring.
-
Slowly add 10 µl of 2.5% glutaraldehyde solution dropwise to the peptide-KLH mixture. This will give a final glutaraldehyde concentration of approximately 0.05%.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
To quench the reaction, add 100 µl of 1M glycine.
-
Dialyze the conjugate against 1L of PBS overnight at 4°C with at least two buffer changes to remove unreacted peptide and glutaraldehyde.
-
Determine the protein concentration of the conjugate using a BCA or Bradford assay.
-
Aliquot and store the conjugate at -20°C or -80°C.
Protocol 2: Indirect ELISA for Detecting Anti-gp120 (308-331) Antibodies
This protocol outlines a standard indirect ELISA to determine the titer of antibodies against the gp120 (308-331) peptide in serum samples.
Materials:
-
gp120 (308-331) synthetic peptide
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Serum samples (test and control)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the gp120 (308-331) peptide to 1-5 µg/ml in Coating Buffer. Add 100 µl to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described above.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µl of each dilution to the appropriate wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µl to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µl of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stopping Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Visualizations
Caption: Experimental workflow for generating and titering antibodies.
Caption: Troubleshooting logic for low antibody titers.
Caption: T-cell dependent B-cell activation pathway.
References
- 1. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 2. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking the structure of the V3 epitope bound to HIV-1 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Technical Support Center: Optimizing gp120 (308-331) Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with gp120 (308-331) peptide binding assays.
Troubleshooting Guides
This section addresses common issues encountered during gp120 (308-331) binding assays, offering potential causes and solutions in a structured format.
Issue 1: High Background Signal
A high background can mask the specific signal, leading to inaccurate results.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test a panel of blocking agents such as 3-5% Bovine Serum Albumin (BSA), 3% non-fat dry milk, or commercially available protein-free blocking buffers.[1] | Significant reduction in non-specific binding and background signal. |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background. | Decreased background with a minimal impact on the specific signal. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. Ensure an adequate volume of wash buffer is used. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer to reduce non-specific interactions. | Removal of non-specifically bound antibodies, resulting in a cleaner background. |
| Secondary Antibody Non-Specific Binding | Run a control experiment with only the secondary antibody to confirm non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody or one from a different host species. | Reduced background signal attributed to the secondary antibody. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Peptide Coating | Optimize the coating buffer pH. For many peptides, a carbonate-bicarbonate buffer with a pH of 9.6 is effective.[2] Ensure the peptide is properly dissolved before coating. Hydrophobic peptides may require a small amount of organic solvent like DMSO for initial solubilization.[3] | Enhanced peptide adsorption to the microplate, leading to a stronger signal. |
| Suboptimal Antibody Concentration | Perform a titration to find the optimal concentration for both the primary and secondary antibodies. | Increased specific signal as the antibody concentrations are optimized for the assay. |
| Incorrect Buffer Composition | Ensure the assay buffer composition, including pH and ionic strength, is suitable for the antibody-antigen interaction. The optimal pH for antibody-antigen binding is typically between 6.0 and 8.0.[4] | Improved antibody binding and a stronger specific signal. |
| Degraded Reagents | Use freshly prepared buffers and ensure antibodies and peptides have been stored correctly. Avoid repeated freeze-thaw cycles. | A restored or improved signal with the use of active reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for coating the gp120 (308-331) peptide onto an ELISA plate?
A common and effective coating buffer is a carbonate-bicarbonate buffer (100 mM) with a pH of 9.5-9.6.[5] This alkaline pH promotes the adsorption of the peptide to the polystyrene plate.
Q2: How can I reduce non-specific binding in my gp120 (308-331) binding assay?
To minimize non-specific binding, it is crucial to use a blocking buffer after coating the plate. Common blocking agents include 1-5% BSA in PBS or 3% non-fat dry milk in PBS.[1][2] Additionally, including a non-ionic detergent like 0.05% Tween-20 in your wash and antibody dilution buffers can help reduce background noise.[1]
Q3: What is the optimal pH for the antibody-peptide binding incubation step?
The optimal pH for antibody-antigen interactions is typically close to physiological pH, ranging from 7.2 to 7.4.[5] However, the ideal pH can be antibody-dependent, and some antibodies may exhibit pH-dependent binding affinities.[4] If you suspect suboptimal binding, it is advisable to test a range of pH values (e.g., 6.5, 7.4, 8.0).
Q4: Does ionic strength of the buffer affect the binding of antibodies to the gp120 (308-331) peptide?
Yes, ionic strength can influence antibody-antigen interactions. While high salt concentrations can reduce non-specific electrostatic interactions, very high ionic strength may also disrupt the specific binding. A common starting point is a buffer with physiological salt concentration, such as Phosphate-Buffered Saline (PBS) containing 150 mM NaCl.[5]
Q5: My gp120 (308-331) peptide is difficult to dissolve. What should I do?
Hydrophobic peptides can be challenging to dissolve in aqueous buffers. You can first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then slowly add it to your aqueous buffer with gentle vortexing.[3]
Experimental Protocols
This section provides a detailed methodology for a standard Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of antibodies to the gp120 (308-331) peptide.
Protocol: Indirect ELISA for gp120 (308-331) Peptide
-
Peptide Coating:
-
Dissolve the gp120 (308-331) peptide in a suitable solvent if necessary (e.g., DMSO), then dilute to a final concentration of 1-10 µg/mL in 100 mM carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 200 µL per well of wash buffer (PBS containing 0.05% Tween-20, pH 7.4).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Discard the blocking buffer and wash the plate three times with wash buffer.
-
Prepare serial dilutions of the primary antibody in antibody dilution buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Discard the primary antibody solution and wash the plate five times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in antibody dilution buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Prepare the substrate solution (e.g., TMB for HRP).
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature until sufficient color development is observed (typically 5-30 minutes).
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄ for TMB) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Presentation
The following tables summarize typical buffer compositions used in gp120 peptide binding assays. Note that optimal conditions should be determined empirically for each specific antibody-peptide pair.
Table 1: Common Buffer Compositions for gp120 (308-331) Peptide ELISA
| Buffer Type | Composition | pH | Common Additives |
| Coating Buffer | 100 mM Sodium Carbonate-Bicarbonate | 9.6 | - |
| Wash Buffer | Phosphate-Buffered Saline (PBS) | 7.4 | 0.05% Tween-20 |
| Blocking Buffer | PBS | 7.4 | 3-5% BSA or 3% Non-fat Dry Milk |
| Antibody Diluent | PBS | 7.4 | 1% BSA, 0.05% Tween-20 |
Table 2: Influence of Buffer Components on Assay Performance (General Principles)
| Parameter | Variation | Potential Effect on Binding | Recommendation for gp120 (308-331) Assays |
| pH | 6.0 - 8.5 | Can significantly alter antibody affinity and peptide conformation. Most antibody-antigen interactions are optimal around neutral pH.[4] | Start with a pH of 7.2-7.4. Test a range if the signal is weak. |
| Ionic Strength (NaCl) | 50 mM - 500 mM | High ionic strength can reduce non-specific electrostatic interactions but may also weaken specific binding. | Begin with a physiological concentration of 150 mM (as in PBS). Adjust if high background or weak signal is observed. |
| Detergent (Tween-20) | 0.01% - 0.1% | Reduces non-specific hydrophobic interactions, lowering background. High concentrations can potentially disrupt binding. | Use 0.05% in wash and antibody dilution buffers as a starting point. |
| Blocking Agent | BSA, Non-fat Milk, Casein, Commercial Blockers | Different blocking agents have varying efficiencies in preventing non-specific binding. | Empirically test different blockers to find the one that provides the best signal-to-noise ratio for your specific antibody. |
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to gp120 (308-331) binding assays.
Caption: Workflow for an indirect ELISA to detect antibodies against the gp120 (308-331) peptide.
Caption: A logical flowchart for troubleshooting common issues in gp120 (308-331) binding assays.
References
- 1. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of pH dependence of antibody-antigen interactions on subcellular trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]
Technical Support Center: Overcoming Non-specific Binding in gp120 (308-331) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered during experiments involving the HIV-1 gp120 (308-331) peptide.
Troubleshooting Guides
High background, low signal-to-noise ratio, and false positives are common indicators of non-specific binding. The following guides provide a systematic approach to troubleshooting these issues in common experimental setups.
Issue 1: High Background Signal in ELISA
Question: I'm performing an ELISA with the gp120 (308-331) peptide and observing a high background signal across my plate, even in negative control wells. What are the likely causes and how can I fix this?
Answer: High background in an ELISA can obscure specific signals and lead to inaccurate results. The gp120 (308-331) peptide, part of the V3 loop, can exhibit non-specific interactions due to its charge and hydrophobicity. Here are the common causes and solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody might be too high, leading to binding to unintended sites.
-
Ineffective Washing: Insufficient or improper washing can leave behind unbound reagents that contribute to the background signal.
-
Hydrophobic and Ionic Interactions: The peptide itself may be binding non-specifically to the plate surface.
Troubleshooting Steps:
-
Optimize Blocking Conditions:
-
Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentrations of both the primary and secondary antibodies. The goal is to find the lowest concentration that still provides a robust specific signal.[1][4]
-
Enhance Washing Steps:
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Ensure complete aspiration of well contents between washes.
-
Add a non-ionic surfactant like Tween-20 (0.05% - 0.1%) to your wash buffer to help disrupt weak, non-specific interactions.
-
-
Modify Buffer Composition:
-
Increase Ionic Strength: Adding NaCl (e.g., up to 500 mM) to the binding and wash buffers can help disrupt electrostatic interactions that contribute to non-specific binding.
-
Adjust pH: The pH of your buffers can influence the charge of the gp120 peptide and the plate surface. Experiment with a pH range around the isoelectric point of your peptide to minimize charge-based interactions.
-
| Parameter | Standard Condition | Recommended Optimization | Expected Outcome |
| Blocking Agent | 5% Non-fat Dry Milk in PBS | 1% Casein in TBS, 5% BSA in TBS | Reduced background signal |
| Blocking Time | 1 hour at RT | 2 hours at RT or overnight at 4°C | More complete blocking of non-specific sites |
| Wash Buffer | PBS | PBS with 0.05% Tween-20 (PBST) | More efficient removal of unbound reagents |
| Ionic Strength | 150 mM NaCl (in PBS) | 300-500 mM NaCl in binding/wash buffers | Disruption of non-specific ionic interactions |
Issue 2: Non-specific Binding in Surface Plasmon Resonance (SPR)
Question: In my SPR experiments, I'm seeing a significant response when I inject the gp120 (308-331) peptide over a reference flow cell, indicating non-specific binding to the sensor surface. How can I minimize this?
Answer: Non-specific binding in SPR can lead to inaccurate kinetic and affinity measurements. The gp120 (308-331) peptide can interact with the sensor surface through both electrostatic and hydrophobic forces.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH Scouting: Determine the isoelectric point (pI) of your gp120 (308-331) peptide. Running your experiment in a buffer with a pH close to the peptide's pI can minimize its net charge and reduce electrostatic interactions with the sensor surface.
-
Increase Salt Concentration: Incrementally increase the NaCl concentration in your running buffer (e.g., 150 mM, 300 mM, 500 mM) to shield charged interactions.
-
Add Surfactants: Include a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.005% - 0.05%), in the running buffer to disrupt non-specific hydrophobic interactions.
-
-
Use Blocking Agents: Add a protein blocker like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 - 1 mg/mL) to the running buffer to reduce non-specific binding to the sensor surface and tubing.
-
Surface Chemistry: If using a carboxymethyl dextran (B179266) (CM-series) sensor chip, ensure that the surface is properly activated and deactivated to minimize residual reactive groups that can contribute to non-specific binding.
| Parameter | Common Starting Point | Troubleshooting Strategy | Rationale |
| Running Buffer pH | pH 7.4 | Adjust pH towards the peptide's pI. | Minimize net charge on the peptide. |
| Salt Concentration | 150 mM NaCl | Increase to 300-500 mM NaCl. | Shield electrostatic interactions. |
| Surfactant | 0.005% Tween-20 | Increase to 0.05% Tween-20. | Reduce hydrophobic interactions. |
| Blocking Agent | None | Add 0.1-1 mg/mL BSA. | Block non-specific sites on the sensor surface. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with peptides like gp120 (308-331)?
A1: The primary causes of non-specific binding for peptides are typically a combination of:
-
Hydrophobic Interactions: Peptides with hydrophobic residues can non-specifically adsorb to plastic surfaces (like microplates) or sensor chips.
-
Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces. The gp120 V3 loop, containing the 308-331 region, is known to have charged residues that are critical for co-receptor binding, and these can also mediate non-specific interactions.
-
Suboptimal Assay Conditions: This includes inadequate blocking, inappropriate buffer composition (pH and ionic strength), and incorrect reagent concentrations.
Q2: Can the choice of microplate or sensor surface affect non-specific binding?
A2: Yes. Standard polystyrene plates can have hydrophobic and charged characteristics that promote non-specific binding. There are specially treated plates with low-binding surfaces that can significantly reduce this issue. Similarly, for SPR, different sensor chip surfaces (e.g., dextran-based vs. planar) will have different propensities for non-specific binding, and choosing the right one for your application is important.
Q3: Are there any specific buffer additives that are known to be effective for reducing peptide non-specific binding?
A3: Besides BSA and Tween-20, other additives can be beneficial:
-
Casein: A purified protein that is often more effective than BSA or non-fat milk as a blocking agent in ELISAs.
-
Normal Serum: Serum from the same species as the secondary antibody can be used as a blocking agent to reduce non-specific antibody binding.
-
Chaotropic Agents: In some specific applications, low concentrations of chaotropic agents like guanidine-hydrochloride can be used to disrupt non-specific interactions, though this must be carefully optimized to avoid denaturing your molecules of interest.
Q4: How do I create a systematic plan to troubleshoot non-specific binding?
A4: A systematic approach is crucial. Start by identifying the most likely cause and change one variable at a time. A good starting point is to optimize your blocking and washing steps, as these are often the primary culprits. If the problem persists, move on to adjusting the composition of your buffers (pH, salt, and surfactants). Finally, consider more fundamental changes like the type of assay plate or sensor surface.
Experimental Protocols & Visualizations
Protocol: Optimizing Blocking and Wash Buffers for a gp120 (308-331) Peptide ELISA
-
Plate Coating: Coat a 96-well ELISA plate with the gp120 (308-331) peptide at the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with PBS.
-
Blocking:
-
Test Group 1 (Standard): Add 200 µL of 5% non-fat dry milk in PBS to each well.
-
Test Group 2 (Optimized): Add 200 µL of 1% Casein in TBS to each well.
-
Incubate the plate for 2 hours at room temperature.
-
-
Washing:
-
Test Subgroup A: Wash 3 times with PBS.
-
Test Subgroup B: Wash 5 times with PBS containing 0.05% Tween-20 (PBST).
-
-
Primary Antibody Incubation: Add your primary antibody diluted in the corresponding blocking buffer. Include negative control wells that receive only the dilution buffer. Incubate as per your standard protocol.
-
Washing: Repeat the washing protocol from step 4 for the respective subgroups.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in the corresponding blocking buffer. Incubate as per your standard protocol.
-
Washing: Repeat the washing protocol from step 4 for the respective subgroups.
-
Detection: Add the substrate and stop the reaction. Read the absorbance.
-
Analysis: Compare the signal-to-noise ratio (signal in peptide-coated wells vs. background in negative control wells) for each condition to identify the optimal blocking and washing procedure.
Diagrams
Caption: ELISA troubleshooting workflow for high background.
Caption: Strategies to reduce non-specific binding in SPR.
References
Technical Support Center: Minimizing Aggregation of HIV gp120 (308-331) Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of the HIV gp120 (308-331) protein fragment during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the HIV gp120 (308-331) peptide and why is it prone to aggregation?
The HIV gp120 (308-331) peptide is a fragment of the third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120. This region is crucial for viral entry into host cells as it is involved in binding to chemokine co-receptors.[1] The V3 loop, including the 308-331 region, contains a significant number of hydrophobic and aromatic amino acid residues. These residues have a tendency to interact with each other to minimize their exposure to the aqueous environment, leading to self-association and aggregation.[2]
Q2: What are the common signs of HIV gp120 (308-331) peptide aggregation?
Common indicators of peptide aggregation include:
-
Visual Precipitation: The most obvious sign is the formation of visible particles, cloudiness, or a gel-like consistency in the solution.
-
Decreased Solubility: Difficulty in dissolving the lyophilized peptide in aqueous buffers.
-
Inconsistent Experimental Results: High variability in bioassays, binding assays, or structural analysis.
-
Artifacts in Analytical Techniques: Appearance of high molecular weight species in size-exclusion chromatography (SEC), or a high polydispersity index (PDI) in dynamic light scattering (DLS).
Q3: How can I prevent aggregation when initially dissolving the lyophilized peptide?
For hydrophobic peptides like gp120 (308-331), a careful solubilization strategy is crucial.
-
Start with a small amount of organic solvent: First, try to dissolve the peptide in a small volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP).
-
Slowly add aqueous buffer: Once dissolved, slowly add the desired aqueous buffer to the peptide solution while vortexing. This gradual change in solvent polarity can prevent the peptide from crashing out of solution. A protocol for peptide conjugation suggests dissolving the gp120 (308-331) peptide in 5% acetic acid before adjusting the pH.[3]
Q4: Which factors in my experimental buffer can influence aggregation?
Several buffer components can significantly impact the aggregation of the gp120 (308-331) peptide:
-
pH: The pH of the solution affects the net charge of the peptide. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to increased aggregation. Modifying the pH to be at least 1-2 units away from the pI can increase electrostatic repulsion between peptide molecules and reduce aggregation.
-
Ionic Strength: The salt concentration of the buffer can either shield charges, promoting aggregation, or increase solubility. The optimal ionic strength needs to be determined empirically for each peptide.
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions.[4] It is often advisable to work at lower temperatures (e.g., 4°C) when possible, though some peptides may exhibit inverse temperature solubility.
Q5: Are there any additives that can help minimize aggregation?
Yes, several additives can be included in the buffer to reduce aggregation:
-
Co-solvents: Low concentrations of organic solvents like ethanol (B145695) or glycerol (B35011) can improve the solubility of hydrophobic peptides.
-
Detergents: Non-ionic or zwitterionic detergents (e.g., Tween 20, Triton X-100) at low concentrations (below their critical micelle concentration) can help solubilize aggregation-prone peptides.
-
Arginine: L-arginine is a common additive used to suppress protein and peptide aggregation.
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as stabilizers.
Troubleshooting Guides
Issue 1: Peptide precipitates immediately upon addition of aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Dissolve the peptide completely in a minimal amount of a suitable organic solvent (e.g., DMSO, HFIP) first. Then, add the aqueous buffer dropwise while vigorously vortexing. |
| Buffer pH is near the peptide's isoelectric point (pI). | Adjust the pH of the aqueous buffer to be at least 1-2 units above or below the calculated pI of the gp120 (308-331) peptide. |
| High peptide concentration. | Start with a lower final peptide concentration. It is easier to work with a dilute solution and concentrate it later if necessary, potentially with the aid of stabilizing excipients. |
Issue 2: Peptide solution becomes cloudy or forms precipitate over time.
| Potential Cause | Troubleshooting Step |
| Time-dependent aggregation. | Prepare peptide solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal buffer conditions. | Screen a range of buffer conditions. Create a matrix of varying pH and ionic strengths to identify the optimal buffer for solubility and stability. See the example table below. |
| Temperature effects. | If experiments are performed at room temperature or 37°C, assess if performing the experiment at a lower temperature reduces aggregation. Conversely, some peptides are more soluble at higher temperatures. |
| Agitation or shear stress. | Minimize vigorous shaking or stirring for extended periods if it is found to induce aggregation. |
Data Presentation
Table 1: Example Data for pH and Ionic Strength Screening on Peptide Aggregation
| pH | Ionic Strength (mM NaCl) | % Aggregation (by SEC) | Polydispersity Index (PDI) (by DLS) |
| 5.0 | 50 | 45% | 0.85 |
| 5.0 | 150 | 35% | 0.65 |
| 7.4 | 50 | 20% | 0.40 |
| 7.4 | 150 | 15% | 0.32 |
| 8.5 | 50 | 10% | 0.25 |
| 8.5 | 150 | 5% | 0.18 |
Note: This is example data. Researchers should generate their own data to determine the optimal conditions for their specific peptide batch and experimental setup.
Table 2: Example Data for the Effect of Additives on Peptide Aggregation
| Additive | Concentration | % Aggregation (by SEC) | ThT Fluorescence (Arbitrary Units) |
| None (Control) | - | 25% | 8500 |
| L-Arginine | 50 mM | 12% | 4200 |
| Glycerol | 5% (v/v) | 18% | 6100 |
| Tween 20 | 0.01% (v/v) | 8% | 3500 |
Note: This is example data. The effectiveness of additives should be empirically determined.
Experimental Protocols
Protocol 1: Solubilization of Lyophilized HIV gp120 (308-331) Peptide
-
Pre-cool solutions: Place the required aqueous buffer on ice.
-
Initial dissolution: Allow the lyophilized peptide vial to come to room temperature. Add a minimal volume of sterile-filtered DMSO (e.g., 10-20 µL) to the vial to dissolve the peptide pellet. Gently vortex.
-
Dilution: While vortexing, slowly add the pre-cooled aqueous buffer dropwise to the dissolved peptide solution to reach the desired final concentration.
-
Clarity check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to try a different buffer or a lower final concentration.
-
Use immediately: For best results, use the freshly prepared peptide solution immediately.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in distilled water and filter through a 0.22 µm filter. Store protected from light at 4°C for up to a week.[5]
-
Assay Buffer: Use the same buffer in which the peptide is dissolved (e.g., PBS, pH 7.4).
-
ThT Working Solution (25 µM): Dilute the 1 mM ThT stock solution in the assay buffer. Prepare this fresh before each experiment.
-
-
Assay Setup:
-
Pipette 20 µL of your peptide samples (at various conditions or time points) into the wells of a black, clear-bottom 96-well plate. Include a buffer-only control.
-
Add 180 µL of the 25 µM ThT working solution to each well.
-
-
Measurement:
-
Incubate the plate in the dark for at least 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all sample readings.
-
An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of amyloid-like fibrillar aggregates.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing
-
Sample Preparation:
-
Prepare the peptide solution at the desired concentration in the chosen buffer.
-
Filter the buffer through a 0.22 µm filter to remove any dust or extraneous particles.
-
Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
-
Instrument Setup and Measurement:
-
Set the measurement temperature, which should be controlled and stable.
-
Enter the viscosity and refractive index of the buffer at the measurement temperature.
-
Equilibrate the sample in the instrument for several minutes before measurement.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
The presence of multiple peaks, especially at larger hydrodynamic radii, indicates aggregation.
-
The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.
-
Visualizations
Caption: Experimental workflow for minimizing and analyzing HIV gp120 (308-331) aggregation.
Caption: Troubleshooting logic for addressing aggregation of HIV gp120 (308-331).
References
- 1. Influences on trimerization and aggregation of soluble, cleaved HIV-1 SOSIP envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation of peptide fragment 579-601 of HIV-gp41 or fragments 308-331 or 421-438 of the HIV-gp120 with k... [protocols.io]
- 4. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: Refining Purification Protocols for HIV gp120 (308-331)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of the HIV gp120 (308-331) peptide fragment. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during the synthesis and purification of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the HIV gp120 (308-331) peptide?
The primary challenges in purifying the gp120 (308-331) peptide often revolve around its physicochemical properties. Difficult sequences within the peptide, such as hydrophobic regions or those prone to secondary structure formation, can lead to aggregation.[1] This aggregation can hinder purification and reduce the final yield. Additionally, maintaining the peptide's solubility in aqueous buffers for biological assays can be challenging due to its potential hydrophobicity.[1]
Q2: How can I improve the yield of my synthesized gp120 (308-331) peptide?
To improve the yield, several strategies can be employed during solid-phase peptide synthesis (SPPS). Optimizing coupling reagents, such as using HATU or HCTU, can enhance coupling efficiency, especially for sterically hindered amino acids.[1] For difficult couplings, performing a "double coupling" step can be beneficial.[1] To mitigate on-resin aggregation, using a low-substitution resin or incorporating pseudoproline dipeptides to disrupt secondary structures can significantly increase yields.[1]
Q3: My purified gp120 (308-331) peptide shows low solubility in my assay buffer. How can I address this?
Low solubility is a common issue with hydrophobic peptides. A recommended approach is to first dissolve the peptide in a small volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) before adding the aqueous buffer. Adjusting the pH of the final solution can also improve solubility by altering the net charge of the peptide. In some instances, the use of mild chaotropic agents may be necessary to solubilize aggregated peptides.
Q4: How can I confirm the identity and purity of my final gp120 (308-331) peptide product?
The identity of the purified peptide should be confirmed by determining its molecular weight using mass spectrometry (MS), such as ESI-MS or MALDI-TOF MS. The purity of the final product is typically assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the purification of the HIV gp120 (308-331) peptide.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Peptide Yield | Incomplete coupling reactions during synthesis due to steric hindrance or peptide aggregation on the resin. | - Use more efficient coupling reagents like HATU or HCTU.- Perform a "double coupling" for difficult amino acid additions.- Extend the reaction time for coupling steps.- Use a resin with a lower substitution level for longer peptides.- Incorporate pseudoproline dipeptides to disrupt secondary structure formation. | |
| Peptide Aggregation during Purification | The hydrophobic nature of the gp120 (308-331) peptide can lead to self-association and aggregation in solution, especially at high concentrations. | - Dissolve the crude peptide in a minimal amount of organic solvent (e.g., acetonitrile) before loading onto the chromatography column.- Optimize the mobile phase in RP-HPLC by adding organic modifiers to increase peptide solubility.- Adjust the pH of the mobile phase to alter the peptide's charge and reduce hydrophobic interactions. | |
| Poor Peak Shape in HPLC (Tailing or Broad Peaks) | Peptide aggregation in the mobile phase or secondary interactions with the stationary phase of the chromatography column. | - Optimize the mobile phase composition by adjusting the percentage of organic solvent.- Modify the pH of the mobile phase.- Consider using a different stationary phase (e.g., a C8 column instead of a C18 for very hydrophobic peptides). | |
| Multiple Peaks in Mass Spectrum | Incomplete removal of side-chain protecting groups during the final cleavage step of synthesis. | - Ensure the cleavage cocktail contains the appropriate scavengers (e.g., triisopropylsilane (B1312306), water) to effectively remove all protecting groups. | |
| Loss of Antigenicity/Conformational Integrity | Harsh purification conditions, such as extreme pH or the use of strong organic solvents, can denature the peptide and disrupt its native conformation. | - Use mild purification conditions and avoid harsh chemicals where possible.- If using affinity chromatography, choose elution methods that do not require harsh denaturants.- Assess the conformational integrity of the purified peptide using techniques like circular dichroism (CD) spectroscopy or by testing its binding to specific antibodies. |
Quantitative Data Presentation
The following table summarizes typical quantitative data expected from the synthesis and purification of a comparable HIV gp120 peptide fragment, gp120 (421-438). These values can serve as a benchmark for the purification of the gp120 (308-331) fragment.
| Parameter | Typical Value | Method of Determination | Citation |
| Crude Peptide Yield | 70-85% | Gravimetric | |
| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC | |
| Purified Peptide Yield (of crude) | 15-30% | Gravimetric | |
| Final Purity | >95% | Analytical RP-HPLC | |
| Observed Molecular Weight | 2640.11 ± 1.0 Da | Mass Spectrometry |
Experimental Protocols
I. Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
This protocol outlines the general steps for synthesizing the HIV gp120 (308-331) peptide using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the appropriate Fmoc-protected amino acid resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF) and add it to the resin. Allow the reaction to proceed until completion, which can be monitored using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the gp120 (308-331) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and dry it under a vacuum.
II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the most common method for purifying synthetic peptides.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the initial mobile phase, and filter it through a 0.45 µm filter.
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak of the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a powder.
III. Ion-Exchange Chromatography (IEX)
IEX can be used as an orthogonal purification step to RP-HPLC, separating molecules based on their net charge.
-
Resin Selection: Based on the isoelectric point (pI) of the gp120 (308-331) peptide, choose either a cation-exchange (negatively charged resin) or anion-exchange (positively charged resin) column.
-
Buffer Preparation:
-
Equilibration Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (High Salt): e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
-
Column Equilibration: Equilibrate the column with several column volumes of Equilibration Buffer.
-
Sample Loading: Dissolve the peptide in the Equilibration Buffer and load it onto the column.
-
Washing: Wash the column with Equilibration Buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (mixing the Equilibration and Elution Buffers).
-
Fraction Analysis: Analyze the collected fractions for the presence of the target peptide using methods like UV absorbance at 280 nm or SDS-PAGE.
IV. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and can be used to remove aggregates or for buffer exchange.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the gp120 (308-331) peptide (approximately 2.6 kDa).
-
Mobile Phase: Use a buffer that is compatible with the final application of the peptide, for example, phosphate-buffered saline (PBS). For hydrophobic peptides, the addition of a small amount of organic solvent to the mobile phase may be necessary to reduce secondary interactions with the column matrix.
-
Column Equilibration: Equilibrate the column with the chosen mobile phase.
-
Sample Injection: Inject the purified peptide sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile by UV absorbance. The desired monomeric peptide should elute as a single, symmetrical peak.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of HIV gp120 (308-331).
Caption: Troubleshooting logic for HIV gp120 (308-331) purification.
References
Technical Support Center: Navigating Variability in HIV gp120 (308-331) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results involving the HIV gp120 (308-331) region, a critical segment of the V3 loop.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in experiments involving the gp120 (308-331) region?
A1: The primary sources of variability are multifactorial and include:
-
High Sequence Variation: The V3 loop, which contains the 308-331 region, is one of the most variable regions of the HIV-1 envelope.[1][2][3][4] This inherent genetic diversity among different HIV-1 isolates leads to different amino acid sequences, which can alter experimental outcomes.
-
N-linked Glycosylation: The presence and composition of N-linked glycans in and around the V3 loop can significantly impact its conformation and accessibility to antibodies and receptors.[5][6][7][8] Variations in glycosylation patterns between different expression systems or viral isolates are a major contributor to experimental inconsistency.[9]
-
Conformational Plasticity: The gp120 protein is conformationally dynamic and can exist in multiple states.[10][11] The equilibrium between these states can be influenced by the specific experimental conditions, leading to variable results in binding and neutralization assays.
Q2: How does N-linked glycosylation affect my experimental results?
A2: N-linked glycans play a crucial role in the structure and function of the V3 loop. They can:
-
Modulate V3 Loop Conformation: Glycans can influence the temporal and spatial properties of the V3 loop, favoring a more "narrow" or "closed" conformation.[5][6]
-
Shield Epitopes: The glycan shield can mask epitopes within the V3 loop, protecting the virus from neutralizing antibodies.[7][8][12]
-
Influence Co-receptor Tropism: The extent and nature of glycosylation have been linked to whether the virus uses the CCR5 or CXCR4 co-receptor for entry.[5][6]
Q3: Can the choice of expression system for recombinant gp120 introduce variability?
A3: Yes. The choice of host cells for expressing recombinant gp120 can lead to different post-translational modifications, particularly glycosylation patterns.[9] For example, gp120 expressed in mammalian cells like CHO or 293 cells may have different glycan structures compared to the native viral protein produced in human T-cells. This can affect antibody binding and other functional assays.
Q4: Why do I observe inconsistent results in my neutralization assays targeting the V3 loop?
A4: Inconsistent neutralization assay results can stem from several factors:
-
Viral Isolate Heterogeneity: Different HIV-1 strains exhibit significant sequence and structural diversity in the V3 loop, leading to varying susceptibility to neutralization by the same antibody.
-
Antibody Specificity: The fine specificity of the neutralizing antibody is critical. Antibodies may target specific conformations or highly variable amino acid residues within the V3 loop.[1]
-
Assay Protocol Variations: Minor differences in experimental protocols, such as incubation times, cell types (e.g., TZM-bl cells), and virus preparation methods, can introduce variability.[13][14][15]
Troubleshooting Guides
Problem 1: Low or Inconsistent Antibody Binding to gp120 (308-331) Peptides in ELISA
| Potential Cause | Troubleshooting Step |
| Peptide Conformation | The linear peptide may not represent the native conformation of the V3 loop. Consider using cyclized or conformationally constrained peptides. |
| Peptide Quality | Verify the purity and sequence of the synthetic peptide. |
| Blocking Inefficiency | Optimize the blocking buffer and incubation time to minimize non-specific binding. |
| Antibody Concentration | Titrate the antibody to determine the optimal concentration for the assay. |
| Plate Coating | Ensure consistent and optimal coating of the peptide onto the ELISA plate. |
Problem 2: High Background in Neutralization Assays
| Potential Cause | Troubleshooting Step |
| Cell Viability | Ensure the target cells (e.g., TZM-bl) are healthy and in the logarithmic growth phase. |
| Reagent Contamination | Use sterile reagents and aseptic techniques to prevent microbial contamination. |
| Non-specific Inhibition | Heat-inactivate serum samples to eliminate complement-mediated effects.[14] |
| Cytotoxicity of Test Sample | Pre-screen test compounds or antibodies for cytotoxicity to the target cells. |
Problem 3: Discrepancies Between Binding Assays and Neutralization Activity
| Potential Cause | Troubleshooting Step |
| Epitope Accessibility | An antibody may bind to a linear peptide or denatured protein but fail to recognize the native, trimeric Env spike on the virion due to conformational masking or glycan shielding.[7][8][12] |
| Non-neutralizing Antibodies | The antibody may bind to a non-functional or non-critical region of the V3 loop. |
| Affinity vs. Avidity | The affinity of a single antibody-antigen interaction may not be sufficient for neutralization, which can be influenced by the avidity of multiple interactions with the Env trimer. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for anti-gp120 (308-331) Antibodies
-
Coating: Coat 96-well microplates with 100 ng of the gp120 (308-331) peptide in coating buffer. Incubate for 1 hour at 37°C.[16][17]
-
Washing: Wash the plates four times with PBS-Tween 20.[16]
-
Blocking: Add a blocking solution (e.g., 3% non-fat milk in PBS) to each well and incubate for 1.5 hours at room temperature.[16]
-
Sample Incubation: Wash the plates and add diluted serum or antibody samples to the wells. Incubate for 90 minutes at 37°C.[16]
-
Secondary Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., rabbit anti-chicken IgY-HRP). Incubate for 1 hour at 37°C.[16]
-
Detection: Wash the plates and add a TMB substrate. Stop the reaction with 3M H2SO4 and read the absorbance at 450 nm.[16]
HIV-1 Neutralization Assay using TZM-bl Cells
This protocol is a modified version of a standard TZM-bl neutralization assay.[13][14]
-
Preparation: In a 96-well flat-bottom culture plate, serially dilute heat-inactivated plasma or antibody samples.
-
Virus Incubation: Add 200 TCID50 of Env-pseudotyped virus to each well containing the diluted samples. Incubate for 1 hour at 37°C.[13]
-
Cell Addition: Add 10,000 freshly trypsinized TZM-bl cells in growth medium containing DEAE-dextran to each well.[13]
-
Controls: Include virus control wells (cells + virus) and background control wells (cells only).[13]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Detection: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% inhibitory dose (ID50) by determining the sample dilution that causes a 50% reduction in relative light units (RLU) compared to the virus control wells after subtracting the background RLU.[13]
Data Presentation
Table 1: Representative Neutralization Titers (IC50 in µg/mL) of Monoclonal Antibodies against Different HIV-1 Isolates
| Monoclonal Antibody | Isolate A (Subtype B) | Isolate B (Subtype C) | Isolate C (Subtype A) |
| Anti-V3 mAb 1 | 0.5 | 5.2 | 1.8 |
| Anti-V3 mAb 2 | >50 | 25.6 | >50 |
| Anti-CD4bs mAb | 0.1 | 0.3 | 0.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Deglycosylation on Antibody Binding (OD450 in ELISA)
| Antibody | Glycosylated gp120 | Deglycosylated gp120 |
| Anti-V3 mAb 1 | 0.85 | 1.95 |
| Anti-V3 mAb 2 | 0.23 | 1.54 |
| Anti-CD4bs mAb | 1.88 | 1.92 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: HIV-1 entry is a multi-step process involving gp120 binding to CD4 and a co-receptor.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV envelope: challenges and opportunities for development of entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in the Human Immunodeficiency Virus Type 1 gp120 Env Protein Linked to Phenotype-Associated Changes in the V3 Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Patterns in HIV-1 gp120 Variable Domains in Anatomical Tissues in the Absence of a Plasma Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of N-Linked Glycans on the Molecular Dynamics of the HIV-1 gp120 V3 Loop | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Linked Glycosylation of the V3 Loop and the Immunologically Silent Face of gp120 Protects Human Immunodeficiency Virus Type 1 SF162 from Neutralization by Anti-gp120 and Anti-gp41 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Variability in the Glycosylation Patterns of gp120 Proteins from Different Human Immunodeficiency Virus Type 1 Isolates Expressed in Different Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. V3 Loop Truncations in HIV-1 Envelope Impart Resistance to Coreceptor Inhibitors and Enhanced Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Quality Control for HIV gp120 (308-331) Reagents
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control measures for HIV gp120 (308-331) synthetic peptide reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the reliability and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized and reconstituted HIV gp120 (308-331) peptide?
A1: Lyophilized peptides should be stored at -20°C or colder, desiccated, and protected from light.[1] Upon receipt, it is best practice to equilibrate the vial to room temperature before opening to minimize moisture uptake.[1] Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation, and store at -20°C or colder.[1]
Q2: My HIV gp120 (308-331) peptide is difficult to dissolve. What solvents can I use?
A2: The gp120 (308-331) peptide can be hydrophobic. If you encounter solubility issues in aqueous buffers, first try to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolving the peptide.[1]
Q3: What is the expected purity of a research-grade HIV gp120 (308-331) peptide?
A3: For most research applications, a purity of >95% as determined by HPLC is recommended and commonly supplied by commercial vendors.[2] For sensitive applications such as clinical trial assays, a more robust biochemical and biological quality control protocol is advised to check for low-level contaminants that might not be apparent in standard HPLC analysis.
Q4: I am observing unexpected or inconsistent results in my immunoassay. Could the peptide reagent be the cause?
A4: Yes, inconsistencies in peptide quality can lead to variable assay results. Common issues with synthetic peptides include the presence of impurities from synthesis (e.g., truncated sequences, protecting groups), peptide modifications (e.g., oxidation, deamidation), and aggregation. It is crucial to perform thorough quality control on each new batch of peptide.
Q5: How can I confirm the identity of my HIV gp120 (308-331) peptide?
A5: Mass spectrometry is the gold standard for confirming the identity of a synthetic peptide. By comparing the experimentally determined molecular weight with the theoretical molecular weight of the peptide sequence, you can verify that the correct peptide was synthesized.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or broadening) | Secondary interactions between the peptide and residual silanols on the HPLC column. | Use a column specifically designed for peptide separations. Consider using a mobile phase additive like trifluoroacetic acid (TFA) to improve peak shape, but be aware that TFA can suppress MS signals. |
| Peptide aggregation. | Dissolve the peptide in a stronger solvent (e.g., with a higher percentage of organic solvent) and sonicate before injection. | |
| Ghost peaks or carryover | Incomplete elution of the peptide from the previous run. | Implement a more rigorous needle wash protocol and extend the column wash time between injections. |
| Unexpected peaks in the chromatogram | Presence of synthesis-related impurities (e.g., deletion sequences, protecting groups). | Analyze the unexpected peaks by mass spectrometry to identify the nature of the impurities. |
| Peptide degradation (e.g., oxidation, deamidation). | Store and handle the peptide under recommended conditions. Prepare fresh solutions for analysis. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Solution |
| No or low signal | Poor ionization of the peptide. | Optimize mass spectrometer source parameters. Ensure the peptide is dissolved in a suitable solvent for electrospray ionization (ESI), typically containing a small amount of acid like formic acid. |
| High salt concentration in the sample. | Desalt the peptide sample using a C18 ZipTip or similar cleanup method before analysis. | |
| Observed mass does not match theoretical mass | Presence of adducts (e.g., sodium, potassium). | This is common in ESI-MS. Look for peaks corresponding to [M+Na]+ or [M+K]+. |
| Peptide modifications (e.g., oxidation, pyroglutamate (B8496135) formation). | A mass increase of +16 Da often indicates oxidation of methionine or tryptophan residues. A mass decrease of -17 Da from the N-terminus can indicate pyroglutamate formation from glutamine. | |
| Multiple charged species | Inherent property of peptides in ESI-MS. | This is normal. Use the different charge states to confirm the molecular weight of your peptide. |
Immunoassay (ELISA) Issues
| Problem | Possible Cause | Solution |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk, casein). |
| Antibody concentration too high. | Titrate your primary and secondary antibodies to determine the optimal concentration. | |
| Inadequate washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. | |
| Low or no signal | Inactive reagents (antibodies, enzyme conjugate, substrate). | Use fresh reagents and ensure they have been stored correctly. |
| Suboptimal antibody concentrations. | Titrate your antibodies to find the optimal working concentration. | |
| Incorrect plate type. | Use high-binding ELISA plates for peptide coating. | |
| High variability between replicate wells | Inconsistent pipetting. | Ensure pipettes are calibrated and use proper pipetting technique. |
| Uneven temperature during incubation ("edge effect"). | Use a plate sealer and ensure the plate is incubated in a temperature-controlled environment. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol outlines a general procedure for analyzing the purity and confirming the identity of the HIV gp120 (308-331) peptide using reverse-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS).
Materials:
-
HIV gp120 (308-331) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column suitable for peptides
-
LC-MS system (HPLC with UV detector and a mass spectrometer)
Procedure:
-
Sample Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., 50% ACN in water).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This may need to be optimized for your specific peptide and column.
-
Flow Rate: 0.5-1.0 mL/min for analytical columns.
-
Column Temperature: 30-40 °C
-
Detection: 214 nm and 280 nm.
-
-
Mass Spectrometry Settings:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire full scan MS data over a mass range that includes the expected m/z values for the peptide's different charge states (e.g., m/z 500-2000).
-
If fragmentation data is desired for sequence confirmation, set up a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the purity of the peptide. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak. Deconvolute the spectrum to determine the experimental molecular weight and compare it to the theoretical molecular weight of the HIV gp120 (308-331) peptide.
-
Protocol 2: Antigenicity Testing by Indirect ELISA
This protocol is for testing the ability of the HIV gp120 (308-331) peptide to be recognized by a specific antibody.
Materials:
-
HIV gp120 (308-331) peptide
-
High-binding 96-well ELISA plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Primary antibody specific for the gp120 (308-331) region
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the HIV gp120 (308-331) peptide to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration (this may require titration).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
-
Stopping and Reading:
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and quality control of HIV gp120 (308-331) peptide.
References
Validation & Comparative
Validating the Binding Affinity of gp120 (308-331) to Neutralizing Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120, specifically the region spanning amino acids 308-331, is a critical determinant for viral entry and a primary target for neutralizing antibodies. Accurate assessment of the binding affinity between this epitope and various neutralizing antibodies is paramount for the development of effective HIV-1 vaccines and therapeutics. This guide provides a comparative overview of experimental data, detailed protocols for key validation assays, and visual workflows to aid researchers in this endeavor.
Quantitative Comparison of Binding Affinities
| Monoclonal Antibody | Target | Method | Affinity (Kd) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Reference |
| 447-52D | SF162 gp120 | Microscale Thermophoresis | High Affinity | Not Reported | Not Reported | [1] |
| 447-52D | BaL gp120 | Microscale Thermophoresis | Lower Affinity | Not Reported | Not Reported | [1] |
| 19b | gp120 | Not Specified | Not Reported | Not Reported | Not Reported | [2] |
| F530 | gp120 | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Note: "High Affinity" and "Lower Affinity" are qualitative descriptions from the source material; precise Kd values were not provided in the referenced summary.[1] Researchers are encouraged to consult the primary literature for detailed quantitative data.
Experimental Protocols
Accurate and reproducible measurement of binding affinity is crucial. The two most common and robust methods for this purpose are Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics between an antibody and a peptide.
Experimental Workflow for SPR
Caption: Workflow for determining peptide-antibody binding kinetics using SPR.
Detailed SPR Protocol:
-
Immobilization of Antibody:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified neutralizing antibody (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-5000 RU).
-
Inject 1 M ethanolamine-HCl pH 8.5 to block any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the gp120 (308-331) peptide (analyte) in running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 1 µM.
-
Inject the peptide solutions over the immobilized antibody surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer alone and monitor the dissociation phase (e.g., 300-600 seconds).
-
Regenerate the sensor surface between each peptide injection using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized antibody) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic constants (ka, kd) and the dissociation constant (Kd).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Validation
ELISA is a plate-based assay that can be used to confirm and quantify the binding of an antibody to a peptide.
Experimental Workflow for Indirect ELISA
Caption: Workflow for validating peptide-antibody binding using indirect ELISA.
Detailed Indirect ELISA Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the gp120 (308-331) peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation:
-
Add serial dilutions of the neutralizing antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary neutralizing antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Readout and Analysis:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentrations to generate a binding curve and determine the half-maximal effective concentration (EC50).
-
Concluding Remarks
The validation of binding affinity between the gp120 (308-331) peptide and neutralizing antibodies is a critical step in HIV research. This guide provides a framework for comparing antibody performance and offers detailed protocols for two standard experimental approaches. By employing these methods, researchers can obtain reliable and comparable data to advance the development of novel HIV-1 interventions.
References
- 1. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies Against the HIV-1 gp120 V3 Loop (308-331) Across Different Clades
For Researchers, Scientists, and Drug Development Professionals
The V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120, specifically the region encompassing amino acids 308-331, is a critical determinant for viral entry and a primary target for neutralizing antibodies. Understanding the cross-reactivity of antibodies targeting this epitope across different HIV-1 clades is paramount for the development of broadly effective vaccines and immunotherapeutics. This guide provides a comparative analysis of the performance of key monoclonal antibodies against this region, supported by experimental data and detailed protocols.
Performance Comparison of Anti-gp120 (308-331) Monoclonal Antibodies
The cross-reactivity of antibodies targeting the V3 loop can vary significantly, with some demonstrating broad neutralization across multiple clades while others exhibit more clade-specific activity. The following table summarizes the neutralizing activity (IC50 values) of the well-characterized human monoclonal antibody 447-52D, which recognizes the conserved GPGR motif at the tip of the V3 loop, against a panel of HIV-1 pseudoviruses from different clades.
| Monoclonal Antibody | Target Epitope | HIV-1 Clade | Virus Strain | Neutralization IC50 (µg/mL) | Reference |
| 447-52D | gp120 V3 Loop (GPGR motif) | B | JR-FL | 0.1 - 1.0 | [1][2] |
| 447-52D | gp120 V3 Loop (GPGR motif) | B | SF162 | < 0.1 | [2] |
| 447-52D | gp120 V3 Loop (GPGR motif) | A | 92UG037 | > 50 | [3] |
| 447-52D | gp120 V3 Loop (GPGR motif) | C | 97ZA012 | > 50 | [3] |
| 447-52D | gp120 V3 Loop (GPGR motif) | B | BaL | 11.90 | [3] |
| 447-52D | gp120 V3 Loop (GPGR motif) | Non-B | (mean) | 22.42 | [3] |
Note: IC50 values can vary between assays and laboratories. The data presented here is a synthesis from multiple sources for comparative purposes.
Studies have shown that while antibodies like 447-52D can potently neutralize a subset of clade B viruses, their activity against other clades is often limited[2][3]. This highlights the challenge of V3 loop variability in designing a universal HIV-1 vaccine. Research has also focused on generating anti-V3 monoclonal antibodies from individuals infected with non-B clades, which have shown a tendency for increased potency and breadth against non-B viruses[4].
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on standardized and robust experimental procedures. Below are detailed protocols for two key assays used to characterize antibody binding and neutralization.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
This protocol outlines the steps to determine the binding affinity of an antibody to a specific gp120 protein.
Materials:
-
96-well microplate
-
Recombinant gp120 protein (from desired HIV-1 clade)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (antibody of interest)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the recombinant gp120 protein in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Allow the color to develop for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The binding affinity (Kd) can be calculated by plotting the absorbance values against the antibody concentrations and fitting the data to a saturation binding curve.
TZM-bl Pseudovirus Neutralization Assay
This assay measures the ability of an antibody to inhibit viral entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
Complete Growth Medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
HIV-1 pseudoviruses (engineered to express the envelope protein of interest)
-
Antibody to be tested
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of Complete Growth Medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Antibody Dilution: Prepare serial dilutions of the test antibody in Complete Growth Medium.
-
Virus-Antibody Incubation: In a separate 96-well plate, mix 50 µL of each antibody dilution with 50 µL of pseudovirus suspension (pre-titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.
-
Infection of Target Cells: Remove the medium from the TZM-bl cells. Add 100 µL of the virus-antibody mixture to the corresponding wells. Also include control wells with virus only (no antibody) and cells only (no virus).
-
Enhancement of Infection: Add DEAE-Dextran to each well at a final concentration of 10-20 µg/mL to enhance viral infection.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Aspirate the supernatant from the wells. Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Read the luminescence in a luminometer.
-
Data Analysis: The percentage of neutralization is calculated as: [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100. The IC50 value is the antibody concentration that results in a 50% reduction in relative light units (RLU).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the TZM-bl Pseudovirus Neutralization Assay.
Caption: Logical relationship of antibody cross-reactivity against different HIV clades.
References
- 1. Structural rationale for the broad neutralization of HIV-1 by human monoclonal antibody 447-52D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutralization of primary human immunodeficiency virus type 1 isolates by the broadly reactive anti-V3 monoclonal antibody, 447-52D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Cross-Clade Neutralization Analysis of a Panel of Anti-Human Immunodeficiency Virus Type 1 Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-neutralizing activity of human anti-V3 monoclonal antibodies derived from non-B clade HIV-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Assay for Measuring HIV-1 gp120 (308-331) Activity: A Comparative Guide
This guide provides a comprehensive comparison of a hypothetical new assay, the "V3-Loop Activity Assay (VLA-320)," against established standard methods for measuring the activity of the HIV-1 envelope glycoprotein (B1211001) gp120, specifically focusing on the functional region of the V3 loop (amino acids 308-331). The V3 loop is a critical determinant of viral tropism and a primary target for neutralizing antibodies, making accurate measurement of its activity essential for HIV research and vaccine development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement new technologies for HIV-1 Env function analysis.
Comparative Performance Data
The VLA-320 assay was evaluated against two standard methodologies: a direct ELISA-based binding assay and a pseudovirus neutralization assay. The following tables summarize the quantitative performance of each assay in key validation metrics.
Table 1: Assay Sensitivity and Dynamic Range
| Parameter | VLA-320 (New Assay) | ELISA-Based Binding Assay | Pseudovirus Neutralization Assay |
| Limit of Detection (LoD) | 33.9 IU/ml[5] | 29 copies/million PBMC | 50 IU/ml[5] |
| Lower Limit of Quantification (LLoQ) | 50 copies/ml | 50 copies/million PBMC | 100 IU/ml |
| Upper Limit of Quantification (ULoQ) | 1 x 10^7 copies/ml | 2 x 10^5 copies/million PBMC | 1 x 10^8 IU/ml[5] |
| Dynamic Range | >6 logs | ~4 logs | ~6 logs |
Table 2: Assay Precision and Accuracy
| Parameter | VLA-320 (New Assay) | ELISA-Based Binding Assay | Pseudovirus Neutralization Assay |
| Intra-assay Precision (%CV) | < 10% | < 15% | < 20% |
| Inter-assay Precision (%CV) | < 15% | < 20% | < 25% |
| Accuracy (Spike Recovery) | 90-110% | 85-115% | 80-120% |
| Linearity (R²) | 0.998[5] | 0.99[6] | 0.99 |
Table 3: Assay Specificity and Throughput
| Parameter | VLA-320 (New Assay) | ELISA-Based Binding Assay | Pseudovirus Neutralization Assay |
| Specificity | High (Specific for V3 loop 308-331 functional activity) | Moderate (Measures binding, not necessarily functional inhibition) | High (Measures functional virus neutralization) |
| Cross-reactivity | Minimal with non-V3 epitopes | Potential for non-specific binding | Low |
| Assay Time | 4 hours | 6-8 hours | 72 hours |
| Throughput | High (384-well plate format) | Medium (96-well plate format) | Low |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathway and the experimental procedures are provided below to clarify the mechanisms and steps involved in each assay.
Figure 1: HIV-1 entry mechanism highlighting V3 loop interaction.
Figure 2: Comparative experimental workflows.
Experimental Protocols
Detailed methodologies for the new and standard assays are provided below.
Protocol 1: VLA-320 (New Assay)
This assay quantifies the functional interaction between the gp120 V3 loop and its co-receptor binding site.
-
Plate Coating: Coat a 384-well high-binding plate with a synthetic peptide corresponding to the N-terminal domain of CCR5 (1 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing and Blocking: Wash plates 3 times with PBST (PBS + 0.05% Tween 20). Block with 3% BSA in PBST for 2 hours at room temperature.[7]
-
Sample Incubation: Add serial dilutions of the test inhibitor (e.g., neutralizing antibody, small molecule) to the wells.
-
gp120 Addition: Add a constant concentration of recombinant gp120 (e.g., 20 nM) to all wells.[1] Incubate for 1 hour at 37°C.
-
Detection Antibody: Wash plates 3 times with PBST. Add an HRP-conjugated monoclonal antibody specific for the gp120 (308-331) region. Incubate for 1 hour at room temperature.
-
Signal Development: Wash plates 5 times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition relative to control wells without an inhibitor.
Protocol 2: Standard ELISA-Based gp120-Coreceptor Binding Assay
This protocol is adapted from established methods for measuring gp120 binding to coreceptor components.[1][7]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-gp120 antibody A32) overnight at 4°C.[8]
-
Washing and Blocking: Wash plates 3 times with PBST and block with 5% BSA in PBST for 2 hours at room temperature.[9]
-
gp120 Capture: Add recombinant gp120 (e.g., 1-2 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Inhibitor and Co-receptor Incubation: Wash plates 3 times. Add serial dilutions of the test inhibitor followed by a constant concentration of biotinylated soluble CD4 (sCD4). Incubate for 2 hours.
-
Detection: Wash plates 3 times. Add Streptavidin-HRP and incubate for 1 hour.
-
Signal Development: Wash plates 5 times. Add TMB substrate, stop the reaction, and read absorbance at 450 nm.
-
Analysis: Determine the IC50 value, which is the concentration of inhibitor required to reduce gp120-sCD4 binding by 50%.
Protocol 3: Standard Pseudovirus Neutralization Assay
This is a widely used functional assay to measure the ability of antibodies or inhibitors to prevent viral entry into cells.[8][10]
-
Virus Preparation: Prepare Env-pseudotyped viruses by co-transfecting 293T cells with an Env-deficient HIV-1 backbone vector (e.g., pNL4-3.Luc.R-E-) and a plasmid expressing the desired gp120 envelope protein.[7] Harvest the virus-containing supernatant after 48-72 hours.
-
Neutralization Reaction: In a 96-well flat-bottom culture plate, incubate 200 TCID₅₀ of pseudovirus with serial dilutions of the test sample (e.g., plasma, purified antibody) for 1 hour at 37°C.[8]
-
Cell Infection: Add 10,000 TZM-bl cells (or other susceptible target cells like U87.CD4.CCR5) in growth medium containing DEAE-dextran to each well.[7][8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Lysis and Readout: Lyse the cells using a passive lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the dilution or concentration of the test sample that causes a 50% reduction in relative light units (RLU) compared to the virus control wells.[8]
Conclusion
The new VLA-320 assay demonstrates superior performance in terms of speed, throughput, and a more direct measurement of the functional interaction within the specific 308-331 region of the V3 loop. While the pseudovirus neutralization assay remains the gold standard for measuring functional viral inhibition, its low throughput and long assay time limit its use in large-scale screening. The VLA-320 provides a valuable alternative for high-throughput screening of potential inhibitors targeting the gp120 V3 loop, with performance metrics that are comparable or superior to standard ELISA-based methods. Further validation using a diverse panel of HIV-1 subtypes is recommended to fully characterize its breadth and utility in a clinical or vaccine development setting.[11][12]
References
- 1. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Critical Domain in the V3 Loop of Human Immunodeficiency Virus Type 1 gp120 Involved in CCR5 Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V3 Loop Truncations in HIV-1 Envelope Impart Resistance to Coreceptor Inhibitors and Enhanced Sensitivity to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. V3 loop region of the HIV-1 gp120 envelope protein is essential for virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Assessment of New RT-qPCR Assay for Detection of HIV-1 Subtypes [bslonline.org]
- 6. Validation of digital droplet PCR assays for cell-associated HIV-1 DNA, HIV-1 2-LTR circle, and HIV-1 unspliced RNA for clinical studies in HIV-1 cure research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth validation of total HIV-1 DNA assays for quantification of various HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of gp120 (308-331) Versus Other V3 Loop Peptides in HIV-1 Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various V3 loop peptides in inducing neutralizing antibodies and their potential as vaccine candidates.
The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120 is a critical determinant for viral entry and a primary target for neutralizing antibodies. The specific peptide sequence within this loop can significantly influence immunogenicity and the breadth of the immune response. This guide provides a comparative analysis of the gp120 (308-331) peptide from the IIIB isolate against other notable V3 loop peptides, supported by experimental data and detailed protocols.
Executive Summary
The V3 loop of gp120, typically spanning amino acids 296-331, plays a pivotal role in HIV-1's interaction with host cell co-receptors (CXCR4 or CCR5) and is a key target for neutralizing antibodies. The peptide fragment gp120 (308-331) from the IIIB isolate has been a subject of extensive research. However, its efficacy in eliciting a broadly neutralizing antibody response is often compared to other V3 loop variants, such as those from the MN and JR-FL isolates, as well as synthetic and conformationally constrained peptides.
Studies have consistently shown that the immunogenicity and neutralizing antibody induction of V3 peptides are influenced by several factors including their length, sequence, and conformation (linear vs. cyclic). Larger and cyclized V3 peptides have demonstrated a greater capacity to elicit neutralizing antibodies compared to smaller, linear fragments. Furthermore, sequential immunization with different V3 peptides has been shown to induce a more cross-reactive antibody response.
This guide will delve into the quantitative data from various studies to provide a clear comparison of these peptides and offer detailed methodologies for the key experiments used in their evaluation.
Data Presentation: Quantitative Comparison of V3 Loop Peptides
The following tables summarize the binding affinities and neutralization potencies of various V3 loop peptides as reported in the scientific literature. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.
Table 1: Antibody Binding Affinity to V3 Loop Peptides
| Peptide/Antigen | Antibody | Method | Binding Affinity (KD) | Reference |
| gp120 (IIIB) | 0.5β | SPR | ~5 nM | [1] |
| V3 Peptide (MN) | 447-52D | ITC | Not Specified | [2] |
| V3 Peptide (consensus B) | Plasma | ELISA | Titer Dependent | [3] |
| Cyclic V3 (MN) | Monoclonal Antibodies | ELISA | Higher than linear | [4] |
Table 2: Neutralization Potency of Anti-V3 Loop Antibodies
| Virus Strain | Antibody/Serum | Assay | IC50 | Reference |
| HIV-1 MN | Anti-V3 (MN) Sera | Syncytium Inhibition | Titer Dependent | [5] |
| HIV-1 IIIB | 0.5β | Not Specified | Not Specified | |
| Various Primary Isolates | Anti-V3 Peptide Sera | TZM-bl | Variable | |
| SF162 | Plasma | TZM-bl | Variable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
Objective: To determine the binding reactivity of antibodies to different V3 loop peptides.
Protocol:
-
Coating: 96-well microtiter plates are coated with 100 ng/well of the respective V3 loop peptide in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL/well of blocking buffer (e.g., PBS with 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Primary Antibody Incubation: Serial dilutions of serum or purified antibodies in dilution buffer (e.g., PBS with 1% BSA) are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody (e.g., anti-human IgG-HRP) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is measured at 450 nm using a microplate reader.
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)
Objective: To measure the ability of antibodies to neutralize HIV-1 infectivity in vitro.
Protocol:
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well flat-bottom plates at a density of 1 x 104 cells/well in 100 µL of growth medium and incubated overnight.
-
Antibody Dilution: Serial dilutions of heat-inactivated serum or antibodies are prepared in a separate 96-well plate.
-
Virus Incubation: A pre-titered amount of HIV-1 pseudovirus is added to each well containing the antibody dilutions and incubated for 1 hour at 37°C.
-
Infection: The antibody-virus mixture is then added to the TZM-bl cells. DEAE-dextran can be added to enhance infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading: After incubation, the medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the antibody dilution that causes a 50% reduction in relative light units (RLU) compared to virus control wells.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of antibody-peptide interactions.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: The antibody (ligand) is immobilized onto the activated sensor chip surface.
-
Analyte Injection: Different concentrations of the V3 loop peptide (analyte) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are recorded as response units (RU).
-
Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound peptide.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD = kd/ka).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Local and global structural properties of the HIV-MN V3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-V3 antibody reactivity correlates with clinical stage of HIV-1 infection and with serum neutralizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Role of gp120 Residues 308-331 in HIV-1 Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 308-331 amino acid stretch within the third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120 is a critical determinant of viral tropism and a key target for neutralizing antibodies. This guide provides a comparative analysis of the functional significance of specific residues in this region, supported by experimental data, to aid in the development of novel HIV-1 inhibitors and vaccine candidates. The V3 loop, and specifically the 308-331 region, does not directly participate in the initial binding to the primary receptor, CD4. Instead, upon CD4 binding, a conformational change in gp120 exposes the V3 loop, enabling its interaction with a co-receptor, typically CCR5 or CXCR4, which is a prerequisite for viral entry into the host cell.
Quantitative Analysis of gp120 (308-331) Mutants in Receptor Binding
Site-directed mutagenesis studies have been instrumental in elucidating the contribution of individual amino acid residues within the 308-331 region to co-receptor binding and viral infectivity. While a single comprehensive study providing a complete quantitative comparison of all residues in this region is not available, the following table summarizes key findings from multiple studies. It is important to note that direct binding affinity values (Kd) for gp120 mutants to co-receptors are not always reported; often, the impact of mutations is assessed through functional assays such as viral infectivity or neutralization sensitivity, for which IC50 values are provided.
| Residue(s) | Mutation | Effect on Binding/Function | Quantitative Data (IC50) | Reference Strain(s) |
| GPGR motif (312-315) | Alanine-scanning | Essential for viral infectivity; mutants are non-infectious. | Not applicable (non-infectious) | HIV-1 IIIB |
| G310 | G310R | Abolished viral replication in human cells, suggesting impeded binding to human CD4. | Not specified | HIV-1 562 |
| K305, I307, R308 | Alanine-scanning | Conferred resistance to a neutralizing aptamer, indicating their involvement in binding. | >10 nM (for resistance) | HIV-1 ConC |
| Various | Multiple | V3 loop mutations can lead to resistance to co-receptor inhibitors like maraviroc. | Not specified in a comparative table | Various clinical isolates |
Note: IC50 values represent the concentration of an inhibitor required to block 50% of viral activity and are a proxy for the functional consequence of mutations on binding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of gp120-receptor interactions.
Site-Directed Mutagenesis of gp120
Objective: To introduce specific amino acid changes in the 308-331 region of the gp120 gene.
Methodology:
-
A plasmid containing the wild-type HIV-1 env gene is used as a template.
-
Complementary oligonucleotide primers containing the desired mutation are designed.
-
Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids).
-
The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Plasmids are purified from bacterial cultures, and the presence of the desired mutation is confirmed by DNA sequencing.
HIV-1 Env-Pseudotyped Virus Production and Infectivity Assay
Objective: To produce replication-incompetent viral particles carrying the mutated gp120 and assess their ability to infect target cells.
Methodology:
-
HEK293T cells are co-transfected with two plasmids:
-
An env-deficient HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase or GFP).
-
An expression plasmid encoding the wild-type or mutated gp120-gp41 envelope protein.
-
-
The transfected cells produce viral particles pseudotyped with the desired envelope protein.
-
Supernatants containing the pseudoviruses are harvested, filtered, and quantified (e.g., by p24 ELISA).
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5, and/or CXCR4 are incubated with serial dilutions of the pseudovirus stocks.
-
After 48-72 hours, viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells via flow cytometry).
-
The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer.
Cell-Based ELISA for gp120 Binding
Objective: To assess the binding of antibodies or soluble receptors to gp120 expressed on the surface of cells.
Methodology:
-
Human osteosarcoma (HOS) cells are seeded in 96-well plates.
-
Cells are transfected with a plasmid expressing the wild-type or mutant HIV-1 Env protein.
-
After 48 hours, the cells are incubated with the primary antibody or soluble receptor (e.g., sCD4) at various concentrations.
-
Unbound antibodies/receptors are washed away.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody/receptor is added.
-
After another wash step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of bound primary antibody/receptor.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time binding affinity and kinetics (association and dissociation rates) of gp120 to its receptors.
Methodology:
-
A sensor chip is functionalized by immobilizing one of the binding partners (the "ligand," e.g., soluble CD4 or a co-receptor).
-
The other binding partner (the "analyte," e.g., purified soluble wild-type or mutant gp120) is flowed over the sensor surface at various concentrations.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).
-
The association rate (kon) is determined during the analyte injection phase, and the dissociation rate (koff) is measured during the subsequent buffer flow phase.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming the role of specific gp120 residues.
Caption: Signaling pathway of HIV-1 entry highlighting the role of the V3 loop.
Benchmarking a Novel gp120 (308-331) Inhibitor Against Known HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel gp120 (308-331) inhibitor with established HIV-1 entry inhibitors: Fostemsavir (a gp120 attachment inhibitor), Maraviroc (a CCR5 co-receptor antagonist), and Enfuvirtide (a fusion inhibitor). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for benchmarking, and visualizations of the viral entry pathway and experimental workflow.
Data Presentation: Comparative Efficacy of HIV-1 Entry Inhibitors
The following table summarizes the reported 50% inhibitory concentration (IC50) and cytotoxic concentration (CC50) for the known inhibitors. It is important to note that these values can vary significantly based on the specific HIV-1 strain, cell type, and assay conditions used in different studies.
| Inhibitor | Target | Mechanism of Action | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) |
| Novel gp120 (308-331) Inhibitor | HIV-1 gp120 V3 Loop | Blocks co-receptor binding | Data to be determined | Data to be determined | Data to be determined |
| Fostemsavir (Temsavir) | HIV-1 gp120 | Attachment inhibitor; binds to gp120 and prevents its interaction with the CD4 receptor.[1][2] | 0.4 to >2,000 nM (highly variable depending on HIV-1 subtype and tropism).[3] | >100 µM.[4] | >50 - >250,000 |
| Maraviroc | CCR5 co-receptor | CCR5 antagonist; binds to the CCR5 co-receptor and prevents its interaction with gp120.[5][6] | 0.0002 µM (antiviral activity in TZM-bl cells).[7] | >30 µM.[8] | >150,000 |
| Enfuvirtide (T-20) | HIV-1 gp41 | Fusion inhibitor; binds to the first heptad repeat (HR1) of gp41, preventing the conformational change required for viral and cellular membrane fusion.[2][9] | 24.17 nM (cell fusion assay).[2] | >100 µM | >4130 |
Experimental Protocols
Detailed methodologies for key experiments to benchmark the novel gp120 (308-331) inhibitor are provided below.
Cell-Based HIV-1 Entry Assay (Pseudovirus Reporter Assay)
This assay measures the ability of the inhibitor to block HIV-1 entry into target cells using a single-cycle replication-competent pseudovirus system.
-
Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 envelope (Env)-pseudotyped luciferase reporter virus stocks (e.g., NL4-3 strain)
-
Cell culture medium (DMEM supplemented with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the novel inhibitor and known drugs (Fostemsavir, Maraviroc, Enfuvirtide) in cell culture medium.
-
Infection: Pre-incubate the pseudovirus with the diluted compounds for 1 hour at 37°C. Then, add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
gp120-CD4 Binding Assay (ELISA-based)
This assay assesses the inhibitor's ability to block the interaction between gp120 and the CD4 receptor.
-
Materials:
-
Recombinant HIV-1 gp120 protein
-
Recombinant soluble CD4 (sCD4) protein
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-gp120 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Protocol:
-
Coating: Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Inhibitor Incubation: Pre-incubate recombinant gp120 with serial dilutions of the inhibitor for 1 hour at 37°C.
-
Binding: Add the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the enzyme-conjugated anti-gp120 antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition of gp120-CD4 binding and determine the IC50 value.
-
Co-receptor Usage Assay
This assay determines whether the inhibitor's activity is specific to CCR5- or CXCR4-tropic viruses.
-
Materials:
-
Cell lines expressing CD4 and either CCR5 (e.g., U87.CD4.CCR5) or CXCR4 (e.g., U87.CD4.CXCR4)
-
HIV-1 strains with known co-receptor tropism (R5-tropic, e.g., BaL; X4-tropic, e.g., HXB2)
-
p24 antigen ELISA kit
-
-
Protocol:
-
Cell Infection: Infect the CCR5- and CXCR4-expressing cell lines with R5- and X4-tropic HIV-1 strains, respectively, in the presence of serial dilutions of the inhibitor.
-
Incubation: Incubate the infected cells for 3-5 days.
-
p24 Measurement: Collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit.
-
Data Analysis: Determine the IC50 of the inhibitor against both R5- and X4-tropic viruses to assess its co-receptor specificity.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the inhibitor to the host cells.
-
Materials:
-
Target cell line (e.g., TZM-bl or PBMCs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the inhibitor to the cells and incubate for the same duration as the antiviral assays (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualizations
HIV-1 Entry Signaling Pathway
The following diagram illustrates the key steps of HIV-1 entry into a host cell, highlighting the targets of the compared inhibitors.
Caption: HIV-1 entry pathway and inhibitor targets.
Experimental Workflow for Inhibitor Benchmarking
This diagram outlines the logical flow of experiments for a comprehensive evaluation of the novel inhibitor.
Caption: Workflow for benchmarking a novel HIV-1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 6. journals.asm.org [journals.asm.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Experiments Using HIV gp120 (308-331): A Comparative Analysis of Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is paramount for generating reliable and translatable data. This guide provides a comparative analysis of in vitro experiments utilizing the HIV-1 gp120 (308-331) peptide, a fragment of the highly variable V3 loop. We delve into the reproducibility of peptide-based assays, compare them with alternative methods, and provide detailed experimental protocols to aid in experimental design and data interpretation.
The HIV-1 envelope glycoprotein (B1211001) gp120, and specifically its third variable loop (V3), is a critical determinant for viral entry and a primary target for neutralizing antibodies. The peptide fragment spanning amino acids 308-331 of the V3 loop is frequently used in in vitro assays to probe antibody binding and to study viral mechanisms. However, the inherent variability of the V3 loop and the nature of peptide-based assays can present challenges to experimental reproducibility. This guide aims to provide an objective comparison of different assay formats, focusing on their performance, reproducibility, and the context in which they are most appropriately used.
Comparative Analysis of In Vitro Assay Performance
The choice of an in vitro assay depends on the specific research question, balancing factors like throughput, biological relevance, and reproducibility. While direct comparative data on the reproducibility of different assay formats using the gp120 (308-331) peptide is not extensively detailed in single studies, we can compile a comparison based on the principles of each assay type and generally accepted performance metrics.
| Assay Type | Antigen | Primary Application | Throughput | Biological Relevance | Typical Intra-Assay CV (%) [1][2] | Typical Inter-Assay CV (%) [1][2] | Limitations |
| Peptide ELISA | gp120 (308-331) Synthetic Peptide | Antibody binding screening, Epitope mapping | High | Moderate | < 10% | < 15% | May not reflect native protein conformation; High variability due to peptide sequence diversity. |
| Whole Protein ELISA | Recombinant gp120 Protein | Quantifying total gp120-specific antibodies | High | High | < 10% | < 15% | Can miss specificity to the V3 loop; Recombinant protein may differ from native viral protein. |
| Pseudovirus Neutralization Assay | Pseudotyped virus with HIV-1 Env | Measuring functional neutralizing antibody activity | Medium | Very High | Generally < 20-30% | Generally < 20-30% | More complex and lower throughput than ELISA; requires cell culture facilities. |
| Microglia Activation Assay | gp120 (308-331) Synthetic Peptide | Studying neuro-inflammatory pathways | Medium | High (for specific pathways) | Data not widely reported | Data not widely reported | Indirect measure of viral interaction; specific to glial cell responses. |
CV (Coefficient of Variation) is a standard measure of the precision and reproducibility of an assay. Lower CV values indicate higher reproducibility. The typical CV values for ELISAs are well-established benchmarks for assay performance.
Experimental Protocols
Detailed and consistent protocols are crucial for ensuring the reproducibility of in vitro experiments. Below are representative methodologies for the key assays discussed.
Indirect Peptide ELISA for Antibody Binding
This protocol is designed to detect antibodies specific to the HIV gp120 (308-331) peptide.
Materials:
-
96-well polystyrene microplates
-
HIV gp120 (308-331) peptide
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% non-fat milk or 1% BSA in PBS)
-
Serum/antibody samples
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 3M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the gp120 (308-331) peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C or for 1-4 hours at 37°C.[3][4]
-
Washing: Discard the coating solution and wash the plate 3-4 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[3]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of diluted serum or antibody samples to the wells. Incubate for 1-2 hours at RT or 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.[4]
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Pseudovirus Neutralization Assay
This assay measures the ability of antibodies to inhibit infection by a pseudovirus expressing the HIV-1 envelope protein.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cells (e.g., TZM-bl or A3R5 cells)
-
HIV-1 Env expression plasmid and backbone plasmid
-
Transfection reagent
-
Serum/antibody samples, heat-inactivated
-
Pseudovirus stock
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and a backbone plasmid lacking env. Harvest the supernatant containing pseudovirus 48-72 hours post-transfection.
-
Neutralization Reaction: Serially dilute serum/antibody samples in cell culture medium in a 96-well plate.
-
Add a standardized amount of pseudovirus to each well containing the diluted samples.
-
Incubate the virus-antibody mixture for 1 hour at 37°C.[5]
-
Infection: Add target cells (e.g., TZM-bl) to each well and incubate for 48-72 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the antibody dilution that causes a 50% reduction in luciferase activity compared to control wells with virus only.
Microglia Activation and Cytokine Release Assay
This protocol assesses the inflammatory response of microglia to the gp120 (308-331) peptide.
Materials:
-
Primary microglia or a microglial cell line (e.g., CHME-5)
-
Cell culture medium and supplements
-
HIV gp120 (308-331) peptide
-
Reagents for RNA extraction and qPCR (for mRNA analysis)
-
ELISA kits for TNF-α and IL-1β
-
Cell lysis buffer and reagents for Western blotting
Procedure:
-
Cell Culture: Culture primary microglia or a microglial cell line in appropriate plates.
-
Stimulation: Treat the cells with the gp120 (308-331) peptide (e.g., 2.0 µg/L) for a specified time (e.g., 24 hours).[6]
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokines.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6][7]
-
Cell Lysis and Analysis (Optional): Lyse the cells to extract RNA or protein.
-
Analyze the expression of inflammatory genes (e.g., P2X7, TNF, IL1B) by qPCR or protein levels by Western blot to study the signaling pathways involved.[6][8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical peptide ELISA workflow and the signaling cascade initiated by the gp120 V3 loop in microglial cells.
Caption: Workflow for a standard indirect ELISA using the gp120 (308-331) peptide.
Caption: Signaling pathway of gp120 V3 loop-induced microglial inflammation.
Conclusion
The in vitro study of HIV using the gp120 (308-331) peptide offers valuable insights into the immune response against the V3 loop and its role in neuropathogenesis. However, researchers must be cognizant of the limitations and potential for variability associated with peptide-based assays.
-
Peptide ELISAs are excellent for high-throughput screening and epitope mapping but may not fully recapitulate the antibody response to the native, conformation-dependent epitopes on the intact gp120 protein. Reproducibility is subject to peptide quality and assay conditions.
-
Whole protein ELISAs provide a more conformationally relevant antigen but may mask the specific responses to the V3 loop.
-
Pseudovirus neutralization assays are the gold standard for measuring functional antibody responses, offering high biological relevance, though with lower throughput and potentially higher variability if not rigorously standardized.
-
Cell-based assays , such as microglia activation studies, provide crucial information on the downstream cellular consequences of gp120 interaction, linking immune recognition to pathogenic mechanisms.
For robust and reproducible findings, it is recommended to validate results from peptide-based assays with more biologically relevant systems like whole protein ELISAs or neutralization assays. Adherence to detailed, standardized protocols and the inclusion of appropriate controls are critical for minimizing variability and ensuring the reliability of experimental data in the pursuit of effective HIV therapies and vaccines.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. salimetrics.com [salimetrics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of naringin on gp120-induced injury mediated by P2X7 receptors in rat primary cultured microglia | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Correlating HIV-1 gp120 V3 Loop Binding to Viral Neutralization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120, specifically the 308-331 region, is a critical determinant for viral entry and a primary target for neutralizing antibodies. Understanding the relationship between antibody binding to this region and subsequent viral neutralization is paramount for the development of effective HIV-1 vaccines and therapeutics. This guide provides a comparative analysis of experimental data correlating gp120 V3 loop binding with viral neutralization, details the methodologies used in these assessments, and illustrates the experimental workflow.
Data Presentation: Binding Affinity vs. Neutralization Potency
A direct correlation between the binding affinity of an antibody to the V3 loop and its neutralization potency is often observed, though not always linear and can be influenced by various factors. The following tables present quantitative data from key studies to illustrate this relationship.
Table 1: Correlation of Binding Affinity (Kd) with Neutralization (IC50) for anti-V3 mAb 447-52D and its Mutants
This table showcases the direct relationship between binding affinity and neutralization potency for the human monoclonal antibody 447-52D and its variants, highlighting how changes in binding strength impact neutralization. Tighter binding (lower Kd) generally results in more potent neutralization (lower IC50)[1].
| Antibody Variant | Target V3 Peptide | Binding Affinity (Kd) (µM) | Neutralization (IC50) (µg/mL) |
| Wild Type Fv 447-52D | Cyclic V3 | 0.03 ± 0.01 | 0.08 ± 0.01 |
| Y H100A | Cyclic V3 | 0.16 ± 0.02 | 0.38 ± 0.04 |
| Y H100bA | Cyclic V3 | 0.18 ± 0.02 | 0.45 ± 0.05 |
| D H95A | Cyclic V3 | 0.25 ± 0.03 | 0.63 ± 0.07 |
| R L96A | Cyclic V3 | 0.35 ± 0.04 | 0.88 ± 0.09 |
Data sourced from Feng et al., 2014.
Table 2: Neutralizing Activity of Various V3 mAbs against a Panel of HIV-1 Subtype B Primary Isolates
This table demonstrates the varying neutralization breadth and potency of different V3 monoclonal antibodies against a panel of HIV-1 isolates. The differences in neutralization are often attributed to the fine specificity of each antibody for the V3 loop, with sequence variations in the loop affecting antibody binding and, consequently, neutralization[2].
| Virus Isolate | mAb 19b IC50 (µg/mL) | mAb 39F IC50 (µg/mL) | mAb F530 IC50 (µg/mL) |
| 92BR020 | 1.2 | 0.8 | 0.5 |
| 92HT593 | >50 | >50 | 25 |
| 93TH305 | 37 | >50 | 13 |
| 5768-p27 | 41 | >50 | 3 |
| JR-FL | >50 | >50 | >50 |
| MN | 0.1 | 0.2 | 0.1 |
IC50 values represent the concentration of antibody required to inhibit 50% of viral infectivity. Values >50 µg/mL indicate no significant neutralization at the highest concentration tested. Data sourced from Pantophlet et al., 2008.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. Below are detailed methodologies for the key experiments cited in the tables.
gp120 Binding Assays
ELISA is a plate-based assay used to detect and quantify the binding of antibodies to a target antigen.
-
Coating: 96-well microtiter plates are coated with recombinant gp120 protein or V3-loop peptides at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., PBS with 2% BSA or non-fat milk) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of the anti-V3 monoclonal antibodies are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added and incubated for 1 hour.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of bound antibody.
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the ligand (e.g., anti-V3 mAb) is immobilized onto the surface.
-
Analyte Injection: The analyte (e.g., recombinant gp120 or V3 peptide) is injected at various concentrations over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka and kd) and the affinity (Kd = kd/ka).
Viral Neutralization Assay
The TZM-bl reporter gene assay is a widely used method to measure the neutralization of HIV-1 by antibodies.
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well plates and incubated overnight.
-
Virus-Antibody Incubation: Serial dilutions of the monoclonal antibodies are incubated with a fixed amount of HIV-1 pseudovirus for 1 hour at 37°C.
-
Infection: The virus-antibody mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the level of viral infection, is measured as relative luminescence units (RLU) using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated by comparing the RLU in the presence of an antibody to the RLU in the absence of the antibody. The IC50 value is determined as the antibody concentration that causes a 50% reduction in RLU.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for correlating gp120 binding data with viral neutralization.
Caption: Workflow for correlating gp120 binding and viral neutralization.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of HIV gp120 (308-331)
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide to the proper disposal of the HIV gp120 (308-331) peptide fragment, a material used in critical research and drug development. While this synthetic peptide is not infectious, its origin from a human pathogen necessitates stringent adherence to biohazardous waste disposal protocols to ensure the safety of all laboratory personnel and the environment. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory operating protocols.
Core Disposal Principles
All materials that have come into contact with HIV gp120 (308-331), including unused product, solutions, and contaminated labware, must be treated as biohazardous waste. The primary steps for disposal involve segregation, decontamination, and final disposal in appropriately labeled containers. Always consult your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements.
Segregation and Collection of Waste
Proper segregation at the point of generation is the first critical step in the disposal process. Use designated, clearly labeled containers for each waste stream.
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, tubes, and flasks.
-
Liquid Waste: Encompasses any solutions containing the HIV gp120 (308-331) peptide.
-
Sharps Waste: Consists of needles, syringes, scalpel blades, and any other sharp instruments that could puncture standard waste containers.
Decontamination and Disposal Protocols
The appropriate method of decontamination is contingent on the type of waste. The following tables provide quantitative parameters for the two primary methods of decontamination: autoclaving and chemical disinfection.
Table 1: Autoclave Decontamination Parameters for Solid and Sharps Waste
| Parameter | Setting | Minimum Duration | Notes |
| Temperature | 121°C (250°F) | 60 minutes | Ensure steam can penetrate the load. Do not overpack bags. |
| 132°C (270°F) | 30 minutes | ||
| Pressure | 15 psi | Varies with cycle |
Note: Autoclave cycle times may need to be increased for larger loads to ensure complete decontamination. Use chemical and biological indicators to validate autoclave performance regularly.
Table 2: Chemical Decontamination Parameters for Liquid Waste
| Disinfectant | Concentration for General Use | Concentration for High Organic Load | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach (~0.5% final concentration) | 1:5 dilution of household bleach (~1.0% final concentration) | 30 minutes |
Note: Prepare bleach solutions fresh daily for maximum efficacy. Do not autoclave bleach-treated waste as this can release toxic chlorine gas.
Step-by-Step Disposal Procedures
Solid Waste Disposal
-
Collection: Place all non-sharp solid waste contaminated with HIV gp120 (308-331) into an autoclavable biohazard bag. This bag should be placed within a rigid, leak-proof container with a lid and a biohazard symbol.
-
Decontamination: Loosely seal the autoclave bag to allow for steam penetration and place it in a secondary container within the autoclave. Run the autoclave cycle according to the parameters in Table 1.
-
Final Disposal: After the autoclave cycle is complete and the waste has cooled, the bag can be placed in the regulated medical waste stream for final disposal by a licensed biohazardous waste contractor.
Liquid Waste Disposal
-
Collection: Collect liquid waste containing HIV gp120 (308-331) in a leak-proof, labeled container.
-
Decontamination: Add a sufficient volume of concentrated bleach to achieve the final concentration specified in Table 2. Allow the mixture to stand for at least 30 minutes.
-
Final Disposal: Once decontaminated, the solution can typically be poured down a laboratory sink with copious amounts of water, in accordance with institutional and local regulations.
Sharps Waste Disposal
-
Collection: Immediately place all contaminated sharps into a designated, puncture-proof, and leak-proof sharps container labeled with the universal biohazard symbol.
-
Decontamination: When the sharps container is three-quarters full, seal it securely. The sealed container should then be autoclaved following the parameters in Table 1.
-
Final Disposal: After autoclaving, the sharps container should be disposed of through the regulated medical waste stream.
Experimental Protocol Context: Enzyme-Linked Immunosorbent Assay (ELISA)
The disposal procedures outlined above are critical in the context of common experimental uses of HIV gp120 (308-331), such as in an ELISA to detect anti-gp120 antibodies.
Methodology:
-
Coating: A 96-well microplate is coated with a solution containing the HIV gp120 (308-331) peptide. All solutions and pipette tips used in this step are considered liquid and solid biohazardous waste, respectively.
-
Blocking: A blocking buffer is added to prevent non-specific binding. The waste from this step is also treated as liquid biohazardous waste.
-
Sample Addition: Serum or other biological samples are added to the wells. All materials used are considered biohazardous.
-
Washing: The plate is washed multiple times. The wash buffer is collected as liquid biohazardous waste.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate. The resulting waste is collected as liquid biohazardous waste.
All solid waste (pipette tips, plates) and liquid waste generated during this process must be decontaminated and disposed of according to the procedures detailed above.
Disposal Workflow Diagram
Essential Safety and Handling Protocols for HIV gp120 (308-331)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the HIV gp120 fragment (308-331). The following procedures are based on established biosafety guidelines for working with non-infectious viral proteins and ensure a safe laboratory environment.
Biosafety Level and Risk Assessment
While the HIV gp120 (308-331) peptide is a fragment of a viral protein and is not infectious, it is prudent to handle it under Biosafety Level 2 (BSL-2) containment. This recommendation is based on the origin of the material and as a standard precaution for handling potentially hazardous biological substances.[1][2][3][4] A thorough risk assessment should always be conducted before beginning any new experimental protocol.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling HIV gp120 (308-331) to minimize exposure and ensure personal safety.[5]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | Protects hands from contact with the peptide. Should be changed immediately if contaminated. |
| Lab Coat | Dedicated, buttoned | Protects skin and personal clothing from contamination. Must not be worn outside the lab. |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols. |
| Face Shield | Optional, as needed | Recommended during procedures with a high risk of splashing. |
Operational Plan: Handling and Experimental Procedures
Adherence to the following step-by-step procedures is essential for the safe handling of HIV gp120 (308-331).
1. Preparation and Reconstitution:
-
Before opening, briefly centrifuge the vial to collect the lyophilized powder at the bottom.
-
Work within a biological safety cabinet (BSC) to minimize inhalation exposure and to maintain sterility.
-
Reconstitute the peptide using sterile ultrapure water or a recommended buffer to the desired concentration.
2. Experimental Manipulation:
-
All manipulations of the peptide solution should be performed carefully to avoid the creation of aerosols or droplets.
-
Use of needles and syringes should be restricted. If necessary, use safety-engineered sharps.
-
Never mouth pipette.
3. Spill Management:
-
In the event of a spill, immediately notify laboratory personnel and restrict access to the affected area.
-
Cover the spill with absorbent material.
-
Decontaminate the area using a 10% bleach solution or another appropriate disinfectant, allowing for a sufficient contact time before cleaning.
Disposal Plan
All materials that come into contact with HIV gp120 (308-331) must be treated as biohazardous waste.
1. Liquid Waste:
-
Aspirated fluids and other liquid waste should be collected in a flask containing a suitable disinfectant, such as 10% bleach, and allowed a contact time of at least 30 minutes before disposal down the sink with copious amounts of water.
2. Solid Waste:
-
All contaminated solid waste, including pipette tips, tubes, and gloves, must be placed in a designated biohazard bag.
-
These bags must be securely closed and decontaminated, typically by autoclaving, before being disposed of with regular laboratory waste.
3. Sharps:
-
Contaminated needles and other sharps must be disposed of immediately in a puncture-resistant, leak-proof sharps container that is clearly labeled as biohazardous.
Visual Workflow for Handling HIV gp120 (308-331)
Caption: Workflow for the safe handling of HIV gp120 (308-331).
References
- 1. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 2. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 3. biosafety.utk.edu [biosafety.utk.edu]
- 4. Biological Safety Manual: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cms.sc.edu [cms.sc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
